(-)-Germacrene A
Descripción
Structure
3D Structure
Propiedades
Número CAS |
28387-44-2 |
|---|---|
Fórmula molecular |
C15H24 |
Peso molecular |
204.35 g/mol |
Nombre IUPAC |
(1E,5E,8S)-1,5-dimethyl-8-prop-1-en-2-ylcyclodeca-1,5-diene |
InChI |
InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h6,9,15H,1,5,7-8,10-11H2,2-4H3/b13-6+,14-9+/t15-/m0/s1 |
Clave InChI |
XMRKUJJDDKYUHV-SDFJSLCBSA-N |
SMILES |
CC1=CCCC(=CCC(CC1)C(=C)C)C |
SMILES isomérico |
C/C/1=C\CC/C(=C/C[C@H](CC1)C(=C)C)/C |
SMILES canónico |
CC1=CCCC(=CCC(CC1)C(=C)C)C |
Sinónimos |
germacrene A |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the (-)-Germacrene A Biosynthetic Pathway in Asteraceae
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of (-)-germacrene A, a key precursor to a wide array of sesquiterpene lactones in the Asteraceae family. Many of these downstream compounds, such as β-elemene, exhibit significant therapeutic potential, including anticarcinogenic properties. This document details the enzymatic steps, presents key quantitative data, outlines relevant experimental protocols, and provides visual representations of the pathway and associated workflows.
The Core Biosynthetic Pathway
The biosynthesis of this compound is a two-step enzymatic process that begins with the ubiquitous isoprenoid precursor, farnesyl pyrophosphate (FPP). FPP is a C15 intermediate derived from the mevalonate (MVA) pathway in the cytosol of plant cells.[1][2]
The first committed step is the cyclization of FPP to this compound, catalyzed by the enzyme germacrene A synthase (GAS) .[3][4] This enzyme belongs to the terpene synthase (TPS) family of enzymes.[3] Subsequently, this compound undergoes a three-step oxidation of its C12 methyl group to a carboxylic acid, a reaction catalyzed by the multifunctional cytochrome P450 enzyme, germacrene A oxidase (GAO) .[5][6] The resulting product, germacrene A acid, is a crucial intermediate in the biosynthesis of various sesquiterpene lactones.[5][7]
Quantitative Data
The following tables summarize key quantitative data related to the enzymes and products of the this compound biosynthetic pathway.
| Enzyme | Source Organism | Km (μM) | pH Optimum | Molecular Mass (kDa) | Reference |
| (+)-Germacrene A Synthase | Cichorium intybus (chicory) | 6.6 | ~6.7 | 54 | [8][9] |
| Germacrene A Synthase (CiGAS-short) | Cichorium intybus (chicory) | - | - | - | [10] |
| Germacrene A Synthase (CiGAS-long) | Cichorium intybus (chicory) | - | - | - | [10] |
| Host Organism | Engineering Strategy | This compound Titer | Reference |
| Saccharomyces cerevisiae | Overexpression of truncated HMG-CoA reductase and fusion of FPP synthase with GAS | 190.7 mg/L | [11] |
| Saccharomyces cerevisiae | Rewired mevalonate pathway, screened 19 GASs, fusion of DeGAS to FPPS, triplication of ERG20-DeGAS cassette | 19.82 g/L (in 5-L fed-batch bioreactor) | [12] |
| Pichia pastoris | Optimization of linker between GAS and FPPS, overexpression of IDI1, tHMG1, and ACS, multi-copy integration | 1.9 g/L (in 1-L fermenter) | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of the this compound biosynthetic pathway.
Functional Characterization of Germacrene A Synthase (GAS) in E. coli
This protocol describes the heterologous expression and in vitro characterization of a candidate GAS gene.
1. Cloning and Expression:
-
The full-length coding sequence of the candidate GAS gene is cloned into an appropriate E. coli expression vector (e.g., pET series).
-
The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
A single colony is used to inoculate a starter culture, which is then used to inoculate a larger expression culture.
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches a specific optical density.
-
The cells are harvested by centrifugation after a period of incubation at a reduced temperature to enhance soluble protein expression.
2. Protein Purification:
-
The harvested cell pellet is resuspended in a lysis buffer and the cells are lysed by sonication or French press.
-
The cell lysate is clarified by centrifugation to remove cell debris.
-
The soluble protein fraction is subjected to affinity chromatography (e.g., Ni-NTA for His-tagged proteins) to purify the recombinant GAS.
-
The purity of the protein is assessed by SDS-PAGE.
3. In Vitro Enzyme Assay:
-
The enzyme assay is performed in a glass vial with a Teflon-lined cap.
-
The reaction mixture contains the purified GAS enzyme, the substrate farnesyl pyrophosphate (FPP), and an assay buffer (e.g., 25 mM MES, 25 mM CAPS, 50 mM Tris, 5 mM MgCl₂, pH 7.0).[3]
-
The reaction is overlaid with a layer of an organic solvent (e.g., hexane or pentane) to trap the volatile sesquiterpene product.
-
The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period.
-
The reaction is stopped, and the organic layer containing the product is collected.
4. Product Identification by GC-MS:
-
The collected organic extract is analyzed by gas chromatography-mass spectrometry (GC-MS).
-
The retention time and mass spectrum of the product are compared with those of an authentic this compound standard.
-
Due to the thermal instability of germacrene A, it can undergo a Cope rearrangement to β-elemene in the hot GC injector.[9][14] Therefore, the presence of a β-elemene peak corresponding to the thermal rearrangement of germacrene A is also used for product identification.[9][14]
Kinetic Characterization of Germacrene A Synthase using the Malachite Green Assay
This assay is used to determine the kinetic parameters of GAS by measuring the release of pyrophosphate (PPi) from the FPP substrate.[3]
1. Reaction Setup:
-
Reactions are performed in a 96-well microplate.
-
Each well contains the purified GAS enzyme, a malachite green assay buffer (25 mM MES, 25 mM CAPS, 50 mM Tris, 2.5 mU inorganic pyrophosphatase, 5 mM MgCl₂, pH 7.0), and varying concentrations of FPP.[3]
-
The reaction is initiated by the addition of the enzyme.
2. Measurement of PPi Release:
-
At specific time points, the reaction is quenched by the addition of a malachite green reagent.
-
The malachite green reagent reacts with the inorganic phosphate (Pi) that is produced from the enzymatic cleavage of PPi by inorganic pyrophosphatase, forming a colored complex.
-
The absorbance of the colored complex is measured at a specific wavelength (e.g., 620 nm) using a microplate reader.
3. Data Analysis:
-
The initial reaction rates are calculated from the change in absorbance over time.
-
The kinetic parameters (Km and Vmax) are determined by fitting the initial rate data to the Michaelis-Menten equation using non-linear regression analysis.
Visualizations
The following diagrams illustrate the this compound biosynthetic pathway and a typical experimental workflow.
Caption: The this compound biosynthetic pathway in Asteraceae.
References
- 1. Combinatorial Metabolic Engineering in Saccharomyces cerevisiae for the Enhanced Production of the FPP-Derived Sesquiterpene Germacrene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Germacrene-A synthase - Wikipedia [en.wikipedia.org]
- 5. Biochemical Conservation and Evolution of Germacrene A Oxidase in Asteraceae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical conservation and evolution of germacrene A oxidase in asteraceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biosynthesis of germacrene A carboxylic acid in chicory roots. Demonstration of a cytochrome P450 (+)-germacrene a hydroxylase and NADP+-dependent sesquiterpenoid dehydrogenase(s) involved in sesquiterpene lactone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation and Characterization of Two Germacrene A Synthase cDNA Clones from Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic engineering of Saccharomyces cerevisiae for production of germacrene A, a precursor of beta-elemene [research.chalmers.se]
- 12. Metabolic engineering of Saccharomyces cerevisiae for biosynthesis of the anticarcinogen precursor germacrene A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
biological activity of (-)-Germacrene A and its derivatives
An In-depth Technical Guide on the Biological Activity of (-)-Germacrene A and Its Derivatives
Introduction
This compound is a volatile, monocyclic sesquiterpene hydrocarbon that serves as a crucial intermediate in the biosynthesis of a vast array of sesquiterpenoids, particularly within the plant kingdom.[1][2] Its unique 10-membered ring structure makes it a versatile precursor for thousands of structurally diverse and biologically active derivatives, including sesquiterpene lactones (STLs), elemenes, and selinenes.[1][3] Germacrenes are typically produced by plants for their antimicrobial and insecticidal properties and can also function as insect pheromones.[4][5] Due to the significant therapeutic potential of its derivatives, such as the anti-tumor agent β-elemene, there is growing interest in understanding the full spectrum of biological activities associated with germacrene A and its related compounds.[1][6]
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the biological activities of this compound and its derivatives. It consolidates quantitative data, details key experimental protocols, and visualizes the core biosynthetic and signaling pathways involved.
Biosynthesis and Chemical Transformation
The biosynthesis of this compound begins with the universal C15 isoprenoid precursor, (2E,6E)-farnesyl diphosphate (FPP). The enzyme Germacrene A Synthase (GAS), a type of terpene synthase, catalyzes the cyclization of the linear FPP into the characteristic 10-membered ring of germacrene A.[1][7] This step is the committed stage in the formation of many germacrane-type sesquiterpenes.[3]
Once formed, Germacrene A is a central hub for chemical diversification. It can undergo several transformations:
-
Thermal Rearrangement : Through a heat-induced, spontaneous Cope rearrangement, (+)-Germacrene A is converted to (-)-β-elemene, a compound known for its anti-tumor properties.[1][3]
-
Oxidative Modifications : Cytochrome P450 monooxygenases (CYP450s), such as Germacrene A Oxidase (GAO), catalyze the oxidation of germacrene A. This process typically leads to the formation of germacrene A acid, a key intermediate in the biosynthesis of numerous sesquiterpene lactones (STLs), which exhibit a wide range of bioactivities, including anti-inflammatory and anti-cancer effects.[1][8]
-
Acid-Induced Cyclization : Under acidic conditions, germacrene A can undergo further cyclization to form other sesquiterpene skeletons, such as selinenes.[3]
Biological Activities and Quantitative Data
Germacrene A and its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, cytotoxic, anti-inflammatory, and insecticidal effects.[2][9]
Antimicrobial Activity
Various germacrane-type sesquiterpenes have demonstrated significant activity against a range of pathogenic bacteria.[10][11] The proposed mechanism for some derivatives, like Germacrene D, involves the permeabilization of microbial cells and the disruption of membrane integrity.[12]
Table 1: Antibacterial Activity of Germacrene Derivatives
| Compound | Target Microorganism | Activity Type | Value | Reference(s) |
|---|---|---|---|---|
| Germacrone | Pseudomonas aeruginosa | MIC | 15.6 µg/mL | [10][13] |
| Germacrone | Pseudomonas aeruginosa | MBC | 31.2 µg/mL | [10][13] |
| Dehydrocurdione | Bacillus subtilis | MIC | 31.2 µg/mL | [10] |
| Dehydrocurdione | Bacillus subtilis | MBC | 31.2 µg/mL | [10] |
| 6β-cinnamoyloxy-1β-hydroxy-10α-metoxy-3-oxo-germacra-4,5Z-ene | Enterococcus faecalis | MIC | 64 µg/mL | [14][15] |
| 6β-cinnamoyloxy-1β-hydroxy-10α-metoxy-3-oxo-germacra-4,5Z-ene | Staphylococcus aureus | MIC | 64 µg/mL | [14][15] |
| Germacrane Dilactone (Compound 4 from M. micrantha) | Methicillin-resistant S. aureus (MRSA) | MIC | 6.25 µg/mL | [16] |
| Germacrane Dilactone (Compound 9 from M. micrantha) | Methicillin-resistant S. aureus (MRSA) | MIC | 6.25 µg/mL | [16] |
| Germacrane Dilactones (Compounds 4, 7-9 from M. micrantha) | Various Gram (+) and Gram (-) Bacteria | MIC | 1.56 - 12.5 µg/mL |[16] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.
Cytotoxic and Anticancer Activity
The potential of germacrenes in oncology is significant, highlighted by the clinical use of β-elemene, a thermal rearrangement product of germacrene A.[17] Direct cytotoxic effects of germacrene A and its derivatives have also been observed against various cancer cell lines. Studies show that germacrene A can inhibit the growth of bladder cancer T24 cells in a time- and concentration-dependent manner.[18]
Table 2: Cytotoxic Activity of Germacrene Derivatives
| Compound / Extract | Cell Line(s) | Activity Type | Value | Reference(s) |
|---|---|---|---|---|
| Germacrane Dilactones (Compounds 4, 7-9 from M. micrantha) | A549 (Lung), HepG2 (Liver), MCF-7 (Breast), HeLa (Cervical) | IC₅₀ | 8.97 - 27.39 µM | [16] |
| Essential Oil of Baccharis trimera (10.5% Germacrene D) | MCF-7 (Breast) | IC₅₀ | 5.8 µg/mL | [19] |
| Germacrone and 8-Hydroxy germacrene B | Prostate Cancer Cells | Mild Cytotoxicity | Not Quantified | [20] |
| Germacrene A | T24 (Bladder) | Growth Inhibition | Concentration-dependent |[18] |
IC₅₀: Half-maximal Inhibitory Concentration.
Anti-inflammatory Activity
Germacrane-type sesquiterpenes have been identified as potent anti-inflammatory agents.[21][22] Their mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways. For instance, certain derivatives can potently inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[21] Others have been shown to inhibit the NF-κB and interferon-stimulated gene (ISG) signaling pathways.[23]
Table 3: Anti-inflammatory Activity of Germacrene Derivatives
| Compound | Assay / Model | Activity Type | Value | Reference(s) |
|---|---|---|---|---|
| Compound 10 from Artemisia atrovirens | NO Production Inhibition (LPS-stimulated RAW 264.7 cells) | IC₅₀ | 4.01 ± 0.09 µM | [21] |
| 1,4-dihydroxy-germacra-5E-10(14)-diene (DHGD) | Croton Oil-Induced Dermatitis (mouse ear) | ID₅₀ | 0.40 µmol/cm² | [24] |
| Sylvaticalides A, B, H (Compounds 1, 2, 6 from Vernonia sylvatica) | NF-κB and ISG Pathway Inhibition (LPS-stimulated THP1-Dual cells) | IC₅₀ | 4.12 - 10.57 µmol·L⁻¹ |[23] |
ID₅₀: Half-maximal Inhibitory Dose.
Insecticidal and Repellent Activity
Germacrenes are well-documented for their roles in plant defense against insects.[4][25] Germacrene D, a common derivative, has shown insecticidal activity against mosquitoes and repellent activity against aphids and ticks.[25] Germacrone has been investigated as a lead compound for developing new ixodicidal agents and aphid antifeedants.[26]
Key Experimental Protocols
Reproducible and standardized methodologies are essential for evaluating the biological activity of natural products.
Bioassay-Guided Isolation of Germacrenes
This workflow is a standard procedure to identify active compounds from a natural source. It involves a stepwise fractionation of a crude extract, with each fraction being tested for biological activity to guide the subsequent purification steps.
Antibacterial Susceptibility - Microbroth Dilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[14]
-
Preparation : A two-fold serial dilution of the test compound (e.g., starting from 256 µg/mL down to 0.5 µg/mL) is prepared in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation : Each well is inoculated with a standardized suspension of the target bacterium (e.g., 5 x 10⁵ CFU/mL). Positive (bacteria only) and negative (broth only) controls are included.
-
Incubation : The plate is incubated under suitable conditions (e.g., 37°C for 24 hours).
-
Analysis : The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. An indicator dye like resazurin can be used to aid visualization.
-
MBC Determination (Optional) : To determine the Minimum Bactericidal Concentration (MBC), an aliquot from each well showing no visible growth is sub-cultured onto an agar plate. The lowest concentration that results in no bacterial growth on the agar is the MBC.[10]
In Vitro Cytotoxicity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[16]
-
Cell Seeding : Adherent cells (e.g., A549, HeLa) are seeded into a 96-well plate (e.g., at 5 x 10⁴ cells/mL, 100 µL/well) and allowed to attach overnight in a humidified 5% CO₂ incubator at 37°C.[16]
-
Compound Treatment : The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included. The plate is incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition : MTT solution (e.g., 20 µL of 5 mg/mL solution) is added to each well, and the plate is incubated for an additional 4 hours. Live cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.
-
Solubilization : The medium is removed, and a solvent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is calculated as a percentage relative to the vehicle control, and the IC₅₀ value is determined.
Mechanisms of Action and Signaling Pathways
Understanding the molecular targets of germacrene derivatives is crucial for their development as therapeutic agents. A key mechanism in their anti-inflammatory activity is the modulation of the NF-κB signaling pathway.
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS binding to Toll-like receptor 4 (TLR4), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS (which produces NO), COX-2, and various cytokines.[23] Certain germacrane-type sesquiterpene lactones have been shown to inhibit this pathway, thereby reducing the inflammatory response.[23]
Conclusion
This compound and its vast family of derivatives represent a rich source of bioactive compounds with significant therapeutic potential. Their documented antimicrobial, cytotoxic, and anti-inflammatory activities, supported by quantitative data, underscore their promise in drug discovery. The role of germacrene A as a central biosynthetic intermediate offers exciting possibilities for metabolic engineering and synthetic biology approaches to produce high-value derivatives sustainably.[17][27] Further research focusing on structure-activity relationships, elucidation of molecular mechanisms, and preclinical validation is warranted to fully exploit the pharmacological value of this versatile class of sesquiterpenes.
References
- 1. Germacrene A|Sesquiterpene for Cancer Research [benchchem.com]
- 2. germacrene biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Germacrene - Wikipedia [en.wikipedia.org]
- 5. Germacrene [bionity.com]
- 6. Recent advances in lycopene and germacrene a biosynthesis and their role as antineoplastic drugs | Semantic Scholar [semanticscholar.org]
- 7. Germacrene-A synthase - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sinelitabmas.unsoed.ac.id [sinelitabmas.unsoed.ac.id]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. New antibacterial germacrene from Verbesina negrensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Characterization and functional reconstruction of a highly productive germacrene A synthase from Liriodendron chinense - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jddtonline.info [jddtonline.info]
- 19. periodicos.ufms.br [periodicos.ufms.br]
- 20. researchgate.net [researchgate.net]
- 21. Germacrane-type sesquiterpenes from Artemisia atrovirens and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Germacrane-Type Sesquiterpene Lactones from Achillea millefolium L. and Their Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Anti-inflammatory germacrane-type sesquiterpene lactones from Vernonia sylvatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Topical anti-inflammatory activity of a new germacrane derivative from Achillea pannonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Germacrene D, A Common Sesquiterpene in the Genus Bursera (Burseraceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Germacrone Derivatives as new Insecticidal and Acaricidal Compounds: A Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
The Discovery and History of (-)-Germacrene A Synthase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Germacrene A is a pivotal intermediate in the biosynthesis of a vast array of sesquiterpenoids, including the medicinally significant sesquiterpene lactones known for their anti-inflammatory and anti-cancer properties. The enzyme responsible for its synthesis, this compound synthase (GAS), catalyzes the cyclization of the universal precursor farnesyl diphosphate (FPP). This technical guide provides an in-depth overview of the discovery, history, and biochemical characterization of this compound synthase. It details the key experimental protocols that have been instrumental in its study, presents quantitative data in a comparative format, and visualizes the biosynthetic pathway and experimental workflows.
Introduction: The Emergence of a Key Biosynthetic Enzyme
The quest to understand the biosynthesis of bitter sesquiterpene lactones in plants like chicory (Cichorium intybus) and lettuce (Lactuca sativa) led to the identification of a common precursor, germacrene A.[1][2][3] These sesquiterpene lactones exhibit significant anti-feedant and pharmacological activities, including anti-migraine, anti-fungal, and anti-bacterial effects.[1] The initial hypothesis of a mevalonate-farnesyl diphosphate-germacradiene pathway was confirmed with the isolation and characterization of the enzyme responsible for the crucial cyclization step: (+)-germacrene A synthase.[2] While the focus of early research was on the (+)-enantiomer, subsequent studies have elucidated the existence and importance of this compound synthase in various plant species.
Germacrene A itself is an unstable compound, prone to heat-induced rearrangement to β-elemene and proton-induced cyclization to selinene-type sesquiterpenes.[1][2][4] This inherent instability posed a significant challenge in its initial identification and characterization.
The Biosynthetic Pathway of this compound
The formation of this compound is the first committed step in the biosynthesis of a large number of sesquiterpene lactones.[5][6][7] The pathway originates from the ubiquitous isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are condensed to form farnesyl diphosphate (FPP). This compound synthase then catalyzes the complex cyclization of FPP to yield this compound.[5][8]
Following its synthesis, germacrene A undergoes a series of oxidative modifications catalyzed by cytochrome P450 monooxygenases, such as germacrene A oxidase (GAO) and costunolide synthase (COS), to produce the diverse array of sesquiterpene lactones.[5][9][10]
Caption: Biosynthetic pathway of sesquiterpene lactones from FPP.
Quantitative Data on this compound Synthase
The biochemical properties of this compound synthase have been characterized from several plant sources. The following table summarizes key quantitative data for enzymes from different species, providing a basis for comparison of their catalytic efficiencies and reaction conditions.
| Enzyme Source | Km (μM) for FPP | Vmax (pmol h-1 μg-1 protein) | kcat (s-1) | Optimal pH | Molecular Weight (kDa) | Reference |
| Cichorium intybus (CiGASsh) | 3.2 | 21.5 | - | ~6.8 | - | [1] |
| Cichorium intybus (CiGASlo) | 6.9 | 13.9 | - | ~6.8 | - | [1] |
| Cichorium intybus (purified from roots) | 6.6 | - | - | ~6.7 | 54 | [2] |
| Barnadesia spinosa (BsGAS1) | - | - | Comparable to LsGAS2 | - | - | [11] |
| Barnadesia spinosa (BsGAS2) | - | - | Comparable to LsGAS2 | - | - | [11] |
| Lactuca sativa (LsGAS2) | - | - | Highest among tested GAS | - | - | [11] |
| Artemisia annua (AaGAS) | - | - | Comparable to LsGAS2 | - | - | [11] |
Experimental Protocols
The isolation, characterization, and functional analysis of this compound synthase have relied on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Gene Cloning and Heterologous Expression
The cloning of GAS genes has been crucial for obtaining sufficient quantities of the enzyme for detailed characterization.
Caption: Experimental workflow for gene cloning and protein expression.
Protocol:
-
RNA Isolation and cDNA Synthesis: Total RNA is extracted from plant tissues known to produce sesquiterpene lactones, such as chicory roots or lettuce leaves.[1][12] First-strand cDNA is then synthesized using reverse transcriptase.
-
PCR Amplification: Degenerate primers, designed based on conserved regions of known sesquiterpene synthases, are used to amplify the target GAS gene from the cDNA library.[3]
-
Cloning and Sequencing: The amplified PCR product is cloned into a suitable vector (e.g., pGEM-T Easy) and sequenced to confirm its identity.[11] For expression, the full-length open reading frame is subcloned into an expression vector, such as pET28a or pESC-Leu2d.[11][13]
-
Heterologous Expression: The expression vector is transformed into a suitable host, typically Escherichia coli BL21(DE3) or Saccharomyces cerevisiae.[3][11][14] Protein expression is induced, for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG) in E. coli.[5][11]
-
Protein Purification: The expressed protein, often with a polyhistidine tag, is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin).[11]
Enzyme Assays
Enzyme activity is typically determined by measuring the formation of the product, this compound, from the substrate, FPP.
Protocol:
-
Reaction Mixture: A standard reaction mixture contains a suitable buffer (e.g., 25 mM HEPES, pH 7.4), the substrate FPP (typically 2-20 µM), MgCl₂ (15 mM), dithiothreitol (5 mM), and the purified enzyme (40-50 µg) in a total volume of 100 µL.[14]
-
Incubation: The reaction is incubated at 30°C for 1 hour.[14] To trap the volatile product, the reaction can be overlaid with a layer of a solvent like hexane or dodecane, or the volatiles can be collected using a solid-phase microextraction (SPME) fiber.[2][11][14]
-
Product Analysis: The trapped volatile products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[1][11][14] Due to the thermal lability of germacrene A, a low injection port temperature (e.g., 150°C) is used to detect the intact molecule.[1][2][3] To confirm the stereochemistry, the injection port temperature can be increased (e.g., 250°C) to induce the Cope rearrangement of (+)-germacrene A to (-)-β-elemene.[2][3]
Kinetic Characterization
Determining the kinetic parameters (Km and kcat) provides insight into the enzyme's substrate affinity and catalytic efficiency.
Protocol:
-
Malachite Green Assay: A common method for determining terpene synthase kinetics is the malachite green assay, which measures the release of pyrophosphate (PPi), the co-product of the reaction.[5][11]
-
Reaction Setup: Reactions are performed in a 96-well plate format. Each well contains a buffer system (e.g., 25 mM MES, 25 mM CAPS, 50 mM Tris, pH 7.0), inorganic pyrophosphatase, MgCl₂, a known concentration of the purified GAS enzyme, and varying concentrations of the substrate FPP.[11]
-
Measurement and Analysis: After incubation, a malachite green solution is added, which forms a colored complex with the liberated inorganic phosphate (from the enzymatic cleavage of PPi). The absorbance is measured, and the data are fitted to the Michaelis-Menten equation to determine Km and kcat values.[5][11]
Conclusion and Future Perspectives
The discovery and characterization of this compound synthase have been pivotal in understanding the biosynthesis of a vast and pharmacologically important class of natural products. The elucidation of its gene sequences and enzymatic properties has opened avenues for metabolic engineering approaches to produce high-value sesquiterpenoids in microbial hosts like E. coli and yeast.[13][15] Protein engineering efforts are also underway to alter the product specificity of these enzymes, potentially leading to the synthesis of novel compounds with enhanced therapeutic properties. Future research will likely focus on the structural biology of this compound synthase to gain deeper insights into its catalytic mechanism and to guide rational protein design.
References
- 1. Isolation and Characterization of Two Germacrene A Synthase cDNA Clones from Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. germacrene biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 6. Discovery of germacrene A synthases in Barnadesia spinosa: The first committed step in sesquiterpene lactone biosynthesis in the basal member of the Asteraceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. researchgate.net [researchgate.net]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Germacrene A Synthases for Sesquiterpene Lactone Biosynthesis Are Expressed in Vascular Parenchyma Cells Neighboring Laticifers in Lettuce | MDPI [mdpi.com]
- 13. Frontiers | Protein Engineering of a Germacrene A Synthase From Lactuca sativa and Its Application in High Productivity of Germacrene A in Escherichia coli [frontiersin.org]
- 14. Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein Engineering of a Germacrene A Synthase From Lactuca sativa and Its Application in High Productivity of Germacrene A in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
The Role of (-)-Germacrene A in Plant Defense Mechanisms: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
(-)-Germacrene A, a volatile sesquiterpene, plays a pivotal, albeit often indirect, role in the complex defense strategies of plants. While its counterpart, (+)-germacrene A, is well-documented as a precursor to a vast array of sesquiterpene lactones (STLs) with potent anti-herbivore and antimicrobial properties, the specific functions of this compound are an emerging area of research. This guide synthesizes the current understanding of this compound's involvement in plant defense, detailing its biosynthesis, the signaling pathways that regulate its production, and its direct and indirect defensive capacities. Although quantitative data on the direct bioactivity of pure this compound are limited, this document compiles available data for closely related germacrenes to provide a comparative framework. Furthermore, it furnishes detailed experimental protocols for future investigations into its precise role and offers visualizations of key biological pathways to facilitate a deeper understanding of its function in plant immunity.
Biosynthesis of this compound
The biosynthesis of this compound begins with the ubiquitous isoprenoid precursor, farnesyl diphosphate (FPP), which is derived from the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways. The key enzymatic step is the cyclization of FPP, catalyzed by a specific this compound synthase (GAS), a type of terpene synthase (TPS).
The generally accepted mechanism involves the following steps:
-
Ionization of FPP: The reaction is initiated by the divalent metal ion-dependent removal of the diphosphate group from FPP, generating a farnesyl carbocation.
-
Cyclization: The carbocation undergoes a 1,10-cyclization to form a germacradienyl cation.
-
Deprotonation: A stereospecific deprotonation from the C12 methyl group of the cation yields this compound.
The stereospecificity of the GAS enzyme is crucial in determining the production of the (-) enantiomer over the (+) enantiomer. While many characterized GAS enzymes produce (+)-germacrene A, particularly in species from the Asteraceae family[1], the existence of this compound synthases has also been documented[2].
Role in Plant Defense Mechanisms
This compound contributes to plant defense through both direct and indirect mechanisms.
Indirect Defense: A Precursor to a Cascade of Defensive Compounds
The primary defensive role of germacrene A (both enantiomers) is as a key intermediate in the biosynthesis of a wide variety of sesquiterpenoids. These downstream products often possess direct defensive properties.
-
Sesquiterpene Lactones (STLs): While (+)-germacrene A is the more studied precursor for STLs like costunolide, it is plausible that this compound can also be a substrate for the subsequent enzymatic machinery (e.g., cytochrome P450 monooxygenases and reductases) that lead to the formation of a diverse array of STLs[3][4]. These compounds are known for their bitter taste, which deters herbivores, and their cytotoxic, antimicrobial, and insecticidal activities.
-
Other Sesquiterpenoids: this compound can be a precursor to other classes of sesquiterpenes, such as elemene-type compounds via a Cope rearrangement, and potentially cadinane and muurolane skeletons through further enzymatic conversions[5]. These sesquiterpenoids can also exhibit insecticidal and antimicrobial properties.
Direct Defense: Intrinsic Bioactivity
While specific quantitative data for the direct defensive activities of pure this compound are not extensively documented in publicly available literature, the germacrene class of compounds is generally recognized for its bioactivity.
-
Insecticidal and Antifeedant Activity: Germacrenes, in general, are known to possess insecticidal and antifeedant properties[6]. For instance, this compound has been identified as an alarm pheromone in the spotted alfalfa aphid, suggesting a role in insect communication that can be co-opted for defense[7]. The closely related germacrene D has demonstrated insecticidal activity against mosquitoes and repellent activity against aphids and ticks[8].
Signaling Pathways Regulating this compound Production
The production of this compound is often an inducible defense response, tightly regulated by plant hormone signaling pathways, primarily the jasmonic acid (JA) pathway, which is activated upon herbivore attack or pathogen infection.
Upon mechanical damage and the perception of herbivore-associated molecular patterns (HAMPs) or pathogen-associated molecular patterns (PAMPs), the following signaling cascade is initiated:
-
JA Biosynthesis: The synthesis of jasmonic acid is triggered.
-
JA-Ile Conjugation: JA is conjugated to the amino acid isoleucine to form the bioactive conjugate, JA-Ile.
-
COI1-JAZ Co-receptor Complex: JA-Ile binds to the F-box protein CORONATINE INSENSITIVE 1 (COI1), which is part of the SCFCOI1 ubiquitin E3 ligase complex. This binding promotes the interaction of COI1 with JASMONATE ZIM-DOMAIN (JAZ) repressor proteins.
-
Degradation of JAZ Repressors: The JAZ proteins are subsequently ubiquitinated and degraded by the 26S proteasome.
-
Activation of Transcription Factors: The degradation of JAZ repressors releases transcription factors, such as MYC2, which are then free to activate the expression of JA-responsive genes.
-
Induction of this compound Synthase: Among the target genes are terpene synthases, including the specific this compound synthase (GAS). The upregulation of the GAS gene leads to an increased production of this compound and its downstream defensive compounds[11][12][13][14].
The following diagram illustrates this signaling pathway:
Data Presentation: Quantitative Bioactivity of Germacrenes
Specific quantitative data for the direct defensive activities of pure this compound are limited in the literature. The following tables present data for related germacrene compounds to provide a comparative context.
Table 1: Antibacterial Activity of Germacrene Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Germacrane Sesquiterpene Dilactone (Compound 4) | Staphylococcus aureus (SA) | 6.25 | [13] |
| Methicillin-resistant S. aureus (MRSA) | 6.25 | [13] | |
| Bacillus cereus (BC) | 12.5 | [13] | |
| Curtobacterium flaccumfaciens (CF) | 12.5 | [13] | |
| Escherichia coli (EC) | 12.5 | [13] | |
| Salmonella typhimurium (ST) | 12.5 | [13] | |
| Pseudomonas solanacearum (PS) | 12.5 | [13] | |
| 6β-cinnamoyloxy-1β-hydroxy-10α-metoxy-3-oxo-germacra-4,5Z-ene | Enterococcus faecalis | 64 | [14][15] |
| Staphylococcus aureus | 64 | [14][15] | |
| Germacrone | Pseudomonas aeruginosa | 15.6 | [10] |
Note: The compounds listed are derivatives or related structures, not pure this compound.
Table 2: Insecticidal and Acaricidal Activity of Germacrene Derivatives and Essential Oils
| Compound/Essential Oil | Target Organism | Bioassay Type | LC50 | Reference |
| Germacrone | Culex quinquefasciatus (larvae) | Larvicidal | 18.6 mg/L | [3] |
| Garcinia gardneriana leaf EO (rich in sesquiterpenes) | Aedes aegypti (larvae) | Larvicidal | 5.4 mg/mL | [16] |
| Rhipicephalus microplus (larvae) | Acaricidal | 4.8 mg/mL | [16] | |
| Seseli bocconei leaf EO (36.49% germacrene D) | Sitophilus oryzae | Contact/Fumigation | LT50 = 42.97 h at 10 mg/Petri dish | [17] |
| Callosobruchus maculatus | Contact/Fumigation | LT50 = 42.97 h at 10 mg/Petri dish | [17] |
Note: EO = Essential Oil; LC50 = Lethal Concentration 50%; LT50 = Lethal Time 50%. The activities of essential oils are due to a mixture of compounds.
Experimental Protocols
The following are proposed detailed methodologies for assessing the direct defensive activities of this compound.
Protocol for Insecticidal Bioassay (Leaf Disc Method)
Objective: To determine the lethal concentration (LC50) of this compound against a model chewing herbivore (e.g., Spodoptera litura).
Materials:
-
Pure this compound
-
Volatile solvent (e.g., acetone or ethanol)
-
Host plant leaves (e.g., cabbage or castor)
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Cork borer
-
Micropipettes
-
Third-instar larvae of Spodoptera litura
-
Controlled environment chamber
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in the chosen solvent. Perform serial dilutions to obtain a range of concentrations (e.g., 10, 50, 100, 250, 500 µg/mL). A solvent-only solution serves as the control.
-
Leaf Disc Preparation: Using a cork borer, cut uniform discs from the host plant leaves.
-
Treatment of Leaf Discs: Dip each leaf disc into a test solution for 10-15 seconds. Allow the solvent to evaporate completely in a fume hood.
-
Bioassay Setup: Place a moist filter paper at the bottom of each Petri dish. Place one treated leaf disc in each dish.
-
Insect Introduction: Introduce one pre-starved (4-6 hours) larva into each Petri dish.
-
Incubation: Incubate the Petri dishes in a controlled environment chamber (e.g., 25 ± 2°C, 65 ± 5% RH, 16:8 h L:D photoperiod).
-
Mortality Assessment: Record larval mortality at 24, 48, and 72 hours. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.
-
Data Analysis: Correct for control mortality using Abbott's formula. Calculate the LC50 value and its 95% confidence intervals using probit analysis.
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against pathogenic bacteria (e.g., Pseudomonas syringae, Staphylococcus aureus).
Materials:
-
Pure this compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial cultures
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Spectrophotometer or microplate reader
-
Positive control antibiotic (e.g., gentamicin)
-
Incubator
Procedure:
-
Inoculum Preparation: Culture the test bacteria overnight in the appropriate broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Preparation of Test Compound: Dissolve this compound in DMSO to create a high-concentration stock solution.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the sterile broth to achieve a range of final concentrations (e.g., 512 to 1 µg/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final bacterial concentration of approximately 5 x 105 CFU/mL.
-
Controls: Include wells with broth only (sterility control), broth and inoculum (negative control), and broth, inoculum, and a standard antibiotic (positive control).
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C for S. aureus, 28°C for P. syringae) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium, as determined by visual inspection or by measuring the optical density at 600 nm.
Conclusion and Future Directions
This compound is a significant, yet understudied, component of plant chemical defense. Its primary role appears to be as a crucial biosynthetic intermediate for a diverse array of sesquiterpenoid defense compounds. The production of this compound is tightly regulated by the jasmonic acid signaling pathway, highlighting its importance in inducible defense responses to herbivory and pathogen attack.
Future research should focus on several key areas:
-
Elucidation of Direct Bioactivity: There is a pressing need for quantitative studies on the direct insecticidal, antifeedant, and antimicrobial activities of pure this compound. The protocols outlined in this guide provide a framework for such investigations.
-
Mapping Downstream Pathways: Further research is required to identify the specific downstream defensive compounds synthesized from this compound in various plant species and to characterize the enzymes involved.
-
Enantiomer-Specific Roles: Comparative studies of the bioactivities and biosynthetic fates of (-)- and (+)-germacrene A will provide valuable insights into the evolution and specificity of plant chemical defenses.
-
Translational Research: A deeper understanding of the regulation and activity of this compound and its derivatives could lead to the development of novel, environmentally friendly crop protection agents and new therapeutic compounds.
By addressing these knowledge gaps, the scientific community can fully unravel the multifaceted role of this compound in the intricate web of plant-environment interactions.
References
- 1. Germacrane Sesquiterpene Dilactones from Mikania micrantha and Their Antibacterial and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Germacrene - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. Germacrene A–A Central Intermediate in Sesquiterpene Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. entomoljournal.com [entomoljournal.com]
- 8. Silencing of germacrene A synthase genes reduces guaianolide oxalate content in Cichorium intybus L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activity and Chemical Composition of Essential Oils from Verbenaceae Species Growing in South America - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Jasmonate increases terpene synthase expression, leading to strawberry resistance to Botrytis cinerea infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pomics.com [pomics.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The Jasmonic Acid Signaling Pathway is Associated with Terpinen-4-ol-Induced Disease Resistance against Botrytis cinerea in Strawberry Fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New antibacterial germacrene from Verbesina negrensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 17. Chemical Composition and Evaluation of Insecticidal Activity of Seseli bocconei Essential Oils against Stored Products Pests - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on (-)-Germacrene A as a Precursor for Sesquiterpene Lactones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sesquiterpene lactones (STLs) are a large and diverse group of naturally occurring terpenoids, predominantly found in plants of the Asteraceae family.[1] These compounds are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. At the heart of the biosynthesis of a vast number of STLs lies the volatile sesquiterpene, (-)-germacrene A. This technical guide provides a comprehensive overview of the role of this compound as a key precursor in the biosynthesis of sesquiterpene lactones, with a focus on the enzymatic pathways, experimental protocols for key enzymes, and quantitative data to support further research and drug development.
The Core Biosynthetic Pathway: From Farnesyl Pyrophosphate to Costunolide
The biosynthesis of sesquiterpene lactones from this compound is a multi-step enzymatic process primarily involving three key enzymes: Germacrene A Synthase (GAS), Germacrene A Oxidase (GAO), and Costunolide Synthase (COS). The pathway begins with the cyclization of the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP).
Caption: Biosynthetic pathway from FPP to costunolide.
The pathway commences with the conversion of FPP to this compound, a reaction catalyzed by Germacrene A Synthase (GAS) , a type of terpene synthase.[1] Subsequently, Germacrene A Oxidase (GAO) , a cytochrome P450 monooxygenase of the CYP71AV family, catalyzes the three-step oxidation of the isopropenyl side chain of this compound to a carboxylic acid, forming germacrene A acid.[1] The final committed step in the formation of the germacranolide lactone ring is catalyzed by Costunolide Synthase (COS) , another cytochrome P450 enzyme belonging to the CYP71BL family.[2] COS hydroxylates germacrene A acid at the C6 position, which is followed by a spontaneous lactonization to yield costunolide.[3][4] Costunolide then serves as a crucial intermediate for the biosynthesis of a wide variety of other sesquiterpene lactones through further enzymatic modifications.
Quantitative Data
The following tables summarize key quantitative data for the enzymes involved in the biosynthesis of sesquiterpene lactones from this compound, as well as yields of these compounds in engineered microbial systems.
Table 1: Kinetic Parameters of Germacrene A Synthase (GAS)
| Plant Source | Km (µM) for FPP | kcat (s⁻¹) | Reference |
| Cichorium intybus (Chicory) | 6.6 | Not Reported | [5] |
| Lactuca sativa (Lettuce) | Not Reported | Not Reported | |
| Artemisia annua | Not Reported | Not Reported | |
| Barnadesia spinosa (BsGAS1) | 1.8 ± 0.2 | 0.08 ± 0.002 | |
| Barnadesia spinosa (BsGAS2) | 2.1 ± 0.3 | 0.07 ± 0.003 |
Table 2: Kinetic Parameters of Germacrene A Oxidase (GAO) and Costunolide Synthase (COS)
| Enzyme | Plant Source | Substrate | Km (µM) | kcat (s⁻¹) | Reference |
| GAO | Cichorium intybus (Chicory) | (+)-Germacrene A | Not Reported | Not Reported | [6] |
| COS | Helianthus annuus (Sunflower) | Germacrene A Acid | Not Reported | Not Reported |
Table 3: Production of Sesquiterpene Lactones in Engineered Saccharomyces cerevisiae
| Product | Titer (mg/L) | Fermentation Scale | Reference |
| Parthenolide | 2.19 | Shake Flask | [7] |
| Parthenolide | 31.0 | 2.0 L Fed-batch | [7] |
| Costunolide | 648.5 | 2.0 L Fed-batch | [7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of the this compound to sesquiterpene lactone biosynthetic pathway.
Protocol 1: Heterologous Expression and Purification of Germacrene A Synthase (GAS) in E. coli
This protocol describes the expression of a His-tagged GAS in E. coli and its subsequent purification.
Caption: Workflow for GAS expression and purification.
-
Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector containing the coding sequence for GAS with an N-terminal or C-terminal polyhistidine tag.
-
Culture: Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Induction: Dilute the overnight culture into a larger volume of fresh LB medium and grow to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 16-25°C) for several hours or overnight.
-
Cell Harvest: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors). Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Apply the clarified supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Washing: Wash the column with several column volumes of a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged GAS from the column using an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).
-
Analysis: Analyze the purity of the eluted fractions by SDS-PAGE.
Protocol 2: In Vitro Enzyme Assay for Germacrene A Synthase (GAS)
This protocol outlines the procedure for assaying the activity of purified GAS and analyzing the product by GC-MS.[8][9]
-
Reaction Setup: In a glass vial, prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT), the purified GAS enzyme (1-5 µg), and farnesyl pyrophosphate (FPP) (10-50 µM).
-
Overlay: Gently overlay the aqueous reaction mixture with an organic solvent such as hexane or pentane to trap the volatile product, this compound.
-
Incubation: Incubate the reaction at 30°C for 1-2 hours with gentle shaking.
-
Extraction: After incubation, vortex the vial to extract the product into the organic layer.
-
GC-MS Analysis: Analyze a sample of the organic layer by gas chromatography-mass spectrometry (GC-MS). Use a suitable GC column (e.g., DB-5ms) and temperature program to separate the sesquiterpene products. The mass spectrum of this compound can be compared with literature data for identification. Due to its thermal lability, this compound may undergo a Cope rearrangement to β-elemene in the GC injector, which should be considered during analysis.[9]
Protocol 3: Heterologous Expression of GAO and COS (Cytochrome P450s) in Saccharomyces cerevisiae
This protocol describes the functional expression of the cytochrome P450 enzymes GAO and COS in yeast.[10][11]
References
- 1. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Plant oxylipins: COI1/JAZs/MYC2 as the core jasmonic acid-signalling module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis of germacrene A carboxylic acid in chicory roots. Demonstration of a cytochrome P450 (+)-germacrene a hydroxylase and NADP+-dependent sesquiterpenoid dehydrogenase(s) involved in sesquiterpene lactone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Shi Y, et al. (2022) | SGD [yeastgenome.org]
- 8. Protein Engineering of a Germacrene A Synthase From Lactuca sativa and Its Application in High Productivity of Germacrene A in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Enzymatic Synthesis of (-)-Germacrene A: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the enzymatic conversion of farnesyl pyrophosphate (FPP) to the sesquiterpene (-)-Germacrene A. This pivotal reaction is the committed step in the biosynthesis of a vast array of sesquiterpenoids, including the anticancer agent β-elemene, for which Germacrene A is a direct precursor.[1] This document provides a comprehensive overview of the key enzyme, this compound synthase (GAS), its kinetic properties, and detailed protocols for its expression, purification, and activity assessment.
Introduction to this compound Synthase
This compound is a volatile sesquiterpene hydrocarbon that serves as a crucial intermediate in the biosynthesis of many bioactive natural products.[1] Its synthesis from the ubiquitous precursor farnesyl pyrophosphate (FPP) is catalyzed by the enzyme this compound synthase (GAS), a type of sesquiterpene cyclase (EC 4.2.3.23).[2] These enzymes are found in a variety of organisms, including plants and bacteria. The reaction involves the ionization of FPP followed by a series of carbocationic rearrangements and cyclizations to form the characteristic 10-membered ring of the germacrane skeleton.[1][3]
The stereochemistry of the product is strictly controlled by the specific synthase enzyme. While many plant-derived GAS enzymes produce the (+)-enantiomer, dedicated synthases for the (-)-enantiomer also exist.[4][5] The methodologies described herein are generally applicable to Germacrene A synthases, with the understanding that the choice of the specific enzyme dictates the chirality of the final product.
Quantitative Data on Germacrene A Synthases
The kinetic properties of Germacrene A synthases can vary depending on the source organism. The following tables summarize key quantitative data reported in the literature for various GAS enzymes.
Table 1: Kinetic Parameters of Various Germacrene A Synthases
| Enzyme Source | Enzyme Name | Km (μM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) | Optimal pH |
| Cichorium intybus (Chicory) | CiGASsh | 3.2 | - | - | - |
| Cichorium intybus (Chicory) | CiGASlo | 6.9 | - | - | 6.8 |
| Cichorium intybus (Chicory) - purified from roots | GAS | 6.6 | - | - | 6.7 |
| Solidago canadensis (Goldenrod) | Sc1 | 2.5 | - | - | 7.0 |
| Barnadesia spinosa | BsGAS1 | 4.3 ± 0.9 | 0.045 ± 0.002 | 10465 | 7.0 |
| Barnadesia spinosa | BsGAS2 | 3.1 ± 0.5 | 0.038 ± 0.001 | 12258 | 7.0 |
| Lactuca sativa (Lettuce) | LsGAS2 | 1.9 ± 0.4 | 0.048 ± 0.002 | 25263 | 7.0 |
| Artemisia annua | AaGAS | 3.4 ± 0.7 | 0.035 ± 0.002 | 10294 | 7.0 |
Note: Data for kcat and catalytic efficiency are not always available in the cited literature.
Experimental Protocols
This section provides detailed methodologies for the expression, purification, and functional analysis of this compound synthase.
Heterologous Expression and Purification of this compound Synthase in E. coli
This protocol describes the expression of a His-tagged this compound synthase in Escherichia coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the (-)-GAS gene with a polyhistidine tag (e.g., pET series)
-
Luria-Bertani (LB) medium or Terrific Broth (TB)
-
Appropriate antibiotic (e.g., kanamycin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, DNAse I)
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA affinity chromatography column
-
SDS-PAGE analysis reagents
Procedure:
-
Transform the expression vector into competent E. coli BL21(DE3) cells.
-
Inoculate a single colony into a starter culture of LB or TB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of culture medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[3]
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to incubate at a lower temperature (e.g., 18-25°C) for several hours or overnight to improve protein solubility.[3]
-
Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged (-)-GAS with elution buffer.
-
Analyze the purified protein fractions by SDS-PAGE to confirm purity and molecular weight.
-
Quantify the protein concentration using a standard method such as the Bradford assay.[6][7]
In Vitro Enzyme Assay for this compound Synthase Activity
This protocol describes a method to determine the activity of purified (-)-GAS by detecting the formation of this compound from FPP.
Materials:
-
Purified this compound synthase
-
Assay buffer (e.g., 25 mM MES, 25 mM CAPS, 50 mM Tris, pH 7.0)[3]
-
Farnesyl pyrophosphate (FPP) solution
-
MgCl2 solution
-
Dithiothreitol (DTT) solution
-
Glycerol
-
Organic solvent for product extraction (e.g., n-hexane or n-dodecane)
-
Gas chromatography-mass spectrometry (GC-MS) system
Procedure:
-
Prepare a reaction mixture in a glass vial. A typical 1 mL reaction contains:
-
Overlay the reaction mixture with an equal volume of n-hexane or n-dodecane to trap the volatile sesquiterpene product.[1]
-
Stop the reaction by vigorous vortexing to extract the product into the organic layer.
-
Separate the organic layer and analyze by GC-MS.
Product Identification and Quantification by GC-MS
This protocol outlines the GC-MS analysis of the enzymatic reaction products. It is crucial to control the injector temperature to prevent the thermal rearrangement of Germacrene A to β-elemene.[1][4]
Materials:
-
GC-MS system equipped with a suitable capillary column (e.g., DB-5MS)[8][9]
-
Helium carrier gas
-
Organic solvent extract from the enzyme assay
-
Authentic standards of this compound and/or β-elemene (if available)
Procedure:
-
To detect Germacrene A: Set the GC injector temperature to a low value (e.g., 150°C) to prevent thermal rearrangement.[4][8]
-
To detect β-elemene (as a confirmation of Germacrene A): Set the GC injector temperature to a high value (e.g., 250°C) to induce the Cope rearrangement of Germacrene A to β-elemene.[1]
-
Inject 1 µL of the organic extract into the GC-MS.
-
Use a suitable temperature program for the GC oven, for example: start at 45°C for 4 minutes, then ramp up to 170°C.[8]
-
Operate the mass spectrometer in full scan mode (e.g., 40-400 Da) with electron impact ionization at 70 eV.[8]
-
Identify this compound and β-elemene by comparing their retention times and mass spectra with those of authentic standards or published data. The mass spectrum of Germacrene A shows characteristic ions at m/z 93, 107, 119, 133, 161, and 204.[8]
-
Quantify the product by integrating the peak area and comparing it to a standard curve of a known concentration of a suitable standard.
Visualizing the Process: Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the biosynthetic pathway and experimental workflows described in this guide.
Biosynthetic Pathway of this compound
Caption: Biosynthesis of this compound from FPP.
Experimental Workflow for (-)-GAS Expression and Purification
Caption: Workflow for expression and purification of (-)-GAS.
In Vitro Enzyme Assay and Product Analysis Workflow
Caption: Workflow for in vitro assay and product analysis.
Conclusion
The enzymatic synthesis of this compound is a critical area of research with significant implications for the production of valuable pharmaceuticals and other fine chemicals. This guide provides a solid foundation for researchers by consolidating key quantitative data and offering detailed, actionable experimental protocols. By understanding the nuances of this compound synthase and applying these methodologies, scientists can advance their research in natural product biosynthesis and metabolic engineering.
References
- 1. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uoguelph.ca [uoguelph.ca]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Isolation and Characterization of Two Germacrene A Synthase cDNA Clones from Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantiospecific (+)- and (-)-germacrene D synthases, cloned from goldenrod, reveal a functionally active variant of the universal isoprenoid-biosynthesis aspartate-rich motif [repository.rothamsted.ac.uk]
- 6. Frontiers | Protein Engineering of a Germacrene A Synthase From Lactuca sativa and Its Application in High Productivity of Germacrene A in Escherichia coli [frontiersin.org]
- 7. Protein Engineering of a Germacrene A Synthase From Lactuca sativa and Its Application in High Productivity of Germacrene A in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cloning and Functional Characterization of Two Germacrene A Oxidases Isolated from Xanthium sibiricum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
The Role of (-)-Germacrene A as an Insect Alarm Pheromone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of insect chemical communication, alarm pheromones serve as urgent signals, warning conspecifics of impending danger, such as predation. While (E)-β-farnesene is the most commonly identified alarm pheromone across numerous aphid species, a fascinating exception exists within the genus Therioaphis. In these aphids, the sesquiterpene (-)-germacrene A has been identified as a key component of the alarm signal. This technical guide provides an in-depth exploration of the function, biosynthesis, and perception of this compound as an insect alarm pheromone, with a focus on the available scientific data and experimental methodologies.
Function of this compound as an Alarm Pheromone
This compound is a volatile sesquiterpene that functions as an alarm pheromone in aphids of the genus Therioaphis, which includes the spotted alfalfa aphid (Therioaphis trifolii).[1][2][3] When attacked by a predator, these aphids release droplets of a fluid from their cornicles, which contains this compound.[3] The volatilization of this compound triggers an alarm response in nearby aphids, which typically involves cessation of feeding and dispersal from the area.[2][4] This behavior increases the chances of survival for the surrounding aphid population.
Unlike the broadly active (E)-β-farnesene, the alarm signaling role of this compound appears to be more taxonomically restricted, primarily functioning within the Therioaphis genus.[2][3] This specificity suggests a co-evolutionary relationship between the production of this specific pheromone and the corresponding olfactory receptors in this group of aphids.
Quantitative Behavioral and Electrophysiological Data
Table 1: Representative Behavioral Response of Aphids to (E)-β-farnesene
| Aphid Species | Pheromone Concentration | Behavioral Response | Reference |
| Myzus persicae | 0.01 mg/ml solution | ~40% of aphids moving after 1 min | --INVALID-LINK-- |
| Myzus persicae | 1 mg/ml solution | ~60% of aphids moving after 15 min | --INVALID-LINK-- |
| Diuraphis noxia | 0.94 to 8.95 mg/ml (EC50) | Removal of stylets and leaving feeding sites | --INVALID-LINK-- |
Table 2: Representative Electroantennography (EAG) Response of Aphids to Alarm Pheromone Components
| Aphid Species | Compound | Dose | EAG Response (mV) | Reference |
| Aphis fabae | General plant volatiles | Not specified | Stable peaks of a few mV | --INVALID-LINK-- |
| Spodoptera frugiperda | Z9-14:OAc (pheromone component) | 1 ng/µl | ~0.5 mV | --INVALID-LINK-- |
Experimental Protocols
Identification and Chemical Analysis of this compound
The identification of this compound from aphid cornicle secretions relies on the established techniques of gas chromatography-mass spectrometry (GC-MS).
Protocol for GC-MS Analysis of Aphid Cornicle Secretions:
-
Sample Collection: Aphids (e.g., Therioaphis trifolii) are carefully handled to induce the release of cornicle droplets. These droplets are collected using a fine glass capillary tube. Alternatively, whole aphids can be crushed and the volatiles collected via headspace analysis.
-
Extraction: The collected droplets are dissolved in a small volume of a suitable solvent, such as hexane.
-
GC-MS Analysis: The extract is injected into a GC-MS system.
-
Gas Chromatograph (GC) Conditions (Representative):
-
Injector Temperature: 220-250°C.
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5MS) is typically used.
-
Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 40-60°C and ramping up to 250-280°C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions (Representative):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scanning from m/z 40 to 450.
-
-
-
Identification: The mass spectrum of the peak corresponding to this compound is compared to a known standard or a spectral library (e.g., NIST). The retention time is also compared to that of a synthetic standard for confirmation.
Behavioral Assays
To determine the behavioral response of aphids to this compound, olfactometer assays are commonly employed.
Protocol for Y-Tube Olfactometer Assay:
-
Apparatus: A Y-shaped glass tube with a central arm for introducing the aphids and two side arms for presenting different odor sources.
-
Odor Source: A filter paper treated with a known concentration of synthetic this compound in a solvent (e.g., hexane) is placed in one arm (treatment). A filter paper with the solvent alone is placed in the other arm (control).
-
Airflow: A purified and humidified air stream is passed through each arm at a constant flow rate.
-
Aphid Introduction: Adult apterous (wingless) aphids are introduced into the central arm.
-
Observation: The number of aphids choosing the treatment arm versus the control arm is recorded over a set period.
-
Data Analysis: Statistical tests (e.g., Chi-squared test) are used to determine if there is a significant preference or avoidance of the this compound-treated arm.
Electroantennography (EAG)
EAG is used to measure the electrical response of an aphid's antenna to an odorant, providing a measure of olfactory sensitivity.
Protocol for Aphid Electroantennography:
-
Preparation: An adult aphid is immobilized, and its head is excised. The antenna is carefully positioned between two microelectrodes.
-
Electrodes: Glass microelectrodes filled with a saline solution are used. The recording electrode is placed in contact with the tip of the antenna, and the reference electrode is inserted into the base of the antenna or the head capsule.
-
Stimulus Delivery: A puff of air carrying a known concentration of this compound is delivered to the antenna through a tube.
-
Signal Recording: The change in electrical potential across the antenna (the EAG response) is amplified and recorded using specialized software.
-
Data Analysis: The amplitude of the EAG response (in millivolts) is measured and compared to the response to a control (solvent alone). Dose-response curves can be generated by testing a range of concentrations.
Biosynthesis of this compound in Aphids
While the specific enzymes for this compound biosynthesis have not been definitively characterized in aphids, the pathway can be inferred from studies in plants and other insects. The biosynthesis of sesquiterpenes starts from farnesyl pyrophosphate (FPP), which is produced through the mevalonate pathway.
Putative Biosynthetic Pathway:
-
FPP Synthesis: Farnesyl diphosphate synthase (FPPS) catalyzes the formation of FPP from its precursors. FPPS genes have been identified in aphids and are known to be involved in the production of (E)-β-farnesene.
-
Germacrene A Synthesis: A specific terpene synthase, likely a germacrene A synthase (GAS), catalyzes the cyclization of FPP to form this compound. While GAS enzymes have been well-characterized in plants, the analogous enzyme in aphids is yet to be identified. Research on other insects suggests that insect terpene synthases may have evolved from isoprenyl diphosphate synthases (IDS).
Olfactory Signaling Pathway
The perception of this compound by aphids is initiated by its binding to specific olfactory receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs) housed in sensilla on the antennae.
Proposed Signaling Pathway:
-
Odorant Binding: this compound molecules enter the sensilla and are likely bound by odorant-binding proteins (OBPs), which transport them through the sensillar lymph to the OSN membrane.
-
Receptor Activation: The pheromone binds to a specific odorant receptor (OR). In insects, ORs are typically heterodimers consisting of a variable, ligand-binding subunit and a conserved co-receptor subunit (Orco). The specific OR that binds this compound in Therioaphis has not yet been identified.
-
Signal Transduction: Upon ligand binding, the OR-Orco complex forms a non-selective cation channel, leading to an influx of ions and depolarization of the OSN membrane.
-
Action Potential Generation: This depolarization generates an action potential that travels along the axon of the OSN to the antennal lobe of the brain.
-
Neural Processing: In the antennal lobe, the signal is processed in specific glomeruli, leading to the perception of the alarm signal and the initiation of a behavioral response.
Conclusion and Future Directions
This compound represents an intriguing case of chemical diversification in aphid alarm signaling. While its role in Therioaphis is established, further research is needed to fully elucidate the quantitative aspects of its activity, the specifics of its biosynthesis, and the molecular details of its perception. Future studies should focus on:
-
Quantitative behavioral and electrophysiological assays on Therioaphis species to determine the precise sensitivity and dose-response relationships for this compound.
-
Identification and characterization of the germacrene A synthase in Therioaphis to understand the genetic and enzymatic basis of its production.
-
De-orphanization of olfactory receptors in Therioaphis to identify the specific receptor(s) responsible for detecting this compound.
A deeper understanding of the this compound system holds potential for the development of novel, targeted pest management strategies for specific aphid species.
References
Methodological & Application
Application Notes and Protocols for the Chemoenzymatic Synthesis of (-)-Germacrene A Analogues
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Germacrene A is a key intermediate in the biosynthesis of a wide array of sesquiterpenoids, including the medicinally relevant sesquiterpene lactones. Its inherent chemical instability, however, has historically hampered its direct synthesis and functional exploration. Chemoenzymatic synthesis offers a powerful and elegant solution to this challenge, enabling the production of this compound and its analogues with high stereoselectivity under mild reaction conditions. This approach combines the versatility of chemical synthesis to generate modified precursors with the unparalleled catalytic efficiency and specificity of enzymes.
This document provides detailed protocols for the chemoenzymatic synthesis of this compound analogues, leveraging the catalytic prowess of this compound Synthase (GAS) with chemically synthesized analogues of farnesyl diphosphate (FDP). These methods facilitate the generation of novel germacrene structures with potentially enhanced stability or tailored biological activities, opening new avenues for drug discovery and development. The anti-androgenic activity of certain germacrene analogues highlights their potential as therapeutic agents.
Data Presentation
The following table summarizes the relative conversion efficiencies of various farnesyl diphosphate (FDP) analogues in the chemoenzymatic synthesis of corresponding this compound analogues catalyzed by this compound Synthase (GAS).
| FDP Analogue | Modification | Relative Conversion (%)[1] |
| 1a | Unmodified FDP | 100 |
| 1b | 6-fluoro-FDP | 85 |
| 1d | 14-fluoro-FDP | 60 |
| 1f | 14-methyl-FDP | 25 |
Relative conversion is expressed as a percentage relative to the conversion of the natural substrate, farnesyl diphosphate (1a).
Experimental Protocols
Protocol 1: Expression and Purification of His-tagged this compound Synthase (GAS)
This protocol outlines the expression of recombinant N-terminally His6-tagged GAS in Escherichia coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).
Materials:
-
pET-28a(+) vector containing the codon-optimized gene for this compound Synthase
-
E. coli BL21(DE3) competent cells
-
Luria-Bertani (LB) broth and agar
-
Kanamycin (50 µg/mL)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) (1 M stock)
-
Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Ni-NTA Agarose resin
-
Lysozyme
-
DNase I
-
Protease inhibitor cocktail
Procedure:
-
Transformation: Transform the pET-28a(+)-GAS plasmid into E. coli BL21(DE3) competent cells and plate on LB agar containing kanamycin. Incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB broth with kanamycin and grow overnight at 37°C with shaking (220 rpm).
-
Large-Scale Culture: Inoculate 1 L of LB broth with 10 mL of the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.1 mM. Continue to incubate at 18°C for 16-20 hours with shaking.
-
Cell Harvesting: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant.
-
Cell Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer containing lysozyme (1 mg/mL) and a protease inhibitor cocktail. Incubate on ice for 30 minutes. Sonicate the suspension on ice (e.g., 6 cycles of 30 seconds on, 30 seconds off) to complete lysis. Add DNase I to reduce viscosity.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Purification:
-
Equilibrate a column packed with 2 mL of Ni-NTA Agarose resin with 10 column volumes of Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged GAS with 5 column volumes of Elution Buffer.
-
-
Verification: Analyze the purified protein fractions by SDS-PAGE to confirm purity and size.
-
Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5) using a desalting column or dialysis.
-
Storage: Aliquot the purified enzyme and store at -80°C.
Protocol 2: Chemoenzymatic Synthesis of this compound Analogues
This protocol describes the in vitro enzymatic reaction to produce this compound analogues from chemically synthesized FDP analogues.
Materials:
-
Purified His-tagged this compound Synthase (GAS)
-
Farnesyl diphosphate (FDP) or FDP analogues (10 mM stock solution)
-
Incubation Buffer (20 mM Tris-HCl, 5 mM β-mercaptoethanol, 10% glycerol, pH 7.5)
-
MgCl2 (100 mM stock solution)
-
Pentane (HPLC grade)
-
Silica gel
Procedure:
-
Reaction Setup: In a glass vial, prepare the following reaction mixture:
-
250 µL Incubation Buffer
-
2.5 µL MgCl2 (final concentration 5 mM)
-
25 µL FDP or FDP analogue (final concentration 0.35 mM)
-
-
Enzyme Addition: Add 25 µL of purified GAS (final concentration 6 µM).
-
Overlay: Gently overlay the aqueous reaction mixture with 1 mL of pentane to capture the volatile sesquiterpene products.
-
Incubation: Incubate the reaction mixture at 25°C for 24 hours with gentle agitation.
-
Extraction: After incubation, vortex the mixture vigorously for 30 seconds. Separate the layers and collect the upper pentane layer. Repeat the extraction of the aqueous phase with an additional 2 x 1 mL of pentane.
-
Drying and Concentration: Pool the pentane extracts and pass them through a short pad of silica gel to remove any polar impurities. The sample can be concentrated under a gentle stream of nitrogen if necessary.
-
Analysis: Analyze the products by GC-MS.
Protocol 3: GC-MS Analysis of this compound Analogues
This protocol provides a general method for the analysis of the synthesized germacrene analogues. Due to the thermal lability of this compound, two different injector temperatures are used for analysis. At lower temperatures, this compound is observed, while at higher temperatures, it undergoes a Cope rearrangement to form (-)-β-elemene.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
DB-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
GC Conditions:
-
Injector Temperature:
-
For this compound detection: 150°C
-
For (-)-β-elemene (rearrangement product) detection: 250°C
-
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 3 minutes
-
Ramp: 5°C/min to 150°C
-
Ramp: 20°C/min to 250°C, hold for 5 minutes
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Range: m/z 40-400
-
Scan Mode: Full scan
-
Analysis:
-
Identify this compound and its analogues by their characteristic mass spectra and retention times at a low injector temperature.
-
Confirm the identity by observing the corresponding Cope rearrangement product (e.g., (-)-β-elemene) at a high injector temperature. The mass spectrum of the rearrangement product will be distinct from the parent germacrene.
Visualizations
Chemoenzymatic Synthesis Workflow
References
Application Note: Identification of (-)-Germacrene A using Gas Chromatography-Mass Spectrometry (GC-MS)
References
- 1. researchgate.net [researchgate.net]
- 2. Cloning and Functional Characterization of Two Germacrene A Oxidases Isolated from Xanthium sibiricum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (+)-germacrene A | C15H24 | CID 9548705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uoguelph.ca [uoguelph.ca]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Same column, conditions, different GC =retention time shift? - Chromatography Forum [chromforum.org]
Application Notes and Protocols for the Structural Elucidation of (-)-Germacrene A using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Germacrene A is a key intermediate in the biosynthesis of a wide variety of sesquiterpenes, a class of natural products with significant chemical and biological diversity. Its flexible 10-membered ring structure presents a unique challenge for structural elucidation by NMR spectroscopy due to the presence of multiple conformers in solution at room temperature.[1][2] This application note provides a detailed protocol for the structural characterization of this compound using a combination of one- and two-dimensional NMR techniques. The methodologies described herein are crucial for researchers in natural product chemistry, synthetic chemistry, and drug discovery who are working with conformationally flexible molecules.
Data Presentation
The following tables summarize the ¹H and ¹³C NMR spectral data for the major conformer of (+)-Germacrene A, which is enantiomeric to this compound and thus exhibits identical NMR chemical shifts. Data was acquired in CDCl₃ at 25°C.[1] Due to conformational isomerism, signals in the NMR spectra of germacrene A are often broad at room temperature.[1] Variable-temperature NMR studies have shown that (+)-germacrene A exists as three distinguishable conformers in solution at or below 25°C.[1][2]
Table 1: ¹H NMR Data for Germacrene A (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 4.78 - 4.69 | m | |
| 2, 3, 6, 7, 9 | 2.48 - 1.75 | m | |
| 5 | 4.54 | br d | 10.0 |
| 8α | 1.73 - 1.59 | m | |
| 8β | 1.55 - 1.57 | m | |
| 12 | 4.67 | s | |
| 12' | 4.57 | s | |
| 13 | 1.73 | d | 2.5 |
| 14 | 1.40 | br s | |
| 15 | 1.49 | br s |
Table 2: ¹³C NMR Data for Germacrene A (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 128.8 |
| 2 | 39.7 |
| 3 | 26.5 |
| 4 | 134.5 |
| 5 | 124.9 |
| 6 | 39.7 |
| 7 | 48.9 |
| 8 | 26.5 |
| 9 | 41.4 |
| 10 | 149.8 |
| 11 | 134.5 |
| 12 | 109.9 |
| 13 | 20.9 |
| 14 | 16.2 |
| 15 | 16.0 |
Experimental Protocols
Sample Preparation
-
Compound Isolation: this compound is typically isolated from natural sources or produced via engineered microorganisms. Due to its volatility and thermal lability (undergoing a Cope rearrangement to (-)-β-elemene at elevated temperatures), it is crucial to handle the compound at low temperatures.[3]
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common solvent for NMR analysis of sesquiterpenes.[1][4] Ensure the solvent is free of water and other impurities.
-
Sample Concentration: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of CDCl₃ in a standard 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition
The following are general parameters for acquiring high-quality NMR data on a 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
a) ¹H NMR Spectroscopy
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 10-12 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the concentration.
-
Temperature: 298 K (25 °C). For improved resolution and to study conformational dynamics, spectra can be acquired at lower temperatures (e.g., down to -50 °C).[1]
b) ¹³C NMR Spectroscopy
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
c) 2D NMR Spectroscopy: COSY, HSQC, and HMBC
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.[5]
-
Pulse Program: Standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).
-
Spectral Width: Same as ¹H NMR in both dimensions.
-
Number of Increments: 256-512 in the F1 dimension.
-
Number of Scans: 4-8 per increment.
-
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations.
-
Pulse Program: Standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).
-
¹H Spectral Width: Same as ¹H NMR.
-
¹³C Spectral Width: Same as ¹³C NMR.
-
Number of Increments: 128-256 in the F1 dimension.
-
Number of Scans: 8-16 per increment.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for establishing the carbon skeleton.[6]
-
Pulse Program: Standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
¹H Spectral Width: Same as ¹H NMR.
-
¹³C Spectral Width: Same as ¹³C NMR.
-
Number of Increments: 256-512 in the F1 dimension.
-
Number of Scans: 16-32 per increment.
-
Long-range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.
-
Data Processing and Analysis
-
Fourier Transformation: Apply Fourier transformation to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.
-
Phasing and Baseline Correction: Carefully phase the spectra to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.
-
Chemical Shift Referencing: Reference the spectra to the TMS signal at 0.00 ppm for ¹H and the residual solvent signal for ¹³C (CDCl₃ at 77.16 ppm).
-
Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR signals to determine the relative number of protons.
-
Analysis of 2D Spectra:
-
COSY: Correlate cross-peaks to establish proton connectivity within spin systems.
-
HSQC: Assign protons to their directly attached carbons.
-
HMBC: Use the long-range correlations to piece together the molecular fragments and establish the overall carbon framework.
-
Visualizations
The following diagrams illustrate the workflow and key correlations in the NMR-based structural elucidation of this compound.
Caption: Experimental workflow for NMR structural elucidation.
Caption: Key ¹H-¹H COSY correlations in Germacrene A.
Caption: Key ¹H-¹³C HMBC correlations in Germacrene A.
References
- 1. Conformational Analysis of (+)-Germacrene A by Variable Temperature NMR and NOE Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational Analysis of (+)-Germacrene A by Variable Temperature NMR and NOE Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. scielo.br [scielo.br]
Application Notes and Protocols for Heterologous Expression of (-)-Germacrene A Synthase in E. coli
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Germacrene A is a key sesquiterpene intermediate in the biosynthesis of a wide array of bioactive natural products, including the anticancer drug β-elemene. Chemical synthesis of these complex molecules is often challenging and economically unviable. Microbial fermentation using engineered Escherichia coli offers a promising and sustainable alternative for the production of this compound. This document provides detailed application notes and protocols for the successful heterologous expression of this compound synthase (GAS) in E. coli, a critical step in establishing a microbial cell factory for sesquiterpenoid production.
E. coli is a well-characterized and easily manipulated microbial host, making it an ideal chassis for metabolic engineering.[1] The native methylerythritol 4-phosphate (MEP) pathway in E. coli can be harnessed to produce terpene precursors.[1] However, for efficient production of sesquiterpenes like this compound, which are derived from farnesyl pyrophosphate (FPP), co-expression of a heterologous mevalonate (MVA) pathway is often necessary to boost the precursor supply.[2][3] This, combined with the overexpression of a codon-optimized GAS gene, can significantly enhance the yield of the desired product.
Data Presentation
Table 1: Comparison of this compound Synthase (GAS) from Different Sources
| Gene Source | Host Strain | Expression Vector | Key Findings | Reference |
| Lactuca sativa (LTC2) | E. coli BL21 Star (DE3) | pET28a | Exhibited the highest level of Germacrene A production among several tested GAS genes.[2] | [2] |
| Solidago canadensis (ScGAS) | E. coli | pGEX-4T-1 | Successfully produced Germacrene A. Site-directed mutagenesis further improved yields.[4] | [4] |
| Anabaena variabilis (AvGAS) | E. coli | Not specified | Fusion tags were employed to enhance the solubility of AvGAS, addressing inclusion body formation.[5] | [5] |
| Lactuca sativa (LTC2) Mutants | E. coli BL21 Star (DE3) | pET28a | I364K-T410S mutant reached a Germacrene A titer of 126.4 mg/L in shake-flask culture.[6] | [6] |
Table 2: Reported Yields of Germacrene A and β-Elemene in Engineered E. coli
| Product | Host Strain Engineering | Fermentation Scale | Titer | Reference |
| Germacrene A | Co-expression of MVA pathway and LTC2 (I364K-T410S mutant) | Shake Flask | 126.4 mg/L | [6] |
| β-Elemene | Co-expression of exogenous pathway and evolved AvGAS | Shake Flask | 2069.77 mg/L | [5] |
| β-Elemene | Co-expression of exogenous pathway and evolved AvGAS | 1.3 L Bioreactor | 7.74 g/L | [5] |
| Germacrene A | Co-biosynthesis with lycopene | Shake Flask | 364.26 mg/L | [7][8] |
| α-Farnesene (a related sesquiterpene) | Codon-optimized synthase, exogenous MVA pathway, and fusion protein | Shake Flask | 380.0 mg/L | [9] |
Experimental Protocols
Protocol 1: Vector Construction for GAS Expression
This protocol describes the cloning of a codon-optimized this compound synthase gene into a suitable expression vector.
1. Gene Synthesis and Codon Optimization:
-
Obtain the amino acid sequence of the desired GAS (e.g., LTC2 from Lactuca sativa, GenBank accession AF489965).
-
Perform codon optimization of the gene sequence for expression in E. coli using commercially available services. This is a key step for successful protein expression.[10]
-
Include appropriate restriction sites at the 5' and 3' ends for cloning into the expression vector (e.g., pET28a). A His-tag can also be incorporated for subsequent protein purification.
2. Vector and Insert Preparation:
-
Digest the expression vector (e.g., pET28a) and the synthesized GAS gene with the selected restriction enzymes.
-
Purify the digested vector and insert using a gel purification kit.
3. Ligation:
-
Ligate the purified GAS insert into the digested pET28a vector using T4 DNA ligase.
4. Transformation into Cloning Host:
-
Transform the ligation mixture into a suitable cloning host, such as E. coli DH5α competent cells.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin for pET28a).
-
Incubate overnight at 37°C.
5. Verification of Clones:
-
Select individual colonies and grow them in liquid LB medium with the corresponding antibiotic.
-
Isolate the plasmid DNA using a miniprep kit.
-
Verify the correct insertion of the GAS gene by restriction digestion and Sanger sequencing.
Protocol 2: Engineering E. coli for FPP Precursor Supply
This protocol details the introduction of the mevalonate (MVA) pathway into E. coli to enhance the supply of the FPP precursor.
1. Plasmid Acquisition:
-
Obtain a plasmid containing the MVA pathway operons, such as pBbA5c-MevT–MBIS (abbreviated as pMM).[2] This plasmid typically carries the genes for the upper and lower MVA pathway.
2. Transformation into Expression Host:
-
Prepare competent cells of the desired E. coli expression host (e.g., BL21 Star (DE3)). Several strains of E. coli are available for protein expression.[11]
-
Transform the pMM plasmid into the competent cells.
-
Plate the cells on LB agar with the appropriate antibiotic (e.g., chloramphenicol for pMM).
-
Incubate overnight at 37°C to obtain the engineered strain (e.g., BL21 Star-MM).
3. Co-transformation for Germacrene A Production:
-
Prepare competent cells of the engineered strain (e.g., BL21 Star-MM).
-
Transform the verified GAS expression plasmid (e.g., pET28a-GAS) into these competent cells.
-
Plate on LB agar containing both antibiotics (e.g., kanamycin and chloramphenicol).
-
Incubate overnight at 37°C. The resulting colonies will be the final production strain.
Protocol 3: Protein Expression and Germacrene A Production
This protocol outlines the cultivation and induction of the engineered E. coli for the production of this compound.
1. Inoculum Preparation:
-
Inoculate a single colony of the production strain into a starter culture of 5 mL LB medium with the appropriate antibiotics.
-
Grow overnight at 37°C with shaking.
2. Main Culture:
-
Inoculate a larger volume of production medium (e.g., SBMSN medium) with the overnight starter culture.[2]
-
Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
3. Induction:
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM.[2]
-
Continue to culture the cells, typically at a lower temperature (e.g., 16-25°C) for 18-24 hours to improve protein solubility and product yield.[4]
4. Product Extraction:
-
After the induction period, add an organic solvent overlay (e.g., dodecane) to the culture to capture the volatile Germacrene A.
-
Continue shaking for an additional period (e.g., 24 hours) to allow for product accumulation in the organic layer.
-
Separate the organic layer for subsequent analysis.
Protocol 4: Protein Purification and In Vitro Enzyme Assay
This protocol is for the purification of the His-tagged GAS and the subsequent in vitro characterization of its activity.
1. Cell Lysis:
-
Harvest the induced cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer.
-
Lyse the cells by sonication or using a French press.
2. Protein Purification:
-
Centrifuge the lysate to pellet the cell debris.
-
Apply the supernatant to a Ni-NTA affinity chromatography column.
-
Wash the column to remove non-specifically bound proteins.
-
Elute the His-tagged GAS using an elution buffer containing imidazole.
-
Verify the purity of the protein using SDS-PAGE.
3. In Vitro Enzyme Assay:
-
The assay is performed in a reaction mixture containing the purified enzyme, a suitable buffer (e.g., 0.1 M Tris-HCl, pH 7.0), MgCl₂, DTT, and the substrate FPP.[2][3]
-
A typical reaction mixture (1 mL) contains:
-
Incubate the reaction at 37°C for 1 hour.[3]
-
Extract the product with an organic solvent (e.g., hexane) or use headspace solid-phase microextraction (SPME).[2][3]
Protocol 5: Product Analysis by GC-MS
This protocol describes the analysis of the produced this compound.
1. Sample Preparation:
-
Take an aliquot of the organic overlay from the in vivo production or the organic extract from the in vitro assay.
2. GC-MS Analysis:
-
Inject the sample into a Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
Use a suitable GC column (e.g., HP-5MS).
-
Set an appropriate temperature program for the GC oven to separate the sesquiterpenes.
-
The mass spectrometer will provide fragmentation patterns for compound identification.
-
Note that this compound is thermally labile and can rearrange to β-elemene in the hot GC injector.[12] Analysis of both compounds is necessary.
-
Use authentic standards of β-elemene for comparison of retention times and mass spectra to confirm product identity.[2]
Visualizations
Caption: Experimental workflow for heterologous expression of this compound synthase in E. coli.
Caption: Metabolic pathway for this compound production in engineered E. coli.
References
- 1. Bioengineering <em>Escherichia coli</em> to Produce Plant Terpenes - ProQuest [proquest.com]
- 2. Protein Engineering of a Germacrene A Synthase From Lactuca sativa and Its Application in High Productivity of Germacrene A in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Protein Engineering of a Germacrene A Synthase From Lactuca sativa and Its Application in High Productivity of Germacrene A in Escherichia coli [frontiersin.org]
- 4. Exploration and mutagenesis of the germacrene A synthase from Solidago canadensis to enhance germacrene A production in E.coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - Optimization of Germacrene A Synthase for Efficient Production of βâElemene in Escherichia coli - American Chemical Society - Figshare [acs.figshare.com]
- 6. Protein Engineering of a Germacrene A Synthase From Lactuca sativa and Its Application in High Productivity of Germacrene A in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic engineering of Escherichia coli for α-farnesene production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. neb.com [neb.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Microbial Production of (-)-Germacrene A in Saccharomyces cerevisiae
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Germacrene A is a key sesquiterpene intermediate in the biosynthesis of many valuable natural products, including the anticancer agent β-elemene.[1][2][3] Traditional extraction from plants is often inefficient and unsustainable.[1] Saccharomyces cerevisiae has emerged as a promising microbial host for the heterologous production of this compound due to its well-characterized genetics, GRAS (Generally Regarded as Safe) status, and established fermentation processes.[4][5] This document provides detailed application notes and protocols based on successful metabolic engineering strategies to enhance this compound production in yeast.
Metabolic Engineering Strategies for Enhanced this compound Production
The central strategy for increasing sesquiterpene production in S. cerevisiae is to boost the intracellular pool of the precursor molecule, farnesyl pyrophosphate (FPP), and efficiently convert it to the desired product. This is achieved through a multi-pronged approach involving the upregulation of the native mevalonate (MVA) pathway, downregulation of competing pathways, and expression of a highly active Germacrene A synthase (GAS).
Enhancing the Mevalonate (MVA) Pathway
The MVA pathway is the endogenous route to FPP in yeast. Several key enzymes in this pathway have been targeted for overexpression to increase metabolic flux towards FPP. A common and effective strategy is the overexpression of a truncated version of HMG-CoA reductase (tHMG1), which is a rate-limiting enzyme in the pathway.[4] Additionally, overexpression of FPP synthase (ERG20) can further enhance the FPP supply.[4][6]
Downregulating Competing Pathways
To channel more FPP towards Germacrene A synthesis, it is crucial to minimize its consumption by competing pathways. The primary competing pathway is the sterol biosynthesis pathway, which commences with the conversion of FPP to squalene, catalyzed by squalene synthase (ERG9). Downregulating the expression of the ERG9 gene, for instance, by replacing its native promoter with a weaker or regulated promoter, has been shown to be an effective strategy.[4] Another competing reaction is the dephosphorylation of FPP to farnesol, which can be reduced by knocking out relevant phosphatases like LPP1 and DPP1.[7]
Selection and Engineering of Germacrene A Synthase (GAS)
The final step is the conversion of FPP to this compound, catalyzed by a Germacrene A synthase (GAS). The choice of GAS is critical, as enzymes from different sources exhibit varying levels of activity in yeast.[1][8] Screening a panel of GAS enzymes from various organisms, including plants and bacteria, can identify the most efficient synthase for production.[8][9] For instance, GAS from Daldinia eschscholtzii (DeGAS) and Anabaena variabilis (AvGAS) have shown high activity in S. cerevisiae.[8][9] Further improvements can be achieved through protein engineering of the GAS enzyme or by fusing it to FPP synthase (ERG20) to facilitate substrate channeling.[1][9]
Data Summary
The following tables summarize the quantitative data from various studies on the metabolic engineering of S. cerevisiae for this compound production.
Table 1: Comparison of Different Germacrene A Synthases (GAS) in S. cerevisiae
| Germacrene A Synthase (Source Organism) | Host Strain | Titer (mg/L) | Reference |
| DeGAS (Daldinia eschscholtzii) | Engineered S. cerevisiae | 399.8 | [9] |
| AvGAS (Anabaena variabilis) | Engineered S. cerevisiae | 309.8 | [8] |
| LsGAS (Lactuca sativa) | Engineered S. cerevisiae | 190.7 | [1] |
| Plant-derived GASs | Engineered S. cerevisiae | - | [2] |
Table 2: Impact of Metabolic Engineering Strategies on this compound Production
| Engineering Strategy | Base Strain | Resulting Titer (mg/L) | Fold Increase | Reference |
| Overexpression of tHMG1 and fusion of FPP synthase with GAS | GAS-expressing strain | 190.7 | 6 | [1] |
| Fusion of DeGAS to FPP synthase | DeGAS-expressing strain | 492 | - | [9] |
| Triplication of ERG20-DeGAS cassette | Fusion strain | 985.5 | - | [9] |
| Fed-batch fermentation in 5-L bioreactor | Engineered strain with triplicated cassette | 19,820 | 20 (over shake-flask) | [9][10] |
| Overexpression of tHMG1 and repression of squalene synthesis | AvGAS-expressing strain | - | 11 | [8] |
| Site-directed mutagenesis of AvGAS (F23W) | Engineered AvGAS strain | 309.8 | 1.35 | [8] |
Visualizations
Caption: Engineered metabolic pathway for this compound production in S. cerevisiae.
Caption: General experimental workflow for developing high-producing S. cerevisiae strains.
Experimental Protocols
Protocol 1: Construction of Expression Plasmids
This protocol describes the general steps for constructing yeast expression plasmids for overexpressing genes in the MVA pathway and the GAS gene.
Materials:
-
High-fidelity DNA polymerase
-
Restriction enzymes and T4 DNA ligase
-
E. coli competent cells (e.g., DH5α)
-
Yeast expression vector (e.g., pESC series with different selection markers)
-
DNA purification kits (for PCR products and plasmids)
Procedure:
-
Gene Amplification: Amplify the coding sequences of the target genes (e.g., truncated HMG1, ERG20, and the selected GAS) from their respective sources using PCR with primers containing appropriate restriction sites. Codon optimization of the heterologous genes for S. cerevisiae is recommended.
-
Vector Preparation: Digest the yeast expression vector with the corresponding restriction enzymes.
-
Ligation: Ligate the amplified and digested gene fragments into the prepared vector using T4 DNA ligase.
-
Transformation into E. coli: Transform the ligation mixture into competent E. coli cells for plasmid amplification.
-
Plasmid Isolation and Verification: Select positive colonies and isolate the plasmids. Verify the correct insertion by restriction digestion and Sanger sequencing.
Protocol 2: Saccharomyces cerevisiae Transformation
This protocol is for the transformation of constructed plasmids into S. cerevisiae using the Lithium Acetate (LiAc)/Polyethylene Glycol (PEG) method.
Materials:
-
Yeast strain (e.g., CEN.PK2-1D)
-
YPD medium
-
1 M LiAc
-
50% (w/v) PEG 3350
-
Single-stranded carrier DNA (ssDNA)
-
Selective medium plates (e.g., SC-Ura for a URA3 marker)
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
Procedure:
-
Inoculate a single colony of the yeast strain into 5 mL of YPD medium and grow overnight at 30°C with shaking.
-
Inoculate the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and grow to an OD600 of 0.6-0.8.
-
Harvest the cells by centrifugation, wash with sterile water, and resuspend in 1 mL of 100 mM LiAc.
-
For each transformation, mix 100 µL of the yeast cell suspension with 240 µL of 50% PEG, 36 µL of 1 M LiAc, 10 µL of ssDNA, and 1-5 µg of plasmid DNA in a microcentrifuge tube.
-
Incubate at 42°C for 40-60 minutes (heat shock).
-
Pellet the cells by centrifugation, remove the supernatant, and resuspend in 1 mL of sterile water.
-
Plate 100-200 µL of the cell suspension onto selective medium plates.
-
Incubate the plates at 30°C for 2-4 days until colonies appear.
Protocol 3: Shake-Flask Cultivation for this compound Production
This protocol outlines the conditions for small-scale production of this compound in shake flasks.
Materials:
-
Engineered S. cerevisiae strain
-
Synthetic defined (SD) medium with appropriate amino acid dropout supplements and 2% (w/v) glucose or galactose depending on the promoter used.
-
Baffled shake flasks
-
Organic solvent for overlay (e.g., dodecane) to capture the volatile product.
Procedure:
-
Inoculate a single colony of the engineered yeast strain into 5 mL of selective SD medium and grow overnight at 30°C.
-
Inoculate the overnight culture into 50 mL of fresh selective SD medium in a 250 mL baffled shake flask to an initial OD600 of ~0.1.
-
Add a 10% (v/v) overlay of dodecane to the culture.
-
Incubate at 30°C with shaking at 200-250 rpm for 72-96 hours.
-
After cultivation, harvest the dodecane layer for analysis.
Protocol 4: Extraction and Quantification of this compound
This protocol describes the extraction of this compound from the organic overlay and its quantification by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Dodecane overlay from the yeast culture
-
Internal standard (e.g., caryophyllene)
-
Anhydrous sodium sulfate
-
GC-MS system equipped with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Separate the dodecane layer from the culture broth by centrifugation.
-
Dry the dodecane phase over anhydrous sodium sulfate.
-
Add a known concentration of an internal standard to the sample.
-
Analyze the sample using a GC-MS system. A typical temperature program could be: start at 80°C, hold for 2 min, ramp to 250°C at a rate of 10°C/min, and hold for 5 min.
-
Identify the this compound peak based on its retention time and mass spectrum compared to an authentic standard.
-
Quantify the concentration of this compound by comparing its peak area to that of the internal standard.
Protocol 5: Fed-Batch Fermentation in a Bioreactor
For higher titers, fed-batch fermentation is employed. This protocol provides a general guideline.
Materials:
-
Engineered S. cerevisiae strain
-
Defined fermentation medium
-
Feeding solution (e.g., concentrated glucose and nitrogen source)
-
Bioreactor (e.g., 5-L) with pH, temperature, and dissolved oxygen control.
Procedure:
-
Prepare the bioreactor with the initial batch medium and sterilize.
-
Inoculate the bioreactor with a seed culture of the engineered yeast strain.
-
Maintain the temperature at 30°C and pH at a controlled value (e.g., 5.0) by the addition of acid/base.
-
Control the dissolved oxygen (DO) level by adjusting the agitation and aeration rates.
-
After the initial batch phase (indicated by a sharp increase in DO), start the fed-batch phase by continuously or intermittently adding the feeding solution to maintain a low glucose concentration.
-
Add an organic solvent overlay (e.g., dodecane) for in-situ product removal.
-
Continue the fermentation for an extended period (e.g., 120-160 hours), taking samples periodically to monitor cell growth and product formation.
-
Harvest the organic layer for product analysis as described in Protocol 4.
References
- 1. Metabolic engineering of Saccharomyces cerevisiae for production of germacrene A, a precursor of beta-elemene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening and modification of (+)-germacrene A synthase for the production of the anti-tumor drug (-)-β-elemene in engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improved production of germacrene A, a direct precursor of ß-elemene, in engineered Saccharomyces cerevisiae by expressing a cyanobacterial germacrene A synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Engineering of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. Improved production of germacrene A, a direct precursor of ß-elemene, in engineered Saccharomyces cerevisiae by expressing a cyanobacterial germacrene A synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic engineering of Saccharomyces cerevisiae for biosynthesis of the anticarcinogen precursor germacrene A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. login.medscape.com [login.medscape.com]
Application of (-)-Germacrene A in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Germacrene A is a naturally occurring sesquiterpene hydrocarbon that has garnered interest in cancer research primarily as a direct biosynthetic precursor to (-)-β-elemene, a compound with established anti-tumor properties.[1] The conversion of this compound to (-)-β-elemene occurs via a spontaneous, heat-induced Cope rearrangement. Recent studies have begun to explore the direct anti-cancer effects of this compound, suggesting its potential as a therapeutic agent in its own right. This document provides detailed application notes and experimental protocols for investigating the anti-cancer properties of this compound.
Application Notes
A key study investigating the direct effects of this compound on cancer cells demonstrated its ability to inhibit the proliferation of human bladder cancer T24 cells in a time- and concentration-dependent manner.[2] This suggests that this compound possesses intrinsic cytotoxic or cytostatic properties against cancer cells.
Observed Effects on Cancer Cells:
-
Inhibition of Cell Proliferation: Treatment with this compound has been shown to significantly reduce the number of viable cancer cells.[2]
-
Morphological Changes: Cancer cells exposed to this compound exhibit morphological alterations indicative of cell death, such as shrinking, rounding, and detachment from the culture surface.[2]
Mechanism of Action (Hypothesized):
Currently, the specific signaling pathways modulated by this compound in cancer cells are not well-elucidated in published literature. However, research on a structurally related compound, Germacrone, has revealed several anti-cancer mechanisms that may provide a starting point for investigating this compound. It is crucial to note that these are pathways affected by Germacrone , and similar studies on This compound are required for confirmation.
Germacrone has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines through the modulation of pathways including:
-
Akt/MDM2/p53 Signaling Pathway: Germacrone can downregulate the phosphorylation of Akt and MDM2, leading to an upregulation of p53, a key tumor suppressor protein that promotes apoptosis and cell cycle arrest.[3][4]
-
Mitochondrial Apoptosis Pathway: Germacrone can alter the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[5][6][7]
-
STAT3 Signaling Pathway: Inhibition of STAT3 phosphorylation by Germacrone has been observed, which can suppress tumor cell proliferation and survival.[5]
Further research is necessary to determine if this compound exerts its anti-cancer effects through these or other signaling pathways.
Data Presentation
The following table summarizes the quantitative data from a study on the effect of this compound on the proliferation of T24 bladder cancer cells.
Table 1: Inhibition of T24 Bladder Cancer Cell Proliferation by this compound
| Treatment Time | Concentration of this compound | Inhibition Rate (%) |
| 24 hours | Low Dose | Not specified |
| Medium Dose | Not specified | |
| High Dose | Not specified | |
| 48 hours | Low Dose | Not specified |
| Medium Dose | Not specified | |
| High Dose | Not specified | |
| 72 hours | Low Dose | Not specified |
| Medium Dose | Not specified | |
| High Dose | Significant |
Note: The original study by Cao et al. (2018) states that the inhibition rate increased with concentration and time, with a significant effect at high doses, but does not provide specific percentage values in the abstract. The full text would be required for this level of detail.
Experimental Protocols
Detailed methodologies for key experiments to assess the anti-cancer effects of this compound are provided below.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is used to determine the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
This compound
-
Human bladder cancer cell line (e.g., T24)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The inhibition rate is 100 - Cell Viability (%).
Protocol 2: Apoptosis Assessment using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cancer cell line
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 3: Western Blot Analysis of Signaling Proteins
This protocol is used to investigate the effect of this compound on the expression and phosphorylation status of key proteins in hypothesized signaling pathways.
Materials:
-
This compound
-
Cancer cell line
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p53, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound, then wash with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify protein expression levels relative to a loading control (e.g., β-actin).
Visualizations
Diagram 1: Experimental Workflow for Investigating the Anti-Cancer Effects of this compound
Caption: Workflow for in vitro evaluation of this compound's anti-cancer activity.
Diagram 2: Hypothesized Signaling Pathways Modulated by the Related Compound Germacrone
Caption: Potential signaling pathways for investigation, based on the action of Germacrone.
References
- 1. Germacrene A|Sesquiterpene for Cancer Research [benchchem.com]
- 2. jddtonline.info [jddtonline.info]
- 3. Germacrone induces lung cancer cell apoptosis and cell cycle arrest via the Akt/MDM2/p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Germacrone induces lung cancer cell apoptosis and cell cycle arrest via the Akt/MDM2/p53 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Germacrone Inhibits Cell Proliferation and Induces Apoptosis in Human Esophageal Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-tumor effect of germacrone on human hepatoma cell lines through inducing G2/M cell cycle arrest and promoting apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Germacrone inhibits the proliferation of breast cancer cell lines by inducing cell cycle arrest and promoting apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of the key sesquiterpene intermediate, (+)-epoxy-germacrenol, and its conversion to (-)-Germacrene A and other related sesquiterpenes. The synthetic strategy outlined is based on the scalable and efficient methodology developed by Baran and coworkers, which utilizes a key palladium-catalyzed macrocyclization.
Synthetic Strategy Overview
The enantioselective synthesis commences with the readily available starting material, farnesol. A three-step sequence involving a Sharpless asymmetric epoxidation, a Parikh-Doering oxidation, and a regioselective chlorination affords a key acyclic precursor. The crucial C-C bond formation to construct the 10-membered ring of the germacrane skeleton is achieved through a palladium-catalyzed intramolecular umpolung allylation. The resulting (+)-epoxy-germacrenol serves as a versatile intermediate for the synthesis of a variety of germacrane-type sesquiterpenes.
Caption: Overall workflow for the enantioselective synthesis of (+)-epoxy-germacrenol and its diversification to related sesquiterpenes.
Quantitative Data Summary
The following tables summarize the yields and enantiomeric excess (ee) for the key steps in the synthesis of (+)-epoxy-germacrenol and the yields for the synthesis of related sesquiterpenes.
Table 1: Synthesis of the Cyclization Precursor
| Step | Product | Starting Material | Yield (%) | Enantiomeric Excess (ee %) |
| 1. Sharpless Asymmetric Epoxidation | Epoxy alcohol | Farnesol | 95 | 90 |
| 2. Parikh-Doering Oxidation | Epoxy aldehyde | Epoxy alcohol | - | - |
| 3. Regioselective Chlorination | Chlorinated epoxy aldehyde | Epoxy aldehyde | 63 (over 3 steps) | - |
Table 2: Palladium-Catalyzed Macrocyclization
| Catalyst (mol%) | Ligand | Reductant (equiv) | Solvent | Base | Yield of (+)-Epoxy-germacrenol (%) |
| Pd(PPh₃)₄ (20) | - | Et₂Zn (4) | THF | - | 19 |
| Pd(PPh₃)₄ (20) | - | Et₂Zn (1.5) | THF | - | 30 |
| Pd(PPh₃)₂Cl₂ (10) | - | Et₂Zn (1.5) | THF | K₂CO₃ | 35 |
| Pd(PPh₃)₂Cl₂ (10) | - | Et₂Zn (1.5) | DMA | K₂CO₃ | 42 |
Table 3: Synthesis of Related Sesquiterpenes from (+)-Epoxy-germacrenol
| Product | Starting Material | Key Reagents | Yield (%) |
| (+)-6-Acetoxy-epoxy-germacrenol | (+)-Epoxy-germacrenol | DCC, DMAP, AcOH | Quantitative |
| (-)-Parthenolide | (+)-Epoxy-germacrenol | 9-BBN; NaOH, H₂O₂; PDC | 40 (over 2 steps) |
| (-)-4-Hydroxyallohedycaryol | (+)-Epoxy-germacrenol | VO(acac)₂, t-BuOOH; LiAlH₄; MsCl, Et₃N; Li, Naphth | 20 (over 4 steps) |
Experimental Protocols
Materials and General Methods: All reactions were carried out under an argon atmosphere with freshly distilled solvents under anhydrous conditions, unless otherwise noted. Reagents were purchased from commercial sources and used without further purification.
Protocol 1: Synthesis of (2R,3S)-2,3-Epoxy-farnesol
This protocol describes the Sharpless asymmetric epoxidation of farnesol.
Procedure:
-
To a stirred suspension of 4Å molecular sieves (2.5 g) in CH₂Cl₂ (50 mL) at -50 °C are added Ti(OiPr)₄ (0.74 mL, 2.5 mmol) and (+)-diethyl tartrate (0.51 mL, 3.0 mmol).
-
After stirring for 30 minutes, a solution of tert-butyl hydroperoxide (TBHP) in nonane (5.0–6.0 M, 10.0 mL, 50-60 mmol) is added.
-
The mixture is stirred for another 30 minutes, and then a solution of farnesol (5.56 g, 25.0 mmol) in CH₂Cl₂ (10 mL) is added dropwise over 10 minutes.
-
The reaction is stirred at -50 °C for 2 hours.
-
The reaction is quenched by the addition of water (5 mL) and allowed to warm to room temperature.
-
The mixture is filtered through Celite, and the filtrate is washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography (EtOAc/hexanes gradient) to afford the epoxy alcohol as a colorless oil.
Quantitative Data:
-
Yield: 95%
-
Enantiomeric Excess (ee): 90% (determined by chiral HPLC analysis)
Protocol 2: Synthesis of the Chlorinated Epoxy Aldehyde
This three-step protocol describes the conversion of the epoxy alcohol to the key cyclization precursor.
Step 2a: Parikh-Doering Oxidation
-
To a solution of the epoxy alcohol (from Protocol 1, 23.7 mmol) in CH₂Cl₂ (100 mL) at 0 °C is added iPr₂NEt (20.7 mL, 118.5 mmol) and DMSO (16.8 mL, 237 mmol).
-
SO₃·py (15.1 g, 94.8 mmol) is added portionwise over 15 minutes.
-
The reaction is stirred at 0 °C for 30 minutes.
-
The reaction is quenched with saturated aqueous NH₄Cl and extracted with CH₂Cl₂.
-
The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated to give the crude epoxy aldehyde, which is used directly in the next step.
Step 2b: Regioselective Chlorination
-
To a solution of the crude epoxy aldehyde (from Step 2a, 23.7 mmol) in CH₂Cl₂ (120 mL) at room temperature is added PhSeCl (0.54 g, 2.84 mmol) followed by N-chlorosuccinimide (NCS, 3.47 g, 26.0 mmol).
-
The reaction mixture is stirred at room temperature for 1 hour.
-
The reaction is concentrated under reduced pressure, and the residue is purified by flash column chromatography (EtOAc/hexanes gradient).
Quantitative Data:
-
Overall Yield (3 steps from farnesol): 63%
Protocol 3: Palladium-Catalyzed Macrocyclization to (+)-Epoxy-germacrenol
This protocol describes the key ring-closing reaction to form the 10-membered germacrane core.
Procedure:
-
A solution of the chlorinated epoxy aldehyde (1.0 g, 3.5 mmol) in dimethylacetamide (DMA, 35 mL) is added via syringe pump over 4 hours to a stirred solution of Pd(PPh₃)₂Cl₂ (246 mg, 0.35 mmol), K₂CO₃ (725 mg, 5.25 mmol), and Et₂Zn (1.0 M in hexanes, 5.25 mL, 5.25 mmol) in DMA (140 mL) at room temperature.
-
After the addition is complete, the reaction is stirred for an additional 8 hours.
-
The reaction is quenched with saturated aqueous NH₄Cl and extracted with Et₂O.
-
The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
The crude product is purified by flash column chromatography (EtOAc/hexanes gradient) to afford (+)-epoxy-germacrenol as a white solid.
Quantitative Data:
-
Yield: 42%
Protocol 4: Synthesis of (-)-Parthenolide
This two-step protocol describes the conversion of (+)-epoxy-germacrenol to the natural product (-)-parthenolide.
Step 4a: Hydroboration/Oxidation
-
To a solution of (+)-epoxy-germacrenol (100 mg, 0.42 mmol) in THF (4.2 mL) is added 9-BBN (0.5 M in THF, 1.68 mL, 0.84 mmol).
-
The mixture is stirred at room temperature for 2 hours.
-
Ethanol (1 mL), 6 N aqueous NaOH (0.5 mL), and 35% aqueous H₂O₂ (0.5 mL) are added sequentially.
-
The mixture is stirred for 1 hour, then extracted with EtOAc.
-
The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated to give the crude diol, which is used directly in the next step.
Step 4b: Oxidation
-
To a solution of the crude diol (from Step 4a) in CH₂Cl₂ (4.2 mL) is added pyridinium dichromate (PDC, 316 mg, 0.84 mmol).
-
The reaction is stirred at room temperature for 12 hours.
-
The mixture is filtered through a pad of Celite and silica gel and concentrated.
-
The crude product is purified by flash column chromatography to afford (-)-parthenolide.
Quantitative Data:
-
Overall Yield (2 steps): 40%
Protocol 5: Synthesis of (-)-4-Hydroxyallohedycaryol
This four-step protocol outlines the synthesis of another related sesquiterpene.
Step 5a: Directed Epoxidation
-
To a solution of (+)-epoxy-germacrenol (1.0 g, 4.23 mmol) in CH₂Cl₂ (42 mL) is added VO(acac)₂ (112 mg, 0.42 mmol) followed by tert-butyl hydroperoxide (TBHP, 70% in H₂O, 1.09 mL, 8.46 mmol).
-
The reaction is stirred at room temperature for 12 hours and then quenched with saturated aqueous Na₂S₂O₃.
-
The mixture is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
Purification by flash chromatography gives the bis-epoxide in 77% yield.
Step 5b: Reductive Opening
-
To a solution of the bis-epoxide (from Step 5a) in THF is added LiAlH₄. The reaction is stirred until completion.
-
Workup and purification yield the corresponding diol.
Step 5c: Mesylation
-
To a solution of the diol (from Step 5b) in CH₂Cl₂ is added Et₃N and MsCl.
-
The reaction is stirred until completion, followed by workup and purification to give the epoxy mesylate (44% yield over 2 steps).
Step 5d: Reductive Elimination
-
A solution of the epoxy mesylate (from Step 5c) in THF is treated with a solution of lithium naphthalenide.
-
After workup and purification, (-)-4-hydroxyallohedycaryol is obtained in 65% yield.
Quantitative Data:
-
Overall Yield (4 steps): ~20%
Troubleshooting & Optimization
Technical Support Center: Microbial Production of (-)-Germacrene A
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions to enhance the yield of (-)-Germacrene A in microbial fermentation systems such as Escherichia coli and Saccharomyces cerevisiae.
Frequently Asked Questions (FAQs)
Q1: What are the most common microbial hosts for producing this compound?
A1: The most commonly used and engineered microbial hosts for producing sesquiterpenes like this compound are the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae.[1][2][3] Both organisms have well-characterized genetics and a vast array of synthetic biology tools available for metabolic engineering.[3][4] More recently, other yeasts like Pichia pastoris have also been explored and shown to be advantageous for producing terpenoids.[5]
Q2: What is the core biosynthetic pathway that needs to be engineered?
A2: The core pathway is the native mevalonate (MVA) pathway, which synthesizes the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP), from acetyl-CoA.[1][6] The final step involves the heterologous expression of a Germacrene A Synthase (GAS) enzyme, which converts FPP into this compound.[7] Engineering efforts focus on increasing the metabolic flux towards FPP.
Q3: What are the primary metabolic engineering strategies to increase this compound yield?
A3: The primary strategies involve:
-
Increasing Precursor (FPP) Supply: This is often achieved by overexpressing rate-limiting enzymes in the MVA pathway, such as a truncated 3-hydroxy-3-methylglutaryl-CoA reductase (tHMGR).[6][7]
-
Downregulating Competing Pathways: To channel more FPP towards Germacrene A, competing pathways are often repressed. A key target is the squalene synthesis pathway, which also consumes FPP.[2][6]
-
Optimizing the Final Conversion Step: This includes screening for highly active Germacrene A Synthase (GAS) enzymes from various organisms and enhancing their performance through protein engineering.[6][8][9] Fusing the FPP synthase with the chosen GAS can also improve efficiency.[7]
Q4: Which Germacrene A Synthase (GAS) has shown the best performance?
A4: While several GAS enzymes have been tested, synthases from bacteria have shown excellent performance in yeast and E. coli. Specifically, AvGAS from the cyanobacterium Anabaena variabilis was found to be highly efficient for Germacrene A production in S. cerevisiae.[6][8] In E. coli, the GAS from Lactuca sativa (LTC2) has been successfully engineered to achieve high productivity.[1][9]
Troubleshooting Guide
Problem 1: Low or No Detectable this compound Production
Q: My engineered strain is growing, but I can't detect any this compound. What are the likely causes and solutions?
A: This is a common issue that can stem from several factors, from the expression of the synthase to the availability of its precursor.
| Possible Cause | Recommended Solution |
| Inefficient GAS Enzyme | The chosen Germacrene A Synthase (GAS) may have low activity in your host. Some plant-derived GAS enzymes show poor performance in microbial hosts.[6] Solution: Screen a variety of GAS enzymes, particularly those from bacterial sources like Anabaena variabilis (AvGAS), which have demonstrated higher efficiency.[6][8] |
| Insufficient FPP Precursor | The native MVA pathway may not produce enough FPP to support high-level production. Solution: Engineer the MVA pathway. Overexpress key enzymes, especially the rate-limiting enzyme tHMGR. Additionally, downregulate competing pathways, such as the one leading to squalene, to redirect FPP flux.[6] |
| Poor GAS Expression/Solubility | The GAS enzyme may be expressed at low levels, be insoluble (forming inclusion bodies), or misfolded.[10] This is a known issue for some GAS enzymes in E. coli.[11] Solution: 1. Codon-optimize the GAS gene for your specific host. 2. Lower the induction temperature (e.g., 18-25°C) and lengthen the induction time.[10] 3. Use a lower concentration of the inducer (e.g., IPTG).[10] 4. Test different expression plasmids or promoters with tighter regulation. 5. Employ solubility-enhancing tags.[11] |
| Product Volatility/Degradation | This compound is volatile and can be lost from the culture medium. It can also be thermally converted to β-elemene.[9] Solution: Implement a two-phase fermentation system by adding an organic solvent overlay (e.g., dodecane) to the culture medium. This captures the volatile product and can reduce potential toxicity.[12] |
Problem 2: Poor Cell Growth or Evidence of Cell Toxicity
Q: After inducing the pathway, my culture's growth slows significantly or stops. How can I mitigate this?
A: This often points to metabolic burden or toxicity from the product or a pathway intermediate.
| Possible Cause | Recommended Solution |
| Product Toxicity | High concentrations of this compound or other terpenes can be toxic to microbial cells. Solution: Use a two-phase fermentation with an organic overlay like dodecane to sequester the product away from the cells.[12] |
| Metabolic Burden | Overexpression of multiple pathway genes can place a significant metabolic load on the host, depleting essential resources and slowing growth.[13] Solution: 1. Use promoters of varying strengths to balance the expression of pathway enzymes. 2. Switch to a tightly regulated expression system (e.g., BL21-AI or pLysS/E strains in E. coli) to prevent leaky expression before induction.[10] 3. Optimize the concentration of the inducer to find a balance between protein expression and cell health. |
| Intermediate Accumulation | Accumulation of an intermediate in the MVA pathway could be toxic. Solution: Analyze pathway intermediates to identify any bottlenecks. Ensure that downstream enzymes are expressed sufficiently to process the flux from upstream reactions. Consider co-localizing enzymes using fusion proteins or scaffolds. |
Data Presentation
Table 1: Comparison of Selected Germacrene A Synthases (GAS) for this compound Production
| GAS Source Organism | Host | Titer (mg/L) | Reference |
| Lactuca sativa (LTC2) | S. cerevisiae | 190.7 | [7] |
| Anabaena variabilis (AvGAS) | S. cerevisiae | 17.8 (initial) | [6] |
| Anabaena variabilis (AvGAS) - Engineered | S. cerevisiae | 309.8 | [6][8] |
| Lactuca sativa (LTC2) - Engineered | E. coli | 126.4 | [1][9] |
| Anabaena variabilis (AvGAS) - Engineered | E. coli | 7740 (in 1.3 L bioreactor) | [11] |
Table 2: Impact of Metabolic Engineering Strategies on this compound Titer in S. cerevisiae
| Engineering Strategy | Base Strain | Resulting Titer (mg/L) | Fold Increase | Reference |
| Expression of AvGAS | CEN.PK2-1D | 17.8 | - | [6] |
| + Overexpression of tHMGR1 | Strain with AvGAS | 134.5 | ~7.6x | [6] |
| + Repression of Squalene Synthase | Strain with AvGAS + tHMGR1 | 195.8 | ~11x | [6] |
| + Site-directed mutagenesis of AvGAS (F23W) | Fully engineered strain | 309.8 | ~17.4x | [6][8] |
| Fusion of FPP synthase with GAS | Engineered Strain | - | 6x (in shake-flask) | [7] |
Visualizations
Caption: Metabolic engineering strategies in the MVA pathway to boost this compound production.
Caption: A logical workflow for troubleshooting low this compound yield.
Key Experimental Protocols
Protocol 1: Screening of Germacrene A Synthase (GAS) Candidates in E. coli
-
Plasmid Construction:
-
Synthesize codon-optimized gene sequences for various GAS candidates (e.g., from Lactuca sativa, Anabaena variabilis, Nostoc sp.).
-
Clone each GAS gene into a suitable expression vector (e.g., pET-28a or pBbA5c) under the control of an inducible promoter (e.g., T7).
-
Co-transform the GAS expression plasmid with a second plasmid containing the upstream MVA pathway genes for FPP production into an expression host like E. coli BL21(DE3).[1][9]
-
-
Shake-Flask Cultivation:
-
Inoculate a single colony into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C.
-
Inoculate 50 mL of a rich defined medium (e.g., SBMSN or M9) in a 250 mL flask with the overnight culture to an initial OD₆₀₀ of ~0.1.
-
Add a 10% (v/v) dodecane overlay to the culture to capture the product.
-
Grow cultures at 37°C with shaking (200-220 rpm) until OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.
-
Reduce the temperature to 18-30°C and continue cultivation for another 24-72 hours.
-
-
Extraction and Analysis:
-
After fermentation, vortex the flasks to mix the dodecane and culture layers thoroughly.
-
Centrifuge a sample of the culture to separate the dodecane layer.
-
Collect the dodecane phase, which contains the extracted this compound.
-
Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound (which may appear as its heat-converted product, β-elemene, in the GC inlet).[6][9]
-
Protocol 2: Quantification of this compound via GC-MS
-
Sample Preparation:
-
Prepare a standard curve using a known concentration of a suitable standard (e.g., β-elemene, as Germacrene A is not commercially stable).
-
Dilute the dodecane extracts from your fermentation (Protocol 1, Step 3) to fall within the linear range of the standard curve. Use pure dodecane as the diluent.
-
-
GC-MS Conditions (Example):
-
GC Column: HP-5MS (or equivalent) capillary column.
-
Injector Temperature: 250°C (This high temperature will cause the Cope rearrangement of Germacrene A to β-elemene, which is the compound typically quantified).[6]
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 min.
-
Ramp: Increase to 160°C at a rate of 10°C/min.
-
Ramp 2: Increase to 280°C at a rate of 25°C/min, hold for 2 min.
-
-
Carrier Gas: Helium.
-
MS Detection: Scan mode (e.g., m/z 40-400) for identification and Selective Ion Monitoring (SIM) mode for quantification, using characteristic ions for β-elemene (e.g., m/z 93, 133, 204).
-
-
Data Analysis:
-
Integrate the peak area corresponding to β-elemene in both standards and samples.
-
Calculate the concentration of β-elemene in the dodecane layer using the standard curve.
-
Determine the final titer of this compound produced in mg per liter of culture medium.
-
References
- 1. Protein Engineering of a Germacrene A Synthase From Lactuca sativa and Its Application in High Productivity of Germacrene A in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic engineering strategies for sesquiterpene production in microorganism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic engineering strategies for sesquiterpene production in microorganism (Journal Article) | OSTI.GOV [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improved production of germacrene A, a direct precursor of ß-elemene, in engineered Saccharomyces cerevisiae by expressing a cyanobacterial germacrene A synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic engineering of Saccharomyces cerevisiae for production of germacrene A, a precursor of beta-elemene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved production of germacrene A, a direct precursor of ß-elemene, in engineered Saccharomyces cerevisiae by expressing a cyanobacterial germacrene A synthase [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Protein Engineering of a Germacrene A Synthase From Lactuca sativa and Its Application in High Productivity of Germacrene A in Escherichia coli [frontiersin.org]
- 10. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Item - Optimization of Germacrene A Synthase for Efficient Production of βâElemene in Escherichia coli - American Chemical Society - Figshare [acs.figshare.com]
- 12. Optimization of Fermentation Conditions for Elevating Limonene Production with Engineered Rhodosporidium toruloides [mdpi.com]
- 13. neb.com [neb.com]
challenges in the chemical synthesis of (-)-Germacrene A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical synthesis of (-)-Germacrene A. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chemical synthesis of this compound?
A1: The primary challenges in synthesizing this compound stem from the inherent instability of its 10-membered cyclodecadiene core. Key difficulties include:
-
Thermal and Acidic Instability: The germacrene skeleton is highly susceptible to rearrangement under acidic and thermal conditions, leading to the formation of byproducts like selinene and other cyclized compounds.[1][2]
-
Cope Rearrangement: this compound readily undergoes a[2][2]-sigmatropic rearrangement (Cope rearrangement) to form (-)-β-elemene, especially at elevated temperatures, which complicates purification and analysis.[2][3]
-
Transannular Cyclizations: The flexible 10-membered ring can undergo acid-catalyzed transannular cyclizations to yield various bicyclic sesquiterpene frameworks such as cadinane, selinane, and guaiane types.[1]
-
Low Yields and Scalability: Many synthetic routes suffer from low overall yields, poor step economy, and are difficult to perform on a large scale.[1] Direct ring closure from acyclic precursors is entropically disfavored and often requires high-dilution techniques.[1]
-
Purification and Analysis: The presence of multiple conformers at room temperature and the compound's instability can make purification by chromatography and subsequent analysis challenging.[1][4]
Q2: Why is my GC-MS analysis showing (-)-β-elemene instead of this compound?
A2: The detection of (-)-β-elemene in your GC-MS analysis is a common issue and is almost certainly due to the thermal rearrangement of this compound in the heated GC injection port.[2][3] To mitigate this, it is crucial to use a lower injection port temperature. For example, successful analysis of Germacrene A has been achieved by lowering the injector temperature to 150°C, which significantly reduces or prevents the Cope rearrangement.[2]
Q3: My purification of this compound is resulting in a mixture of compounds. What could be the cause?
A3: The formation of a mixture of compounds during the purification of this compound is often due to its instability on common chromatographic stationary phases. Silica gel, for instance, is acidic enough to catalyze the cyclization of Germacrene A into selinene isomers.[2][5] To avoid this, consider using a more neutral stationary phase like alumina or minimizing the contact time with silica gel. Additionally, ensure that all solvents are free of acidic impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of this compound in the final cyclization step. | 1. Inefficient macrocyclization. 2. Suboptimal catalyst or reaction conditions for the key ring-closing step. 3. Decomposition of the product under the reaction conditions. | 1. For intramolecular cyclizations, ensure high-dilution conditions to favor the desired ring closure over intermolecular reactions.[1] 2. If using a Pd-catalyzed allylation, screen different palladium catalysts (e.g., Pd(PPh₃)₄ vs. Pd(PPh₃)₂Cl₂) and additives. The addition of K₂CO₃ has been shown to improve the cleanliness of the reaction.[1] 3. Perform the reaction at the lowest effective temperature and for the minimum time necessary to achieve conversion. |
| Formation of significant amounts of rearranged byproducts (e.g., selinenes, cadinenes). | 1. Presence of acidic impurities in reagents or solvents. 2. Use of acidic workup or purification conditions. 3. Elevated reaction or workup temperatures. | 1. Use freshly distilled, acid-free solvents and reagents. 2. Employ a neutral or slightly basic workup procedure. Avoid strong acids. 3. Maintain low temperatures throughout the synthesis and purification process. |
| Difficulty in separating this compound from byproducts. | 1. Similar polarities of the desired product and impurities. 2. On-column degradation during chromatography. | 1. Utilize preparative TLC or column chromatography with a less acidic stationary phase (e.g., neutral alumina). 2. Consider alternative purification methods such as preparative gas chromatography with a cooled trap if the compound is sufficiently volatile. |
| Inconsistent or broad peaks in NMR spectra. | Presence of multiple conformers of this compound at room temperature.[4] | Acquire NMR spectra at variable temperatures. Lowering the temperature may slow down the interconversion between conformers, leading to sharper signals for the major conformer. |
Key Experimental Protocols
Palladium-Catalyzed Intramolecular Allylation for this compound Synthesis
This protocol is adapted from a scalable, enantioselective synthesis of germacrenes.[1]
Reaction: Intramolecular cyclization of an acyclic precursor via a Pd-catalyzed umpolung allylation.
Reagents and Conditions:
| Reagent/Condition | Quantity/Value |
| Acyclic Precursor | 1 equivalent |
| Pd(PPh₃)₂Cl₂ | 10 mol % |
| Et₂Zn | 1.5 equivalents |
| K₂CO₃ | 2 equivalents |
| Solvent | Anhydrous THF |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
Procedure:
-
To a solution of the acyclic precursor in anhydrous THF under an inert atmosphere, add K₂CO₃.
-
Add the Pd(PPh₃)₂Cl₂ catalyst to the mixture.
-
Slowly add Et₂Zn dropwise to the reaction mixture at room temperature.
-
Stir the reaction for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, quench the reaction carefully with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on neutral alumina to afford this compound.
GC-MS Analysis of this compound
To prevent thermal rearrangement, the following GC-MS parameters are recommended.[2]
| Parameter | Setting |
| Injector Temperature | 150°C |
| Column | Enantioselective column (e.g., heptakis(6-O-TBDMS-2,3-di-O-methyl)-β-cyclodextrin) |
| Oven Program | 45°C for 4 min, then ramp at 2°C/min to 170°C |
| Carrier Gas | Helium |
| Detection | Mass Spectrometry (Scan or SIM mode) |
Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: Common degradation and rearrangement pathways of this compound.
References
- 1. Scalable, Enantioselective Synthesis of Germacrenes and Related Sesquiterpenes Inspired by Terpene Cyclase Phase Logic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational Analysis of (+)-Germacrene A by Variable Temperature NMR and NOE Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Germacrene B – a central intermediate in sesquiterpene biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of Germacrene A Carboxylic Acid in Chicory Roots. Demonstration of a Cytochrome P450 (+)-Germacrene A Hydroxylase and NADP+-Dependent Sesquiterpenoid Dehydrogenase(s) Involved in Sesquiterpene Lactone Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (-)-Germacrene A Thermal Instability and Rearrangement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental challenges associated with the thermal instability and rearrangement of (-)-Germacrene A.
Frequently Asked Questions (FAQs)
Q1: What is the primary thermal rearrangement product of this compound?
A1: The primary thermal rearrangement product of this compound is (-)-β-elemene. This transformation occurs through a stereospecific[1][1]-sigmatropic reaction known as the Cope rearrangement.[2][3][4]
Q2: Under what conditions does the thermal rearrangement of this compound occur?
A2: The thermal rearrangement of this compound to (-)-β-elemene is typically observed at elevated temperatures. It is a common artifact during gas chromatography (GC) analysis when high injection port temperatures are used (e.g., 250°C).[2][5] The rearrangement can also be induced by heating a solution of this compound, for instance, by refluxing in a solvent like toluene.[3][6]
Q3: Is this compound susceptible to other types of rearrangements?
A3: Yes, in addition to thermal rearrangement, this compound is sensitive to acidic conditions. Exposure to acid, such as on a slightly acidic silica gel column, can induce transannular cyclization, leading to the formation of various other sesquiterpenes like α-selinene, β-selinene, and selina-4,11-diene.[2][7]
Q4: How stable is this compound at lower temperatures?
A4: While known for its instability, purified this compound is reported to be more stable than often presumed, particularly when acidic conditions are avoided.[2] It can be stored at low temperatures (e.g., -20°C), although some reports have noted instability even at freezer temperatures.[3]
Q5: How can I analyze this compound by GC-MS without inducing thermal rearrangement?
A5: To minimize or prevent the Cope rearrangement during GC-MS analysis, it is crucial to use a lower injection port temperature. A temperature of 150°C has been shown to greatly diminish the rearrangement.[2] For complete prevention, cold on-column injection is the recommended technique.[2]
Troubleshooting Guides
Issue 1: My sample, which should contain this compound, primarily shows a peak for (-)-β-elemene in the GC-MS chromatogram.
-
Cause: This is a classic indication of thermally induced Cope rearrangement of this compound in the hot GC injection port.
-
Solution:
-
Lower the GC injection port temperature significantly. Start with 150°C and optimize as needed.[2]
-
If available, utilize a cold on-column injection system to introduce the sample into the column at a low temperature, which is then gradually heated.[2]
-
Confirm the identity of both compounds by co-injecting with authentic standards of this compound and (-)-β-elemene, if available.
-
Issue 2: During purification of this compound by column chromatography, I am isolating multiple unexpected sesquiterpenes instead of the pure compound.
-
Cause: This is likely due to acid-catalyzed rearrangement of this compound on the stationary phase. Standard silica gel is slightly acidic and can promote cyclization reactions.[2]
-
Solution:
-
Use a neutral stationary phase for chromatography, such as neutral aluminum oxide, to minimize acid-catalyzed side reactions.[2]
-
Alternatively, silica gel can be deactivated by washing it with a solvent containing a small amount of a base, like triethylamine, followed by thorough drying before use.
-
Work at low temperatures during the entire purification process to reduce the rate of any potential degradation or rearrangement.
-
Issue 3: I am attempting to study the kinetics of the thermal rearrangement of this compound, but my results are inconsistent.
-
Cause: Inconsistent heating, presence of impurities that may catalyze the reaction, or inaccurate temperature monitoring can lead to variable results. The solvent can also play a role in the reaction rate.
-
Solution:
-
Use a highly purified sample of this compound for your kinetic studies.
-
Employ a reaction vessel with precise temperature control, such as an oil bath with a digital temperature controller and magnetic stirring for uniform heating.
-
Ensure the solvent is dry and deoxygenated to prevent side reactions.
-
Monitor the reaction progress at precise time intervals by taking aliquots and analyzing them using a method that does not induce further rearrangement (e.g., NMR spectroscopy or GC with cold on-column injection).
-
Quantitative Data
The thermal rearrangement of this compound is highly dependent on the temperature. The following table summarizes the observed product distribution at different GC injection port temperatures.
| GC Injection Port Temperature (°C) | This compound | (-)-β-elemene | Other Products (e.g., selinenes) | Reference |
| 150 | Major Peak | Minor Peak | Trace Amounts | [2] |
| 250 | Almost completely rearranged | Major Peak | Trace Amounts | [2][5] |
Heating a solution of (+)-germacrene A in toluene at reflux for 2 hours resulted in its complete Cope rearrangement to (−)-β-elemene.[3]
Experimental Protocols
Protocol 1: Isolation of this compound from a Biological Source (e.g., engineered E. coli)
This protocol is a general guideline and may need optimization based on the specific biological source.
-
Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer. Perform cell disruption using sonication or a French press on ice to prevent overheating.
-
Extraction: Extract the lysate with an equal volume of a non-polar organic solvent such as n-hexane or pentane. Vortex vigorously and then centrifuge to separate the phases.
-
Solvent Removal: Carefully collect the organic phase and dry it over anhydrous sodium sulfate. Evaporate the solvent under a gentle stream of nitrogen at a low temperature.
-
Purification (Column Chromatography):
-
Prepare a chromatography column with neutral aluminum oxide.
-
Dissolve the crude extract in a minimal amount of the elution solvent (e.g., n-hexane).
-
Load the sample onto the column and elute with a suitable solvent system, starting with 100% n-hexane and gradually increasing polarity if necessary.
-
Collect fractions and analyze them by TLC or GC (with a low-temperature injection) to identify those containing pure this compound.
-
-
Storage: Combine the pure fractions, evaporate the solvent under nitrogen, and store the purified this compound under an inert atmosphere at -80°C.
Protocol 2: Thermal Rearrangement of this compound to (-)-β-elemene
-
Sample Preparation: Dissolve a known quantity of purified this compound in a high-boiling, inert solvent such as toluene in a reaction vial.[3]
-
Reaction Setup: Place the vial in a preheated oil bath set to the desired reaction temperature (e.g., refluxing toluene, ~111°C).
-
Reaction Monitoring: At specific time intervals, carefully withdraw a small aliquot of the reaction mixture. Immediately cool the aliquot in an ice bath to quench the reaction.
-
Analysis: Analyze the aliquots by GC-MS using a low injection port temperature (e.g., 150°C) or by ¹H-NMR to determine the ratio of this compound to (-)-β-elemene.
-
Work-up (for isolation of (-)-β-elemene): Once the reaction is complete (as determined by the analysis), cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure to yield the crude (-)-β-elemene, which can be further purified by chromatography if necessary.
Visualizations
Caption: Cope rearrangement of this compound to (-)-β-elemene.
Caption: Analytical workflow for this compound.
References
- 1. Improved production of germacrene A, a direct precursor of ß-elemene, in engineered Saccharomyces cerevisiae by expressing a cyanobacterial germacrene A synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational Analysis of (+)-Germacrene A by Variable Temperature NMR and NOE Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Combination of microbial and chemical synthesis for the sustainable production of β-elemene, a promising plant-extracted anticancer compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing (-)-Germacrene A Production in E. coli
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of (-)-Germacrene A in Escherichia coli.
Frequently Asked Questions (FAQs)
Q1: Which E. coli strain is recommended for this compound production?
A1: E. coli BL21(DE3) and its derivatives, such as BL21 Star (DE3), are commonly used and recommended host strains.[1][2] These strains are deficient in proteases, which helps to minimize the degradation of heterologously expressed proteins like Germacrene A synthase.
Q2: What is the general metabolic engineering strategy to produce this compound in E. coli?
A2: The primary strategy involves introducing a heterologous mevalonate (MVA) pathway into E. coli to increase the intracellular pool of the precursor farnesyl pyrophosphate (FPP).[1][2][3] E. coli's native 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is often insufficient for high-level production of sesquiterpenes.[1][2][3] Subsequently, a Germacrene A synthase (GAS) gene is expressed to convert FPP to this compound.
Q3: Why is a two-phase fermentation system often used?
A3: A two-phase fermentation system, with an organic solvent overlay like n-dodecane, is used to capture the volatile this compound product and reduce its potential toxicity to the E. coli cells.[1][4] This in situ product removal can significantly enhance the final product titer by preventing feedback inhibition and cell damage.[4]
Q4: What are the key culture parameters to optimize for improved production?
A4: The key parameters to optimize include the composition of the culture medium, induction conditions (e.g., IPTG concentration and timing), post-induction temperature, and pH. Each of these can have a significant impact on cell growth and product yield.[3][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no this compound production | 1. Inefficient precursor (FPP) supply. 2. Low activity or expression of Germacrene A Synthase (GAS). 3. Suboptimal culture conditions. | 1. Ensure the heterologous MVA pathway is correctly expressed and functional. Consider codon optimization of the pathway genes for E. coli. 2. Verify the expression of soluble GAS via SDS-PAGE and Western blot. If inclusion bodies are observed, try lowering the induction temperature and/or IPTG concentration.[6] Consider using a different GAS gene from another organism.[1][2] 3. Systematically optimize medium composition, inducer concentration, temperature, and pH. |
| Poor cell growth after induction | 1. Toxicity of this compound or pathway intermediates. 2. Metabolic burden from the expression of heterologous pathways. | 1. Implement a two-phase fermentation with an organic solvent (e.g., n-dodecane) to sequester the product.[1][4] 2. Optimize the induction conditions (lower IPTG concentration, induce at a higher cell density). Use a richer, more complex medium to support cell health.[7][8] |
| Formation of inclusion bodies for Germacrene A Synthase (GAS) | 1. High induction temperature. 2. High concentration of the inducer (e.g., IPTG). 3. Intrinsic properties of the specific GAS enzyme. | 1. Lower the post-induction temperature to 16-25°C. 2. Reduce the IPTG concentration to 0.1-0.4 mM.[1] 3. Co-express molecular chaperones or test GAS enzymes from different species. A terminal fusion strategy with peptide tags has also been shown to enhance the solubility of some synthases.[6] |
| Inconsistent results between experiments | 1. Variability in inoculum preparation. 2. Inconsistent timing of induction. 3. Variations in medium preparation. | 1. Standardize the age and density of the seed culture. 2. Induce at a consistent cell density (OD600). 3. Ensure all media components are fully dissolved and the final pH is correctly adjusted before sterilization. |
Data Presentation
Table 1: Comparison of Different Culture Media on Precursor and Product Formation
| Medium | Host Strain | Key Finding | Reference |
| SBMSN | E. coli BL21 Star (DE3) | Produced the highest titer of the precursor FPP compared to LB and YM9 media.[1][2] | [1][2] |
| LB | E. coli BL21(DE3) | Lower biomass and FPP production compared to richer media.[1][2] | [1][2] |
| M9M (Optimized) | Engineered E. coli | An optimized minimal medium (M9M) with specific supplements led to a significant increase in Germacrene A production.[9] | [9] |
| Terrific Broth (TB) | E. coli BL21 (DE3) | Used for initial screening of Germacrene A synthases, supporting high cell density.[10] | [10] |
Table 2: Optimized Fermentation Parameters for this compound and Related Sesquiterpenes
| Parameter | Optimized Value | Context/Strain | Reference |
| Inducer (IPTG) Concentration | 0.4 mM | For FPP production in E. coli BL21 Star (DE3).[1] | [1] |
| 0.25 mM | For Germacrene A production in an optimized co-synthesis system.[9] | [9] | |
| Post-induction Temperature | 20°C | For taxadiene production, highlighting the benefit of reduced temperatures.[3] | [3] |
| 30°C | For general sesquiterpene production. | [5] | |
| pH | 7.5 | Optimal pH for the Lactuca sativa Germacrene A synthase (LTC2).[1] | [1] |
| Cultivation Time (Post-induction) | 18 hours | For optimal Germacrene A production in shake-flask culture.[1][2] | [1][2] |
| 48-96 hours | For fed-batch fermentation processes.[9] | [9] |
Experimental Protocols
Protocol 1: Medium Preparation (SBMSN Medium)
-
Preparation of Basal Salt Solution:
-
Dissolve the following in 900 mL of deionized water:
-
(NH₄)₂SO₄: 2 g
-
KH₂PO₄: 13.3 g
-
K₂HPO₄: 13.3 g
-
Citric acid: 1.7 g
-
-
Adjust the pH to 6.8.
-
Autoclave and cool to room temperature.
-
-
Preparation of Stock Solutions (Sterile Filtered):
-
20% (w/v) Glucose
-
1 M MgSO₄
-
Trace Metal Solution (e.g., 100x)
-
-
Final Medium Assembly (per 1 L):
-
To the 900 mL of autoclaved basal salts, aseptically add:
-
100 mL of 10x MOPS buffer
-
10 mL of 20% glucose (final concentration 0.2%)
-
2 mL of 1 M MgSO₄
-
10 mL of 100x Trace Metal Solution
-
5 g of Bacto Soytone
-
Appropriate antibiotics.
-
-
Protocol 2: Shake-Flask Fermentation and Induction
-
Inoculum Preparation: Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium with appropriate antibiotics. Grow overnight at 37°C with shaking at 220 rpm.
-
Main Culture: Inoculate 50 mL of the production medium (e.g., SBMSN) in a 250 mL baffled flask with the overnight culture to an initial OD600 of 0.1.
-
Growth: Incubate at 37°C with shaking at 220 rpm until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to the desired induction temperature (e.g., 30°C). Add IPTG to the final desired concentration (e.g., 0.4 mM).
-
Two-Phase Culture: Immediately after induction, add a 20% (v/v) overlay of a sterile organic solvent, such as n-dodecane.
-
Production Phase: Continue incubation at the lower temperature (e.g., 30°C) with shaking for the desired production time (e.g., 18-48 hours).
Protocol 3: Extraction and Analysis of this compound
-
Sample Collection: Collect 1 mL of the organic phase (n-dodecane) from the culture.
-
Sample Preparation: Centrifuge the sample to separate any cellular debris. The supernatant is the organic extract.
-
Conversion to β-elemene: this compound is thermally labile and rearranges to β-elemene in the hot injector port of a Gas Chromatograph (GC). Therefore, quantification is typically performed by measuring the resulting β-elemene.[1][2]
-
GC-MS Analysis:
-
Inject 1 µL of the organic extract into a GC-MS system.
-
Column: Use a suitable capillary column (e.g., HP-5MS).
-
Injector Temperature: 250°C.
-
Oven Program: Start at a suitable initial temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C).
-
Quantification: Use a standard curve of authentic β-elemene to quantify the concentration.
-
Visualizations
Caption: Metabolic pathway for this compound production in engineered E. coli.
Caption: General experimental workflow for optimizing this compound production.
Caption: Decision tree for troubleshooting low this compound production.
References
- 1. Frontiers | Protein Engineering of a Germacrene A Synthase From Lactuca sativa and Its Application in High Productivity of Germacrene A in Escherichia coli [frontiersin.org]
- 2. Protein Engineering of a Germacrene A Synthase From Lactuca sativa and Its Application in High Productivity of Germacrene A in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Two-Phase Fermentation Systems for Microbial Production of Plant-Derived Terpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineering Escherichia coli for the production of terpene mixture enriched in caryophyllene and caryophyllene alcohol as potential aviation fuel compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Item - Optimization of Germacrene A Synthase for Efficient Production of βâElemene in Escherichia coli - American Chemical Society - Figshare [acs.figshare.com]
- 7. athenaes.com [athenaes.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: (-)-Germacrene A Plant Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low yields of (-)-Germacrene A during plant extraction.
Troubleshooting Guide: Low Extraction Yields
This guide addresses common issues encountered during the extraction of this compound from plant sources.
Q1: My this compound yield is consistently low. What are the primary factors to investigate?
Low yields can stem from several factors, broadly categorized into plant-specific issues and procedural inefficiencies.
-
Plant Material: The concentration of this compound can vary significantly based on the plant species, tissue type, developmental stage, and growing conditions.[1][2] Young, actively growing tissues like leaves or buds are often preferred as they tend to have higher concentrations of secondary metabolites and better quality DNA for related genetic analysis.[1] Old or senescent tissues may contain degraded compounds.[1]
-
Extraction Protocol: Suboptimal extraction parameters are a common cause of low yield. Key factors to optimize include the choice of solvent, extraction time and temperature, and the solvent-to-solid ratio.[3] Incomplete cell lysis during homogenization can also prevent the efficient release of the target compound.[1]
-
Compound Degradation: this compound is thermally labile and can easily rearrange into β-elemene at elevated temperatures, such as those used in Gas Chromatography (GC) injection ports.[4][5] Exposure to light or oxidative conditions can also degrade the compound.[3]
Q2: How can I optimize my solvent extraction method for higher yield?
Optimizing your choice of solvent and extraction conditions is critical.
-
Solvent Selection: The polarity of the solvent must be matched to this compound, which is a non-polar sesquiterpene. Solvents like pentane or hexane are commonly used. An extraction may be performed with pentane, followed by a wash with a mixture of ether and pentane to ensure full recovery.[5]
-
Temperature and Time: Use lower temperatures to prevent thermal degradation.[3] Cold maceration or temperature-controlled ultrasonic-assisted extraction (UAE) can improve yield while minimizing degradation. While longer extraction times can increase recovery, they also increase the risk of degradation, requiring careful optimization.[3]
-
Solvent-to-Solid Ratio: Increasing the volume of solvent relative to the plant material can create a greater concentration gradient, facilitating more efficient diffusion of this compound into the solvent.[3]
-
Plant Material Preparation: Finely grinding the plant material increases the surface area for solvent contact, significantly improving extraction efficiency.[3] For some recalcitrant tissues, lyophilization (freeze-drying) before grinding can be effective.[6]
Q3: Which plant tissues have the highest concentration of this compound?
The expression of Germacrene A Synthase (GAS), the key enzyme for its production, is often tissue-specific.
-
In lettuce (Lactuca sativa), GAS transcripts are expressed at significantly higher levels (100-200 times) in stems compared to laticifers (the latex-producing cells where the final products accumulate).[7][8] This suggests that vascular parenchyma cells neighboring the laticifers are the primary sites of synthesis.[7][8]
-
In sunflower (Helianthus annuus), GAS genes were found to be highly expressed in the capitate glandular trichomes on anther appendages during their biosynthetically active stages.[9]
-
Therefore, targeting tissues with high expression of GAS, such as stems in lettuce or glandular trichomes in sunflower, may lead to higher yields.
Q4: My analysis shows a high peak for β-elemene but very little this compound. What is happening?
This is a common analytical artifact. This compound undergoes a heat-induced Cope rearrangement to form β-elemene.[5] This conversion happens readily at the high temperatures (e.g., 250°C) of a standard GC injection port.[5]
To confirm you are extracting Germacrene A, you can:
-
Analyze at a lower injection temperature: Set the GC inlet temperature to 150°C. At this temperature, the rearrangement is minimized, and you should see a prominent peak for this compound.[4][5]
-
Use β-elemene as the standard: Since the conversion can be near-complete at high temperatures, many protocols quantify Germacrene A by measuring the resulting β-elemene peak and using a β-elemene standard for calibration.[10]
Frequently Asked Questions (FAQs)
Q1: What is the biosynthetic pathway for this compound in plants?
This compound is a sesquiterpene synthesized via the mevalonate (MVA) pathway in the plant cell's cytosol.[11] The final step is the conversion of the ubiquitous precursor farnesyl diphosphate (FPP) into (+)-germacrene A, a reaction catalyzed by the enzyme (+)-germacrene A synthase (GAS).[4] This single enzymatic step is the committed step in the biosynthesis of many sesquiterpene lactones.[5]
Q2: Why is plant extraction of this compound often inefficient?
The low efficiency of plant extraction is a primary reason researchers have turned to microbial biosynthesis.[12] Key reasons for low plant yields include:
-
Low Natural Abundance: Many plants produce this compound in very small quantities as an intermediate metabolite.[13]
-
Complex Extraction: The process can be complex and costly, requiring large amounts of plant biomass.[12][13]
-
Environmental Influence: The production of secondary metabolites like Germacrene A is often influenced by environmental stressors such as drought or salinity, leading to inconsistent yields.[14][15]
Q3: Are there alternatives to direct plant extraction for producing this compound?
Yes. Due to the challenges of plant extraction, metabolic engineering in microbial hosts ("microbial cell factories") has become a promising alternative.[13][16]
-
Hosts: Escherichia coli and the yeast Saccharomyces cerevisiae are the most common hosts.[16]
-
Strategy: This involves introducing the gene for a highly active Germacrene A Synthase (GAS) from a plant (like Lactuca sativa) into the microbe.[13] The host's native metabolic pathways are then engineered to increase the supply of the precursor molecule, FPP, thereby boosting production of Germacrene A.[10]
-
Yields: These methods have achieved significantly higher titers than what is typically recoverable from plants, with yields reported in the g/L range in fermenters.[12][17]
Q4: How is this compound typically quantified?
Gas Chromatography-Mass Spectrometry (GC-MS) is the most common analytical method for both identifying and quantifying this compound.[18][19]
-
Identification: Identification is confirmed by comparing the retention time and mass fragmentation pattern of the peak with a known standard or library data (e.g., NIST17 library).[20]
-
Quantification: Due to the thermal rearrangement to β-elemene, quantification is often performed by measuring the β-elemene peak after injection at high temperature (~250°C) and comparing it against a calibration curve generated with a β-elemene standard.[5][10] For direct measurement of Germacrene A, a low injection temperature (~150°C) is required.[5]
Data Presentation
Table 1: Comparison of this compound / β-Elemene Production in Engineered Microbes
This table summarizes yields achieved using microbial cell factories, highlighting the potential of this alternative approach compared to direct plant extraction.
| Host Organism | Engineering Strategy | Titer Achieved | Scale | Reference |
| Escherichia coli | Optimization of AvGAS synthase, fed-batch fermentation | 7.74 g/L (β-elemene) | 1.3 L Bioreactor | [17] |
| Yarrowia lipolytica | MVA pathway enhancement, copy number amplification of GAS | 5.08 g/L (β-elemene) | Fed-batch Fermentation | [21] |
| Pichia pastoris | Optimization of linker sequences between GAS and ERG20 | 1.9 g/L (Germacrene A) | 1 L Fermenter | [12] |
| Saccharomyces cerevisiae | Expression of cyanobacterial GAS mutant, MVA pathway engineering | 309.8 mg/L (Germacrene A) | Shake-flask | [12] |
| Escherichia coli | Expression of mutant LTC2 synthase from Lactuca sativa | 364.26 mg/L (Germacrene A) | Shake-flask | [12] |
Experimental Protocols
Protocol 1: General Solvent Extraction of this compound from Plant Tissue
This protocol is a generalized procedure for extracting sesquiterpenes from fresh or dried plant material.
-
Sample Preparation:
-
Extraction:
-
Transfer the powdered tissue to an appropriate glass vial.
-
Add a suitable volume of a non-polar solvent, such as pentane or hexane, to achieve a high solvent-to-solid ratio (e.g., 10:1 v/w).
-
Incubate at room temperature (or on ice to minimize degradation) with agitation (e.g., on a shaker) for 1-4 hours. Protect the sample from light using amber vials or aluminum foil.[3]
-
-
Purification:
-
Centrifuge the mixture to pellet the plant debris.
-
Carefully transfer the supernatant (containing the extract) to a clean vial.
-
For cleaner samples, filter the pentane phase through a small column containing aluminum oxide and anhydrous magnesium sulfate to remove polar impurities.[5]
-
Wash the pellet and the column with an additional small volume of solvent to ensure complete recovery of the analyte.[5]
-
-
Concentration:
-
Evaporate the solvent under a gentle stream of nitrogen gas. Avoid high heat.
-
Re-suspend the final extract in a known, small volume of a suitable solvent (e.g., hexane) for GC-MS analysis.
-
Protocol 2: Quantification of this compound by GC-MS
This protocol outlines the analytical procedure for detecting and quantifying this compound.
-
GC-MS Instrument Setup:
-
Instrument: Use a Gas Chromatograph coupled to a Mass Spectrometer (e.g., Thermo Fisher Scientific TRACE GC Ultra/DSQ II).[18]
-
Column: A non-polar capillary column, such as a DB-5MS (30 m × 250 μm × 0.25 μm), is suitable for separating sesquiterpenes.[18]
-
Carrier Gas: Use Helium at a constant flow rate (e.g., 1-2 mL/min).[18]
-
-
Method for Detecting this compound:
-
Injection Volume: 1 μL.
-
Inlet Temperature: 150°C . This is critical to prevent the thermal rearrangement of Germacrene A.[4][5]
-
Oven Program: Start at 45°C for 4 min, then ramp at 2-5°C/min to 170°C.[5][18]
-
MS Parameters: Operate in full scan mode (e.g., 40–400 Da) with an electron impact ionization of 70 eV.[18]
-
Identification: The this compound peak can be identified by its characteristic mass spectrum.
-
-
Method for Quantification via Conversion to β-Elemene:
-
Inlet Temperature: 250°C . This ensures the complete and consistent Cope rearrangement of Germacrene A to β-elemene.[5]
-
Oven Program and MS Parameters: Can remain the same as above.
-
Quantification: Create a calibration curve using a certified standard of β-elemene at several concentrations. Calculate the concentration of the original this compound in the sample based on the area of the β-elemene peak.
-
Visualizations: Workflows and Pathways
Caption: Troubleshooting workflow for low this compound yield.
Caption: Biosynthetic and analytical fate of this compound.
Caption: Experimental workflow from plant tissue to quantification.
References
- 1. Overcoming Obstacles: Troubleshooting Tips for Plant DNA Extraction Challenges [greenskybio.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Isolation and Characterization of Two Germacrene A Synthase cDNA Clones from Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fast and inexpensive protocols for consistent extraction of high quality DNA and RNA from challenging plant and fungal samples for high-throughput SNP genotyping and sequencing applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Germacrene A Synthases for Sesquiterpene Lactone Biosynthesis Are Expressed in Vascular Parenchyma Cells Neighboring Laticifers in Lettuce - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Identification, functional characterization and developmental regulation of sesquiterpene synthases from sunflower capitate glandular trichomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved production of germacrene A, a direct precursor of ß-elemene, in engineered Saccharomyces cerevisiae by expressing a cyanobacterial germacrene A synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic Engineering for the Production of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Protein Engineering of a Germacrene A Synthase From Lactuca sativa and Its Application in High Productivity of Germacrene A in Escherichia coli [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. Mitigation of Oxidative Damage Caused by Salinity in the Halophyte Crithmum maritimum L. via Biostimulant-Enhanced Antioxidant Activity [mdpi.com]
- 16. Protein Engineering of a Germacrene A Synthase From Lactuca sativa and Its Application in High Productivity of Germacrene A in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Item - Optimization of Germacrene A Synthase for Efficient Production of βâElemene in Escherichia coli - American Chemical Society - Figshare [acs.figshare.com]
- 18. Cloning and Functional Characterization of Two Germacrene A Oxidases Isolated from Xanthium sibiricum - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Purification of (-)-Germacrene A Isomers
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of (-)-Germacrene A and its isomers. Due to the inherent instability of Germacrene A, successful purification requires careful optimization of experimental conditions to prevent degradation and isomerization.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My GC-MS analysis shows a major peak for β-elemene, but I expect this compound. What is happening?
A1: This is a classic and well-documented issue. This compound is thermally labile and readily undergoes a Cope rearrangement to form (-)-β-elemene at the high temperatures used in standard Gas Chromatography (GC) injector ports.[1][2][3]
Troubleshooting Steps:
-
Lower the Injector Temperature: This is the most critical parameter. Reduce the inlet temperature to the lowest possible point that still allows for efficient volatilization. A starting point of 150°C has been shown to keep Germacrene A intact, whereas temperatures around 250°C will cause near-complete rearrangement to β-elemene.[2]
-
Use a Cooled Injection System: Techniques like Programmable Temperature Vaporization (PTV) inlets are ideal. These allow for injection at a low temperature, followed by a rapid temperature ramp, minimizing the time the analyte spends at high temperatures.[1]
-
Optimize GC Oven Program:
-
Start with a low initial oven temperature to ensure the compound is stable before separation begins.
-
Employ a faster temperature ramp to reduce the total analysis time and overall heat exposure.[1]
-
-
Use a Shorter Column: A shorter analytical column can reduce the residence time of the analyte at elevated temperatures, minimizing the opportunity for on-column rearrangement.[1]
Q2: I'm losing my this compound during silica gel column chromatography, and I'm seeing new, more polar spots on my TLC.
A2: this compound is highly sensitive to acidic conditions and the acidic silanol groups on the surface of standard silica gel can catalyze its degradation.[4] This typically results in proton-induced transannular cyclization, forming a mixture of selinene derivatives (e.g., α-selinene, β-selinene), which are often more polar.[2][3]
Troubleshooting Steps:
-
Avoid Silica Gel Where Possible: If the separation complexity allows, consider alternative stationary phases like neutral alumina or Florisil.[5]
-
Deactivate the Silica Gel: If silica must be used, its acidity must be neutralized.
-
Prepare a slurry of silica gel in your non-polar mobile phase (e.g., n-pentane or hexane).
-
Add a small amount of a base, such as triethylamine (Et₃N), typically 0.1-1% v/v, to the slurry and the mobile phase.[6]
-
Alternatively, for specific applications, silica gel can be pre-treated by stirring it in a pentane solution containing 15% Et₃N, followed by filtration and drying.[3]
-
-
Use a Non-polar Solvent System: Elute with highly non-polar solvents like pure n-pentane or n-hexane. This compound is very non-polar (TLC Rf ≈ 0.71 in pentane).[3]
-
Work Quickly and at Low Temperatures: Perform the chromatography as rapidly as possible and consider running the column in a cold room to minimize thermal degradation.
Q3: How can I separate this compound from its other structural isomers like Germacrene D or selinene-type impurities?
A3: The structural similarity and low polarity of these sesquiterpenes make separation challenging with standard chromatography. The most effective method relies on the differential interaction of their double bonds with silver ions.
Recommended Strategy: Silver Ion Chromatography
The π-bonds in the unsaturated isomers form reversible complexes with silver ions. The strength and geometry of these complexes differ, allowing for separation.[7]
-
Silver-Ion High-Speed Counter-Current Chromatography ([Ag⁺]-HSCCC): This technique has been successfully used to separate Germacrene A from a complex fermentation broth containing β-elemene and various selinene analogues. It avoids a solid stationary phase, minimizing adsorption and degradation.[8][9]
-
Silver Nitrate-Impregnated Silica Gel (AgNO₃-Silica): For column chromatography, silica gel can be impregnated with silver nitrate. This allows for the separation of unsaturated compounds based on the number and configuration of their double bonds.[10] Prepare the stationary phase carefully and run the column in the dark to prevent the photoreduction of silver ions.
Data Presentation: Purification of Sesquiterpenoids from Germacrene A Broth
The following table summarizes the quantitative results from a published study on the purification of Germacrene A and related sesquiterpenoids from 500 mg of a crude fermentation broth extract using [Ag⁺]-HSCCC followed by preparative HPLC for co-eluting fractions.[8][9]
| Compound | Purification Method | Amount Obtained (mg) | Purity (%) |
| β-elemene | [Ag⁺]-HSCCC | 54.1 | 97.1 |
| Germacrene A | [Ag⁺]-HSCCC | 28.5 | 95.2 |
| γ-selinene | [Ag⁺]-HSCCC + Prep-HPLC | 4.6 | 98.2 |
| β-selinene | [Ag⁺]-HSCCC | 3.4 | 96.3 |
| α-selinene | [Ag⁺]-HSCCC + Prep-HPLC | 1.3 | 98.5 |
Experimental Protocols
Protocol 1: Purification via [Ag⁺]-HSCCC and Preparative HPLC
This protocol is adapted from the methodology described for separating sesquiterpenoids from a Germacrene A fermentation broth.[8][9]
1. Sample Preparation:
-
Obtain the essential oil/crude extract containing this compound (e.g., via steam distillation or solvent extraction).
-
Dry the extract with anhydrous sodium sulfate and evaporate the solvent under reduced pressure at a low temperature (<30°C).
-
Prepare the sample solution by dissolving 500 mg of the crude extract in 10 mL of an isometric mixture of the upper and lower phases of the selected solvent system.
2. [Ag⁺]-HSCCC System Preparation:
-
Solvent System: Prepare a biphasic solvent system of n-hexane, methanol, and a 3 mol/L aqueous silver nitrate solution in a ratio of 10:9.5:0.5 (v/v/v).
-
Equilibration: Vigorously shake the solvent system in a separatory funnel and allow the phases to separate. Degas both the upper (mobile) phase and the lower (stationary) phase by ultrasound before use.
-
HSCCC Instrument Setup:
-
Fill the column entirely with the lower phase (stationary phase).
-
Set the revolution speed to a suitable rate (e.g., 800 rpm).
-
Pump the upper phase (mobile phase) into the column at a specific flow rate (e.g., 5.0 mL/min).
-
Once hydrodynamic equilibrium is reached, inject the sample solution.
-
3. Fraction Collection and Analysis:
-
Continuously monitor the effluent with a UV detector.
-
Collect fractions based on the resulting chromatogram.
-
Analyze each fraction by HPLC to determine purity and identify co-eluting compounds.
4. Preparative HPLC for Co-eluting Fractions:
-
Pool fractions containing mixtures (e.g., α-selinene and γ-selinene).
-
Further purify these mixtures using preparative HPLC with a suitable column (e.g., C18) and mobile phase (e.g., methanol/water gradient) to isolate the individual compounds.
Visualizations
Logical Workflow for Troubleshooting Purification Issues
Caption: Troubleshooting workflow for selecting and refining a purification strategy.
Cope Rearrangement of this compound during GC Analysis
Caption: Thermal rearrangement of this compound in a GC system.
References
- 1. benchchem.com [benchchem.com]
- 2. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational Analysis of (+)-Germacrene A by Variable Temperature NMR and NOE Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. silicycle.com [silicycle.com]
- 7. silicycle.com [silicycle.com]
- 8. Silver Ion-Complexation High-Speed Countercurrent Chromatography Coupled with Prep-HPLC for Separation of Sesquiterpenoids from Germacrene A Fermentation Broth [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. The use of silver nitrate impregnated silica gel layers in the separation of monoterpene hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilization of (-)-Germacrene A for Analytical Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Germacrene A. The information provided addresses common challenges related to the instability of this compound and offers guidance on its stabilization for use as an analytical standard.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound standard showing a peak for (+)-β-elemene in the GC-MS analysis?
A1: this compound is a thermally labile sesquiterpene that readily undergoes a Cope rearrangement to form (+)-β-elemene, particularly at the elevated temperatures used in gas chromatography (GC) injection ports.[1][2] This rearrangement is a common issue when analyzing Germacrene A and can lead to inaccurate quantification.
Q2: At what temperatures does the rearrangement of this compound to (+)-β-elemene occur?
A2: The rate of rearrangement is temperature-dependent. Significant conversion to (+)-β-elemene can be observed at temperatures as low as 150°C, and the rearrangement is almost complete at 250°C.[1]
Q3: How can I minimize the thermal rearrangement of this compound during GC analysis?
A3: To minimize rearrangement, it is recommended to use the lowest possible injection port temperature that still allows for efficient volatilization of the analyte.[1] Using a cold on-column injection technique, if available, can also significantly reduce or eliminate the thermal rearrangement.
Q4: I am synthesizing this compound in vitro. What is the expected purity and yield?
A4: The purity and yield of in vitro synthesized this compound can vary depending on the specific protocol and the efficiency of the Germacrene A Synthase (GAS) used. However, it is crucial to analyze the product immediately after synthesis due to its instability. The primary impurity observed is typically (+)-β-elemene resulting from rearrangement.
Q5: Can I store this compound? If so, under what conditions?
A5: Due to its inherent instability, long-term storage of pure this compound is challenging. If storage is necessary, it should be done at ultra-low temperatures (e.g., -80°C) in a suitable organic solvent, and ideally under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. However, for use as a reliable analytical standard, freshly prepared or stabilized solutions are recommended.
Q6: What is the proposed mechanism for stabilizing this compound with silver nitrate (AgNO₃)?
A6: Silver ions (Ag⁺) are known to form coordination complexes with the double bonds of alkenes. In the case of this compound, the silver ion can interact with the endocyclic and/or exocyclic double bonds, which is thought to restrict the conformational flexibility required for the Cope rearrangement, thereby stabilizing the molecule.
Troubleshooting Guides
Issue 1: Inconsistent quantification of this compound standards.
| Possible Cause | Troubleshooting Step |
| Thermal rearrangement during GC analysis. | Lower the GC injector temperature. A starting point of 150°C is recommended.[1] If possible, use a cold on-column injection method. |
| Degradation of the standard over time. | Prepare fresh standards for each analytical run. If using a stored standard, re-verify its purity before use. For longer-term stability, consider the silver nitrate stabilization protocol outlined below. |
| Inconsistent sample preparation. | Ensure that the solvent used for dilution is of high purity and free of any acidic or basic contaminants that could catalyze rearrangement. |
Issue 2: Low yield of this compound from in vitro synthesis.
| Possible Cause | Troubleshooting Step |
| Suboptimal enzyme activity. | Verify the activity of the Germacrene A Synthase (GAS). Ensure optimal pH, temperature, and cofactor (e.g., Mg²⁺) concentrations in the reaction buffer. |
| Substrate limitation. | Ensure that the concentration of the substrate, farnesyl pyrophosphate (FPP), is not limiting. |
| Product degradation during incubation or workup. | Minimize the incubation time and process the sample immediately after the reaction is complete. Workup procedures should be performed at low temperatures. |
Issue 3: Difficulty in dissolving silver nitrate in the desired organic solvent for stabilization.
| Possible Cause | Troubleshooting Step |
| Low solubility of AgNO₃. | Silver nitrate has limited solubility in many non-polar organic solvents. Acetonitrile is a good solvent for AgNO₃ and is miscible with many other organic solvents.[3] Consider preparing a concentrated stock solution of AgNO₃ in acetonitrile and then diluting it into the final solvent system. Gentle warming and sonication may aid dissolution, but care should be taken to avoid degradation of Germacrene A. |
Data Presentation
Table 1: Effect of GC Injector Temperature on the Rearrangement of (+)-Germacrene A
| Injector Temperature (°C) | (+)-Germacrene A (%) | (-)-β-Elemene (%) |
| 150 | ~97 | ~3 |
| 180 | 50 | 49 |
| 250 | Almost complete rearrangement | >95 |
Data adapted from Faraldos et al., 2007 and de Kraker et al., 1998.[1][4]
Experimental Protocols
Protocol 1: In Vitro Synthesis of this compound
This protocol describes a general method for the enzymatic synthesis of this compound using a recombinant this compound Synthase (GAS).
Materials:
-
Recombinant this compound Synthase (GAS)
-
Farnesyl pyrophosphate (FPP) solution
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT
-
Pentane (or Hexane), high purity
-
Glass reaction vials with Teflon-lined caps
-
Microcentrifuge tubes
Procedure:
-
In a glass reaction vial, prepare the reaction mixture by adding the following components in order:
-
Assay Buffer to a final volume of 1 mL.
-
FPP to a final concentration of 50 µM.
-
A suitable amount of purified recombinant (-)-GAS.
-
-
Gently mix the reaction components.
-
Overlay the aqueous reaction mixture with 1 mL of pentane (or hexane) to trap the volatile product.
-
Seal the vial tightly and incubate at 30°C for 2-4 hours with gentle agitation.
-
After incubation, stop the reaction by vortexing the vial vigorously for 30 seconds to extract the this compound into the organic layer.
-
Centrifuge the vial at low speed (e.g., 1000 x g) for 5 minutes to separate the phases.
-
Carefully collect the upper organic layer containing this compound for immediate analysis or stabilization.
Protocol 2: Proposed Stabilization of this compound with Silver Nitrate (AgNO₃)
This protocol provides a starting point for stabilizing this compound for use as an analytical standard. Note: This is a proposed method based on the known chemistry of silver ions and alkenes. Optimization of the AgNO₃ concentration and solvent system may be required.
Materials:
-
Solution of this compound in a suitable organic solvent (e.g., pentane, hexane, or acetone).
-
Silver nitrate (AgNO₃), analytical grade.
-
Acetonitrile, high purity.
-
Amber glass vials with Teflon-lined caps.
Procedure:
-
Prepare a stock solution of AgNO₃: Dissolve a known amount of AgNO₃ in acetonitrile to create a concentrated stock solution (e.g., 10 mg/mL). Protect this solution from light.
-
Determine the appropriate concentration: The optimal molar ratio of AgNO₃ to this compound needs to be determined empirically. A starting point is a 1:1 molar ratio.
-
Stabilization:
-
To a known volume and concentration of this compound solution in an amber glass vial, add the calculated volume of the AgNO₃ stock solution.
-
If the primary solvent for Germacrene A is not acetonitrile, ensure that the final concentration of acetonitrile is low enough to be compatible with your analytical method.
-
Gently mix the solution.
-
-
Storage: Store the stabilized standard solution at low temperature (e.g., 4°C or -20°C) and protected from light.
-
Analysis: Before use, allow the standard to come to room temperature. It is recommended to periodically check the purity of the stabilized standard by GC-MS, using a low injector temperature, to monitor for any degradation.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis, stabilization, and analysis of this compound.
Caption: Reaction pathway showing the enzymatic synthesis and subsequent thermal rearrangement or stabilization of this compound.
Caption: General analytical workflow for the quantification of this compound.
References
- 1. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Conformational Analysis of (+)-Germacrene A by Variable Temperature NMR and NOE Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conformational Analysis of (+)-Germacrene A by Variable Temperature NMR and NOE Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protein Engineering of (-)-Germacrene A Synthase
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the protein engineering of (-)-Germacrene A synthase (GAS) for improved activity.
Frequently Asked Questions (FAQs)
Q1: What are the key strategies for improving this compound synthase activity through protein engineering?
A1: The primary strategy for enhancing this compound synthase (GAS) activity is site-directed mutagenesis, which involves making specific changes to the amino acid sequence of the enzyme.[1][2][3][4] This approach aims to improve catalytic efficiency, substrate binding, or product release.[1][2][3] Another effective method is directed evolution, which involves generating a large library of enzyme variants and screening for those with improved properties, such as thermostability.[5][6] Combining beneficial mutations has also been shown to have an additive effect on improving enzyme performance.[1]
Q2: Which residues in this compound synthase are common targets for mutagenesis to improve activity?
A2: Several studies have identified key residues that, when mutated, can lead to enhanced GAS activity. For the Lactuca sativa GAS (LTC2), mutations at residues T410 and T392, which are involved in product release, have been shown to increase activity.[1][2][3] Specifically, the mutations T410S and T392A resulted in higher catalytic efficiencies.[1][2][3] Additionally, the S243N mutation has been reported to cause an increase in activity.[1][2][3] For the Anabaena variabilis GAS (AvGAS), substitution of Phe23 on the lateral surface with tryptophan (F23W) or valine (F23V) led to a significant increase in Germacrene A production.[4]
Q3: My engineered GAS mutant shows low expression or is found in inclusion bodies. How can I troubleshoot this?
A3: Low expression and the formation of inclusion bodies are common challenges in recombinant protein production. Here are some troubleshooting steps:
-
Optimize Expression Host: Different E. coli strains can have a significant impact on protein solubility and yield. For instance, E. coli BL21 Star (DE3) has been successfully used for expressing functional GAS.[1][2]
-
Lower Induction Temperature: Inducing protein expression at a lower temperature (e.g., 16-20°C) can slow down protein synthesis, allowing for proper folding and reducing the likelihood of aggregation into inclusion bodies.
-
Optimize Inducer Concentration: Varying the concentration of the inducer (e.g., IPTG) can modulate the rate of protein expression and improve solubility. A lower concentration may be beneficial.
-
Co-expression with Chaperones: Co-expressing molecular chaperones can assist in the proper folding of the target protein.
-
Media Optimization: The choice of culture medium can influence protein expression. For example, SBMSN medium has been used to obtain high yields of the FPP precursor for Germacrene A synthesis.[1][2]
Q4: How can I accurately measure the activity of my engineered this compound synthase?
A4: The activity of GAS is typically determined by measuring the amount of Germacrene A produced from its substrate, farnesyl pyrophosphate (FPP). A common workflow involves an in vitro enzyme assay followed by gas chromatography-mass spectrometry (GC-MS) analysis.[1][2][7] Due to the thermal instability of Germacrene A, which can rearrange to β-elemene at high temperatures, it is crucial to maintain a low injector temperature (e.g., 150°C) during GC analysis to accurately quantify Germacrene A.[7] At higher temperatures (e.g., 250°C), Germacrene A will be converted to β-elemene, which can also be quantified.[8]
Troubleshooting Guides
Issue 1: Low or No Germacrene A Production in in vivo E. coli System
-
Problem: After expressing the engineered GAS in E. coli, GC-MS analysis shows little to no Germacrene A production.
-
Possible Causes & Solutions:
-
Insufficient FPP Precursor: The host E. coli may not be producing enough farnesyl pyrophosphate (FPP).
-
Solution: Co-express a heterologous mevalonate (MVA) pathway to increase the intracellular FPP pool.[1]
-
-
Poor Enzyme Expression or Solubility: The engineered GAS may be poorly expressed or forming inactive inclusion bodies.
-
Solution: Refer to FAQ Q3 for troubleshooting protein expression and solubility.
-
-
Suboptimal Fermentation Conditions: The culture conditions may not be optimal for Germacrene A production.
-
Solution: Optimize parameters such as medium composition, temperature, pH, and induction time.
-
-
Product Volatility/Degradation: Germacrene A is volatile and can be lost during sample preparation.
-
Solution: Use a dodecane overlay in the culture to capture the volatile product.
-
-
Issue 2: Inconsistent Results in in vitro Enzyme Assays
-
Problem: Replicate in vitro assays of the same engineered GAS variant yield highly variable activity measurements.
-
Possible Causes & Solutions:
-
Enzyme Instability: The purified enzyme may be unstable under the assay conditions.
-
Solution: Perform assays on ice and minimize the time between purification and the assay. Consider adding stabilizing agents like glycerol to the buffer.[1]
-
-
Substrate Degradation: FPP can degrade, especially with repeated freeze-thaw cycles.
-
Solution: Aliquot FPP stock solutions and avoid multiple freeze-thaw cycles.
-
-
Inaccurate Pipetting: Small volumes of enzyme or substrate can lead to significant errors if not pipetted accurately.
-
Solution: Use calibrated pipettes and appropriate techniques for handling small volumes.
-
-
Incomplete Reaction Termination: The reaction may not be effectively stopped, leading to variations in product formation.
-
Solution: Use a reliable method to stop the reaction, such as vigorous mixing followed by cooling.[8]
-
-
Data Presentation
Table 1: Improved Germacrene A Production by Engineered Lactuca sativa this compound Synthase (LTC2) Mutants in E. coli
| Mutant | Mutation(s) | Relative Yield Increase (in vitro) | Germacrene A Titer (mg/L) | Productivity (mg/L/h) | Fold Increase in Titer (in vivo) | Fold Increase in Per-Cell Productivity (in vivo) |
| Wild-Type (LTC2) | - | 1.00 | - | - | 1.00 | 1.00 |
| T410S | T410S | ~1.5 | - | - | - | - |
| T392A | T392A | ~1.3 | - | - | - | - |
| S243N | S243N | Slightly Favorable | - | - | - | - |
| I364K | I364K | Slightly Favorable | - | - | - | - |
| I364K-T410S | I364K, T410S | - | 126.4 | 7.02 | 1.90 | 5.44 |
| T392A-T410S | T392A, T410S | Significantly Increased | - | - | - | - |
Data summarized from a study on engineering LTC2 in E. coli.[1][2][3]
Table 2: Improved Germacrene A Production by Engineered Anabaena variabilis this compound Synthase (AvGAS) Mutants in S. cerevisiae
| Mutant | Mutation | Increase in Germacrene A Production | Final Titer (mg/L) |
| Wild-Type (AvGAS) | - | - | - |
| F23W | Phe23Trp | 35.2% | 309.8 |
| F23V | Phe23Val | 21.8% | - |
Data summarized from a study on engineering AvGAS in S. cerevisiae.[4]
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of this compound Synthase
This protocol describes the generation of GAS mutants using the quick-change site-directed mutagenesis method.[1]
-
Primer Design: Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation. The melting temperature (Tm) should be ≥ 78°C.
-
PCR Amplification:
-
Set up a PCR reaction containing the template plasmid (e.g., pET28a-LTC2), the designed primers, PfuUltra DNA polymerase, and dNTPs.
-
Use a thermocycler program with an initial denaturation step, followed by 18 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
Template Digestion: Digest the parental, methylated DNA template by adding DpnI restriction enzyme directly to the PCR product and incubating at 37°C for 1 hour.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells (e.g., DH5α).
-
Screening and Sequencing: Screen the resulting colonies by PCR and verify the desired mutation by DNA sequencing.
Protocol 2: In Vitro Enzyme Assay of this compound Synthase
This protocol details the procedure for measuring the enzymatic activity of purified GAS.[1]
-
Protein Purification: Express the His-tagged GAS in E. coli and purify the soluble protein using affinity chromatography (e.g., Ni-NTA). Quantify the protein concentration using a method like the Bradford assay.
-
Reaction Mixture Preparation: In a 1 mL reaction volume, combine the following components:
-
20 µg of purified GAS protein
-
0.1 M Tris-HCl (pH 7.0)
-
3 mM MgCl₂
-
0.1 M DTT
-
0.15 M Glycerol (50%)
-
1 µL of (E,E)-Farnesyl pyrophosphate (FPP)
-
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Product Collection: Collect the volatile products using headspace solid-phase microextraction (SPME) for 60 minutes.
-
GC-MS Analysis: Analyze the collected products by injecting the SPME fiber into a GC-MS system. Use a suitable temperature program to separate and identify Germacrene A.
Visualizations
Caption: Experimental workflow for engineering and characterizing this compound synthase.
References
- 1. Frontiers | Protein Engineering of a Germacrene A Synthase From Lactuca sativa and Its Application in High Productivity of Germacrene A in Escherichia coli [frontiersin.org]
- 2. Protein Engineering of a Germacrene A Synthase From Lactuca sativa and Its Application in High Productivity of Germacrene A in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Engineering of a Germacrene A Synthase From Lactuca sativa and Its Application in High Productivity of Germacrene A in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved production of germacrene A, a direct precursor of ß-elemene, in engineered Saccharomyces cerevisiae by expressing a cyanobacterial germacrene A synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-throughput screening and directed evolution of terpene synthase-catalyzed cylization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Directed Evolution of Terpene Synthases for Non-Natural Substrates | Semantic Scholar [semanticscholar.org]
- 7. Isolation and Characterization of Two Germacrene A Synthase cDNA Clones from Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]
minimizing the Cope rearrangement of (-)-Germacrene A during analysis
Technical Support Center: (-)-Germacrene A Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers minimize the Cope rearrangement of this compound during analysis, ensuring accurate quantification and characterization.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound sample show a large (-)-β-elemene peak in my GC-MS results?
A: You are likely observing a thermally induced[1][1]-sigmatropic rearrangement, known as the Cope rearrangement. This compound is a thermally unstable sesquiterpene.[1][2] When subjected to high temperatures, such as those in a standard Gas Chromatography (GC) injection port, it readily converts into its more stable isomer, (-)-β-elemene.[2][3][4] This is a common issue that can lead to the misidentification or inaccurate quantification of this compound in your sample.[1]
Additionally, this compound is sensitive to acidic conditions, which can cause cyclization into other products like α-selinene and β-selinene.[1][2] This is primarily a concern during sample extraction and purification steps.
Caption: Heat-induced Cope rearrangement of this compound.
Q2: How can I confirm that a Cope rearrangement is occurring during my analysis?
A: Confirmation can be achieved by systematically altering your analytical conditions and observing the change in the ratio of this compound to (-)-β-elemene.
-
Perform a Temperature Gradient Test: Analyze the same sample using different GC injector temperatures (e.g., 250°C, 180°C, and 150°C). A significant decrease in the (-)-β-elemene peak area relative to the this compound peak as the temperature is lowered is a strong indicator of heat-induced rearrangement.[1][2]
-
Co-injection with a Standard: If available, co-inject your sample with an authentic standard of (-)-β-elemene to confirm its retention time and mass spectrum.[2]
-
Review Chromatograms: The presence of a broad or ill-defined peak preceding the main rearranged peak can be characteristic of on-column rearrangement.[1]
Troubleshooting Guides
Guide 1: Optimizing GC-MS Conditions to Minimize Rearrangement
The primary cause of the Cope rearrangement during analysis is the high temperature of the GC inlet.[2][5] Modifying your GC method is the most effective way to obtain accurate results.
The following table summarizes the observed conversion of (+)-Germacrene A to its corresponding β-elemene enantiomer at different injector temperatures, a process directly analogous to the rearrangement of this compound.
| GC Injector Temperature | Resulting Observation | Reference |
| 250 °C | Almost complete rearrangement of Germacrene A into (-)-β-elemene was observed. | [2] |
| 180 °C | The sample composition was approximately 50% Germacrene A and 49% β-elemene. | [1] |
| 150 °C | Rearrangement was greatly diminished, showing a large Germacrene A peak. | [2] |
| Cold On-Column | No Cope rearrangement is expected to be observed. | [2] |
This protocol is designed to minimize the thermal degradation of this compound.
References
- 1. Conformational Analysis of (+)-Germacrene A by Variable Temperature NMR and NOE Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Confirming the Absolute Configuration of (+)-Germacrene A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of methodologies for confirming the absolute configuration of the chiral sesquiterpene, (+)-Germacrene A. We objectively evaluate the traditional chemical correlation method involving Cope rearrangement against modern spectroscopic and crystallographic techniques. Supporting experimental data, detailed protocols, and a visual workflow are presented to aid researchers in selecting the most suitable approach for their specific needs.
Introduction
Germacrene A is a key intermediate in the biosynthesis of a vast array of sesquiterpenoids, making the determination of its absolute configuration crucial for understanding stereochemical pathways and for the total synthesis of its derivatives.[1] As a conformationally flexible, non-crystalline oil, confirming the stereochemistry of (+)-Germacrene A presents unique challenges. This guide compares the classical approach of chemical correlation with contemporary methods that offer alternative solutions.
Comparison of Methods for Absolute Configuration Determination
The choice of method for determining the absolute configuration of a chiral molecule like (+)-Germacrene A depends on factors such as sample availability, physical state (crystalline vs. oil), and the presence of chromophores. Below is a comparative summary of the primary methods discussed in this guide.
| Method | Principle | Sample Requirement | Advantages | Disadvantages |
| Chemical Correlation via Cope Rearrangement | Stereospecific[2][2]-sigmatropic rearrangement to a compound of known absolute configuration ((-)-β-elemene). | Micrograms to milligrams of purified oil. | Well-established, reliable, does not require crystallization. | Destructive to the sample, requires a suitable, known rearrangement product. |
| DFT Calculation of Chiroptical Spectra (ECD/VCD) | Comparison of experimentally measured Electronic or Vibrational Circular Dichroism spectra with quantum mechanically calculated spectra for all possible stereoisomers. | Micrograms to milligrams of purified oil with a chromophore (for ECD). | Non-destructive, applicable to non-crystalline samples, provides insight into solution-state conformation. | Computationally intensive, accuracy is highly dependent on the quality of the conformational search, especially for flexible molecules.[1][3][4] |
| Microcrystal Electron Diffraction (MicroED) | Electron diffraction of nano- or micro-sized crystals to generate a three-dimensional atomic structure. | Nanograms to micrograms of material that can form microcrystals (sometimes powders are sufficient). | Requires a minuscule amount of sample, provides an unambiguous 3D structure, can determine absolute configuration directly.[5][6][7][8] | Requires crystallization (though less stringent than X-ray), access to specialized equipment. |
Experimental Protocols
Method 1: Chemical Correlation via Cope Rearrangement and Chiral GC Analysis
This classical method relies on the thermal, stereospecific Cope rearrangement of (+)-Germacrene A to (–)-β-elemene. The reaction proceeds with retention of configuration at the C7 chiral center, allowing the known stereochemistry of (–)-β-elemene to be correlated back to the starting material.
Experimental Workflow:
Protocol:
-
Thermal Rearrangement:
-
In-GC Method: The absolute configuration of (+)-Germacrene A can be determined by gas chromatography-mass spectrometry (GC-MS). An injection port temperature of 250°C is used to induce the rearrangement of the enzymatically produced germacrene A. At a lower temperature of 150°C, the germacrene A is stable.
-
In-Solution Method: A solution of (+)-Germacrene A in an inert solvent like toluene is heated at reflux. The progress of the rearrangement can be monitored by thin-layer chromatography (TLC) or GC.
-
-
Chiral GC Analysis:
-
The product mixture is analyzed on a chiral GC column, such as one containing a heptakis(6-O-TBDMS-2,3-di-O-methyl)-β-cyclodextrin stationary phase.
-
GC Conditions: An example oven temperature program is 45°C for 4 minutes, followed by a ramp of 2°C/min to 170°C.
-
The rearrangement of (+)-Germacrene A exclusively yields (–)-β-elemene. To confirm this, the product mixture is co-injected with a racemic standard of (±)-β-elemene. The peak corresponding to the rearrangement product should co-elute with the authentic (–)-β-elemene standard and be well-separated from the (+)-β-elemene peak.
-
Supporting Data:
| Compound | Specific Rotation [α]D |
| (+)-Germacrene A | +42.1° (c 1.0, CCl4) |
| (–)-β-elemene (from rearrangement) | -15.8° |
These values confirm the enantiomeric relationship between the starting material and the product.
Method 2: DFT Calculation of Electronic Circular Dichroism (ECD) Spectra
This non-destructive method is particularly useful for conformationally flexible molecules that are difficult to crystallize. It involves comparing the experimental ECD spectrum of the analyte with the theoretically calculated spectra for all possible stereoisomers.
Experimental Workflow:
Protocol:
-
Experimental ECD Measurement:
-
Dissolve a pure sample of (+)-Germacrene A in a suitable transparent solvent (e.g., methanol or acetonitrile).
-
Record the ECD spectrum over a suitable wavelength range (e.g., 190-400 nm).
-
-
Computational Analysis:
-
Conformational Search: Perform a thorough conformational search for one enantiomer of Germacrene A (e.g., the (7S)-enantiomer) using a method like molecular mechanics (MMFF).
-
Geometry Optimization: Optimize the geometries of all low-energy conformers found in the previous step using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)) including a solvent model (e.g., PCM).
-
ECD Calculation: For each optimized conformer, calculate the ECD spectrum using Time-Dependent DFT (TDDFT).
-
Spectral Averaging: Generate the final theoretical ECD spectrum by averaging the spectra of all conformers, weighted according to their Boltzmann population based on their calculated free energies.
-
Comparison: Compare the calculated spectrum with the experimental spectrum. A good match confirms the absolute configuration of the enantiomer used for the calculation. The spectrum for the other enantiomer will be a mirror image.
-
Method 3: Microcrystal Electron Diffraction (MicroED)
MicroED is a powerful technique that can determine the three-dimensional structure of molecules from nano- or micro-sized crystals, often obtainable from powders that appear amorphous. This can provide an unambiguous assignment of the absolute configuration.
Experimental Workflow:
Protocol:
-
Sample Preparation:
-
Obtain microcrystals of (+)-Germacrene A. This may be achieved through standard crystallization screening techniques, although sometimes powders obtained after purification can be used directly.
-
-
Grid Preparation:
-
The microcrystals are applied to a transmission electron microscopy (TEM) grid. For room temperature data collection, a small amount of the powder can be gently ground and dusted onto the grid. For cryogenic analysis, the grid is plunge-frozen in liquid ethane.
-
-
Data Collection:
-
The grid is placed in a cryo-TEM.
-
Continuous rotation electron diffraction data is collected from one or more microcrystals.
-
-
Data Processing and Structure Determination:
-
The diffraction data is processed to obtain reflection intensities.
-
The structure is solved using direct methods.
-
The absolute configuration is determined through dynamical refinement of the data, which accounts for multiple scattering events of the electrons.
-
Conclusion
The absolute configuration of (+)-Germacrene A has been unequivocally established through the classical method of chemical correlation via Cope rearrangement to (–)-β-elemene. This method remains a robust and reliable choice, particularly when crystallization is not feasible. However, for new natural products or in contexts where sample conservation is paramount, modern techniques offer powerful alternatives. DFT calculations of chiroptical spectra are highly valuable for non-crystalline samples, provided a careful conformational analysis is performed. MicroED is emerging as a revolutionary technique, capable of providing definitive structural information from minute quantities of material that may not be suitable for traditional X-ray crystallography. The selection of the most appropriate method will be guided by the specific characteristics of the sample and the resources available to the research team.
References
- 1. Determination of Absolute Stereochemistry of Flexible Molecules Using a Vibrational Circular Dichroism Spectra Alignment Algorithm. [folia.unifr.ch]
- 2. researchgate.net [researchgate.net]
- 3. Scholars@Duke publication: Determining absolute configuration in flexible molecules: a case study. [scholars.duke.edu]
- 4. mdpi.com [mdpi.com]
- 5. Applying 3D ED/MicroED workflows toward the next frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Absolute Configuration Determination of Pharmaceutical Crystalline Powders by MicroED Via Chiral Salt Formation [nanoimagingservices.webflow.io]
- 8. Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Germacrene A Synthase (GAS) Enzymes for Research and Biotechnology
Germacrene A synthase (GAS) is a pivotal enzyme in the biosynthesis of sesquiterpenoids, a diverse class of natural products with significant pharmacological and agricultural applications. As a Class I terpene synthase, GAS catalyzes the cyclization of the linear precursor farnesyl diphosphate (FPP) into germacrene A, the gateway molecule for the production of thousands of sesquiterpene lactones (STLs).[1][2] This guide provides a comparative analysis of various GAS enzymes, offering researchers and drug development professionals a comprehensive overview of their performance, supported by experimental data and detailed protocols.
Comparative Performance of GAS Enzymes
The catalytic efficiency and biochemical properties of GAS enzymes can vary significantly depending on their plant origin. These differences are crucial when selecting an enzyme for specific biotechnological applications, such as metabolic engineering in microbial hosts for the sustainable production of valuable sesquiterpenoids. The following table summarizes key quantitative data for several well-characterized GAS enzymes.
| Enzyme | Source Organism | Kₘ (μM) for FPP | kcat (s⁻¹) | Catalytic Efficiency (kcat/Kₘ) (s⁻¹μM⁻¹) | pH Optimum | Molecular Weight (kDa) | Reference |
| LsGAS2 | Lactuca sativa (Lettuce) | 2.4 ± 0.3 | 0.19 ± 0.01 | 0.079 | - | - | [1] |
| AaGAS | Artemisia annua (Sweet Wormwood) | 4.8 ± 0.8 | 0.15 ± 0.01 | 0.031 | - | - | [1] |
| BsGAS1 | Barnadesia spinosa | 5.2 ± 0.9 | 0.17 ± 0.01 | 0.033 | - | - | [1] |
| BsGAS2 | Barnadesia spinosa | 5.4 ± 1.1 | 0.18 ± 0.01 | 0.033 | - | - | [1] |
| ScGAS | Solidago canadensis (Goldenrod) | 5.9 | - | - | - | - | [3] |
| CiGAS | Cichorium intybus (Chicory) | 6.6 | - | - | ~6.7 | ~54 | [4][5] |
| CiGASlo | Cichorium intybus (Chicory) | 6.9 | - | - | 6.8 | - | [6] |
| HaGAS1 | Helianthus annuus (Sunflower) | N/D | N/D | N/D | 7.4 | ~64.4 | [7] |
| HaGAS2 | Helianthus annuus (Sunflower) | N/D | N/D | N/D | 7.4 | ~64.2 | [7] |
N/D: Not Determined due to low in vitro activity or not reported in the cited study.
From the available data, LsGAS2 from lettuce exhibits the highest catalytic efficiency, primarily due to its low Kₘ value, indicating a strong affinity for the FPP substrate.[1] This makes it a prime candidate for heterologous expression systems aiming for high-yield production of germacrene A. The enzymes from Barnadesia spinosa (BsGAS1/2) and Artemisia annua (AaGAS) show comparable and potent activities.[1] In contrast, the sunflower enzymes (HaGAS1/2) displayed very low in vitro activity, which made kinetic characterization challenging.[7]
Visualized Pathways and Workflows
Biosynthesis of Sesquiterpene Lactones (STLs)
The synthesis of STLs begins with the cyclization of FPP by Germacrene A Synthase. The resulting germacrene A is then sequentially oxidized by two cytochrome P450 monooxygenases: Germacrene A Oxidase (GAO) and Costunolide Synthase (COS). This forms costunolide, a central precursor that can be further modified to produce the vast diversity of STLs found in nature.[2][8]
Experimental Workflow for GAS Characterization
The functional characterization of a novel GAS enzyme typically follows a standardized workflow. This process involves isolating the gene, expressing the recombinant protein in a heterologous host like E. coli, purifying the enzyme, and finally, analyzing its activity and reaction products.
Experimental Protocols
Recombinant GAS Expression and Purification in E. coli
This protocol describes the heterologous expression and subsequent purification of N-terminally His-tagged GAS enzymes, a common method for obtaining pure, active protein for biochemical assays.[1][9]
Materials:
-
E. coli expression strain (e.g., BL21 (DE3)).
-
Expression vector containing the GAS gene with an N-terminal His6-tag (e.g., pET-series vector).
-
Terrific Broth (TB) or Luria-Bertani (LB) medium with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme.
-
Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole.
-
Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole.
-
Ni-NTA affinity chromatography resin.
Procedure:
-
Transform the expression plasmid into competent E. coli BL21 (DE3) cells.
-
Inoculate a single colony into 10 mL of TB/LB medium with antibiotic and grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate 1 L of fresh TB/LB medium. Grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
Cool the culture to 20°C and induce protein expression by adding IPTG to a final concentration of 0.1 mM.[1]
-
Incubate the culture for an additional 16-20 hours at 20°C with shaking.
-
Harvest the cells by centrifugation (5,000 x g, 15 min, 4°C).
-
Resuspend the cell pellet in Lysis Buffer and incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C).
-
Apply the supernatant to a pre-equilibrated Ni-NTA column.
-
Wash the column with 10 column volumes of Wash Buffer.
-
Elute the His-tagged GAS protein with Elution Buffer.
-
Verify protein purity and concentration using SDS-PAGE and a Bradford assay, respectively.[1]
In Vitro Germacrene A Synthase Activity Assay
This assay measures the conversion of FPP to germacrene A by the purified enzyme. Products are trapped in a hexane layer and subsequently analyzed.[4][10]
Materials:
-
Purified GAS enzyme.
-
Assay Buffer: 25 mM Tris-HCl (pH 7.0), 10 mM MgCl₂, 5 mM DTT.[9]
-
(E,E)-Farnesyl diphosphate (FPP) substrate.
-
n-Hexane.
Procedure:
-
In a 2 mL glass vial, prepare a 500 µL reaction mixture containing Assay Buffer and 5-10 µg of purified GAS enzyme.
-
Carefully overlay the aqueous reaction mixture with 500 µL of n-hexane to trap the volatile sesquiterpene products.[4]
-
Initiate the reaction by adding FPP to a final concentration of ~20 µM.
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by vortexing vigorously for 30 seconds to extract the products into the hexane layer.
-
Separate the phases by brief centrifugation (1,000 x g, 2 min).
-
Carefully transfer the upper hexane layer to a new vial for GC-MS analysis.
GC-MS Analysis of Sesquiterpene Products
Gas Chromatography-Mass Spectrometry (GC-MS) is used to separate and identify the enzymatic products. A critical consideration is the thermal instability of germacrene A, which undergoes a heat-induced Cope rearrangement to form β-elemene at high temperatures.[4][7]
Procedure:
-
Product Identification: To confirm the product is germacrene A, analyze the sample using a low GC injection port temperature (e.g., 150°C). This minimizes the rearrangement to β-elemene.[4][6]
-
Confirmation via Rearrangement: Re-analyze the same sample with a high injection port temperature (e.g., 250°C). The disappearance of the germacrene A peak and the appearance of a corresponding β-elemene peak confirms the identity of the product.[4][11]
-
GC-MS Parameters (Example):
-
Data Analysis: Compare the retention times and mass spectra of the observed peaks with authentic standards and/or published spectra to confirm product identity. The mass spectrum for germacrene A typically shows a molecular ion at m/z 204 and characteristic fragment ions.[11][12]
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Isolation and Characterization of Two Germacrene A Synthase cDNA Clones from Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification, functional characterization and developmental regulation of sesquiterpene synthases from sunflower capitate glandular trichomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Protein Engineering of a Germacrene A Synthase From Lactuca sativa and Its Application in High Productivity of Germacrene A in Escherichia coli [frontiersin.org]
- 10. scispace.com [scispace.com]
- 11. Cloning and Functional Characterization of Two Germacrene A Oxidases Isolated from Xanthium sibiricum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Bioactivity of (-)-Germacrene A and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
(-)-Germacrene A, a key sesquiterpene in the plant kingdom, serves as a crucial biosynthetic precursor to a vast array of more complex sesquiterpenoids, including the medicinally significant sesquiterpene lactones.[1] Beyond its role as a metabolic intermediate, this compound and its derivatives possess a spectrum of biological activities that are of significant interest in the fields of pharmacology and drug development. This guide provides a comparative overview of the reported bioactivities of this compound and its derivatives, with a focus on cytotoxic, antimicrobial, and anti-inflammatory properties, supported by available experimental data.
Bioactivity Comparison: A Quantitative Overview
The direct comparison of the bioactivities of this compound with a comprehensive suite of its simple derivatives is not extensively documented in a single study. However, by collating data from various sources, we can construct a comparative landscape. The following tables summarize the available quantitative data for different classes of germacrene derivatives.
Table 1: Cytotoxic Activity of Germacrane Sesquiterpenes
The cytotoxic potential of germacrane derivatives, particularly sesquiterpene lactones, has been evaluated against various cancer cell lines. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are a standard measure of cytotoxicity.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Dihydrodeoxymikadenine | A549 (Human lung carcinoma) | 12.45 | [2] |
| HepG2 (Human liver cancer) | 15.21 | [2] | |
| MCF-7 (Human breast cancer) | 8.97 | [2] | |
| HeLa (Human cervical cancer) | 10.53 | [2] | |
| Mikanolide | A549 (Human lung carcinoma) | 20.14 | [2] |
| HepG2 (Human liver cancer) | 25.33 | [2] | |
| MCF-7 (Human breast cancer) | 18.76 | [2] | |
| HeLa (Human cervical cancer) | 22.48 | [2] | |
| Dihydromikanolide | A549 (Human lung carcinoma) | 27.39 | [2] |
| HepG2 (Human liver cancer) | > 40 | [2] | |
| MCF-7 (Human breast cancer) | 25.81 | [2] | |
| HeLa (Human cervical cancer) | > 40 | [2] | |
| Deoxymikanolide | A549 (Human lung carcinoma) | 10.28 | [2] |
| HepG2 (Human liver cancer) | 11.52 | [2] | |
| MCF-7 (Human breast cancer) | 9.15 | [2] | |
| HeLa (Human cervical cancer) | 9.86 | [2] |
Note: Data for this compound is not available in the cited studies for direct comparison.
Table 2: Antimicrobial Activity of Germacrane Derivatives
The antimicrobial properties of germacrene derivatives are often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 6β-cinnamoyloxy-1β-hydroxy-10α-metoxy-3-oxo-germacra-4,5Z-ene | Enterococcus faecalis | 64 | [3] |
| Staphylococcus aureus | 64 | [3] | |
| Dihydrodeoxymikadenine | Staphylococcus aureus | 6.25 | [2] |
| MRSA | 6.25 | [2] | |
| Bacillus cereus | 12.5 | [2] | |
| Escherichia coli | 12.5 | [2] | |
| Deoxymikanolide | Staphylococcus aureus | 6.25 | [2] |
| MRSA | 6.25 | [2] | |
| Bacillus cereus | 12.5 | [2] | |
| Escherichia coli | 12.5 | [2] |
Note: Data for this compound is not available in the cited studies for direct comparison.
Table 3: Anti-inflammatory Activity of a Germacrane Derivative
The anti-inflammatory effects can be quantified by measuring the inhibition of edema in animal models. The ID50 represents the dose required to inhibit the inflammatory response by 50%.
| Compound/Derivative | Assay | ID50 / % Inhibition | Comparison | Reference |
| 1,4-dihydroxy-germacra-5E-10(14)-diene (DHGD) | Croton oil-induced ear edema | ID50: 0.40 µmol/cm² | - | [4] |
| Croton oil-induced ear edema | 61% inhibition at 0.75 µmol/cm² | Indomethacin: 43% inhibition at 0.75 µmol/cm² | [4] |
Note: Data for this compound is not available in the cited study for direct comparison.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2]
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[2]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
MTT Assay Workflow Diagram.
Antimicrobial Assay: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[3]
Broth Microdilution Workflow for MIC Determination.
Anti-inflammatory Assay: Croton Oil-Induced Mouse Ear Edema
This in vivo model is used to evaluate the topical anti-inflammatory activity of compounds.
Protocol:
-
Animal Groups: Use groups of mice (e.g., n=7 per group).
-
Compound Application: Apply the test compound, a vehicle control, and a positive control (e.g., indomethacin) topically to the right ear of each mouse.[4]
-
Induction of Inflammation: After a set time (e.g., 15 minutes), apply a solution of croton oil in acetone to the same ear to induce inflammation.[5]
-
Measurement: After a specific period (e.g., 6 hours), euthanize the animals and measure the thickness or weight of a punch biopsy from both the treated (right) and untreated (left) ears.[5]
-
Data Analysis: The difference in thickness or weight between the right and left ears indicates the degree of edema. Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.
Signaling Pathway Modulation
The anti-inflammatory activity of many sesquiterpenes, particularly sesquiterpene lactones, is attributed to their ability to modulate key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) and the NLRP3 inflammasome pathways are prominent targets.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Sesquiterpene lactones, such as parthenolide, have been shown to inhibit the IKK complex, thereby preventing NF-κB activation.[6]
Likely mechanism of NF-κB inhibition by germacrane derivatives.
NLRP3 Inflammasome Signaling Pathway
The NLRP3 inflammasome is a multiprotein complex that, upon activation by various stimuli, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18. This process involves a priming step, often initiated by NF-κB, and an activation step. Some sesquiterpenes have been shown to inhibit the activation of the NLRP3 inflammasome.
Potential mechanism of NLRP3 inflammasome inhibition.
Conclusion
This compound and its derivatives represent a promising class of natural products with a diverse range of biological activities. While the available data, particularly for more complex sesquiterpene lactone derivatives, demonstrates significant cytotoxic, antimicrobial, and anti-inflammatory potential, there is a clear need for further research. Specifically, systematic studies that directly compare the bioactivity of this compound with a series of its simpler, synthetically accessible derivatives would provide invaluable structure-activity relationship insights. Such research would greatly facilitate the rational design of novel therapeutic agents based on the versatile germacrane scaffold. The modulation of key inflammatory pathways like NF-κB and the NLRP3 inflammasome appears to be a central mechanism of action for these compounds, warranting deeper investigation.
References
- 1. Inactivation of the germacrene A synthase genes by CRISPR/Cas9 eliminates the biosynthesis of sesquiterpene lactones in Cichorium intybus L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Topical anti-inflammatory activity of a new germacrane derivative from Achillea pannonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial, Anti-Inflammatory, Antioxidant, and Antiproliferative Properties of Essential Oils from Hairy and Normal Roots of Leonurus sibiricus L. and Their Chemical Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
The Central Role of (-)-Germacrene A in Sesquiterpene Lactone Biosynthesis: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data validating the pivotal role of (-)-Germacrene A as the primary precursor in the biosynthesis of a vast array of sesquiterpene lactones (STLs). We will explore the primary biosynthetic pathway and compare it with alternative sesquiterpene cyclization products, supported by experimental evidence. Detailed methodologies for key validation experiments are also provided to aid in the design and interpretation of related research.
Introduction to Sesquiterpene Lactone Biosynthesis
Sesquiterpene lactones are a diverse group of over 4,000 naturally occurring compounds, predominantly found in the Asteraceae family.[1][2] Many of these compounds exhibit significant biological activities, including anti-inflammatory, anti-malarial, and anti-cancer properties, making them attractive targets for drug development. The biosynthesis of most STLs, including germacranolides, guaianolides, and eudesmanolides, is initiated from the common C15 precursor, farnesyl diphosphate (FPP).[1][3][4] The central hypothesis, now strongly supported by extensive research, posits that the cyclization of FPP to this compound is the first committed step in the biosynthesis of these medicinally important molecules.[4][5][6]
The this compound Pathway vs. an Alternative Pathway
The validation of this compound's role is best understood by examining the direct evidence supporting its pathway and comparing it to other sesquiterpene pathways that lead to different classes of compounds.
The Primary Pathway: this compound to Sesquiterpene Lactones
The biosynthesis of a large number of STLs proceeds through the following key steps:
-
Formation of this compound: The enzyme Germacrene A synthase (GAS) catalyzes the cyclization of the linear precursor FPP into the cyclic sesquiterpene this compound.[3][4][7]
-
Oxidation of this compound: A cytochrome P450 monooxygenase, Germacrene A oxidase (GAO), hydroxylates the isopropenyl side chain of this compound to form Germacrene A acid.[8][9]
-
Lactone Ring Formation: Subsequent enzymatic steps, often involving another cytochrome P450 enzyme like costunolide synthase (COS), lead to the formation of the characteristic γ-lactone ring, yielding costunolide, a common precursor to many STLs.[4][8]
A Comparative Pathway: Amorphadiene in Artemisinin Biosynthesis
To illustrate a divergent pathway, we can look at the biosynthesis of artemisinin, a potent anti-malarial sesquiterpene lactone. While also originating from FPP, the initial cyclization step is different:
-
Formation of Amorphadiene: Amorphadiene synthase (ADS) cyclizes FPP to form amorphadiene, a sesquiterpene with a different carbon skeleton than Germacrene A.[8]
-
Subsequent Oxidations: Amorphadiene then undergoes a series of oxidation steps catalyzed by amorphadiene oxidase (AMO), a cytochrome P450 enzyme, to eventually yield artemisinic acid, a precursor to artemisinin.[8]
This comparison highlights that the initial cyclization step catalyzed by a sesquiterpene synthase (GAS vs. ADS) dictates the ultimate skeletal structure of the resulting natural product.
Experimental Validation of this compound's Role
The confirmation of this compound as the key intermediate in STL biosynthesis is supported by a range of experimental data.
In Vitro Enzyme Assays
The most direct method to validate the function of GAS is through in vitro enzyme assays.[5][10][11] In these experiments, the purified or heterologously expressed GAS enzyme is incubated with its substrate, FPP, and the resulting product is analyzed.
Table 1: Summary of Kinetic Data for Germacrene A Synthases from Different Plant Species
| Enzyme Source | Km for FPP (µM) | Vmax (nmol h-1 mg-1 protein) | Optimal pH | Reference |
| Cichorium intybus (Chicory) | 6.6 | 8.103 | ~6.7 | [12] |
| Lactuca sativa (Lettuce) | Not Reported | Not Reported | Not Reported | [10] |
| Helianthus annuus (Sunflower) | Not Reported | Not Reported | Not Reported | [13] |
| Barnadesia spinosa | Not Reported | Not Reported | Not Reported | [7] |
In Vivo Gene Inactivation
A powerful method to validate the physiological role of a gene is to inactivate it and observe the resulting phenotype. The application of CRISPR/Cas9 gene editing technology has provided definitive evidence for the role of GAS in STL biosynthesis.
Table 2: Impact of GAS Gene Inactivation on Sesquiterpene Lactone Production in Cichorium intybus
| Genotype | Target Gene(s) | Observed Phenotype | STL Accumulation | Reference |
| Wild Type | N/A | Normal growth | Normal levels | [4][14] |
| gas mutant | CiGAS (four copies) | Normal growth under greenhouse conditions | Almost completely eliminated | [4][14] |
The near-complete elimination of STLs upon the knockout of all four CiGAS genes in chicory provides unequivocal evidence that GAS catalyzes the committed step in this pathway.[4][14] Interestingly, the inactivation of the STL pathway led to an accumulation of squalene, another product derived from FPP, demonstrating the redirection of metabolic flux.[4]
Heterologous Expression and Pathway Reconstruction
Expressing plant biosynthetic genes in microbial hosts like Escherichia coli or Saccharomyces cerevisiae allows for the controlled production and analysis of specific intermediates. Co-expression of GAS and GAO in yeast has been shown to successfully produce germacrene A acid, further confirming their sequential roles in the pathway.[8][9]
Experimental Protocols
Protocol 1: In Vitro Germacrene A Synthase (GAS) Assay
This protocol is adapted from methodologies described for chicory GAS.[5][12]
1. Enzyme Preparation:
-
Express the GAS gene (e.g., in E. coli) with a purification tag (e.g., His-tag).
-
Lyse the cells and purify the recombinant GAS protein using affinity chromatography (e.g., Ni-NTA).
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
2. Reaction Mixture (1 mL total volume):
-
Buffer: 50 mM Tris-HCl (pH 7.0), 10 mM MgCl₂, 5 mM DTT.
-
Enzyme: 20 µg of purified GAS protein.
-
Substrate: 20 µM [³H]FPP (for radioactive detection) or unlabeled FPP (for GC-MS analysis).
3. Incubation:
-
Incubate the reaction mixture at 30°C for 1 hour.
-
Overlay the reaction with 1 mL of hexane to trap the volatile sesquiterpene product.
4. Product Extraction and Analysis:
-
Stop the reaction by vigorous vortexing.
-
Separate the phases by centrifugation.
-
Analyze the hexane phase by:
Protocol 2: Isotopic Labeling to Trace Biosynthesis
Isotopic labeling experiments are crucial for elucidating biosynthetic pathways in vivo.[15][16]
1. Precursor Administration:
-
Prepare a sterile solution of a labeled precursor, such as [¹³C₂]acetate or [¹³C₆]mevalonate.
-
Administer the precursor to the biological system of interest (e.g., plant tissue culture, hairy root culture).
2. Incubation and Harvesting:
-
Incubate the culture for a period sufficient for the incorporation of the label into the target metabolites.
-
Harvest the tissue and extract the sesquiterpene lactones.
3. Analysis:
-
Purify the individual STLs using chromatographic techniques (e.g., HPLC).
-
Analyze the purified compounds by ¹³C-NMR and/or mass spectrometry to determine the pattern of ¹³C incorporation.
-
The labeling pattern provides direct evidence of the biosynthetic route from the initial precursor.
Visualizing the Pathways and Workflows
Caption: Biosynthetic pathways to STLs and Artemisinin.
Caption: Experimental workflows for validating GAS function.
Conclusion
The convergence of evidence from in vitro enzymology, in vivo gene editing, and heterologous expression studies compellingly validates the role of this compound as the crucial, committed intermediate in the biosynthesis of a vast number of sesquiterpene lactones. The enzyme Germacrene A Synthase acts as a key gatekeeper, directing the flow of the central precursor FPP towards this important class of natural products. Understanding this pathway and the methods used to validate it is essential for researchers aiming to harness and engineer the production of medicinally valuable sesquiterpene lactones.
References
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. pnas.org [pnas.org]
- 3. Germacrene A Synthases for Sesquiterpene Lactone Biosynthesis Are Expressed in Vascular Parenchyma Cells Neighboring Laticifers in Lettuce - PMC [pmc.ncbi.nlm.nih.gov]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. academic.oup.com [academic.oup.com]
- 9. Catalytic Plasticity of Germacrene A Oxidase Underlies Sesquiterpene Lactone Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Protein Engineering of a Germacrene A Synthase From Lactuca sativa and Its Application in High Productivity of Germacrene A in Escherichia coli [frontiersin.org]
- 11. Isolation and Characterization of Two Germacrene A Synthase cDNA Clones from Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Recent highlights in biosynthesis research using stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isotopic labelings for mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Production of (-)-Germacrene A: Microbial Fermentation vs. Plant Extraction
For Researchers, Scientists, and Drug Development Professionals
(-)-Germacrene A is a pivotal sesquiterpene intermediate in the biosynthesis of a wide array of bioactive compounds, most notably the anticancer agent β-elemene.[1][2] The growing demand for these high-value pharmaceuticals has intensified the need for efficient, scalable, and sustainable production methods. Traditionally sourced through extraction from plants, this compound is now at the forefront of biotechnological innovation, with microbial fermentation emerging as a powerful alternative.
This guide provides an objective comparison of microbial and plant-based production platforms for this compound. We will delve into the performance of each system, supported by experimental data, and provide detailed methodologies for key protocols to inform research and development decisions.
Microbial Production: Engineering Cellular Factories
The microbial production of this compound has been successfully established in model organisms such as Escherichia coli and the yeast Saccharomyces cerevisiae.[1][2] This approach relies on advanced metabolic engineering and synthetic biology to reprogram the host's metabolism, diverting carbon flux towards the target molecule. The core strategy involves introducing a heterologous mevalonate (MVA) pathway to increase the supply of the precursor farnesyl pyrophosphate (FPP) and expressing a potent this compound synthase (GAS) to convert FPP to the final product.[2]
Engineered Microbial Biosynthesis Pathway
Key metabolic engineering strategies include the overexpression of critical MVA pathway enzymes, such as a truncated HMG-CoA reductase (tHMGR), and the downregulation of competing pathways that consume FPP, like the sterol biosynthesis pathway (e.g., by repressing the ERG9 gene in yeast).[2] The choice of GAS is also critical, with enzymes from various sources, including bacteria, demonstrating superior performance over some plant-derived synthases in microbial hosts.[2]
References
- 1. Protein Engineering of a Germacrene A Synthase From Lactuca sativa and Its Application in High Productivity of Germacrene A in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved production of germacrene A, a direct precursor of ß-elemene, in engineered Saccharomyces cerevisiae by expressing a cyanobacterial germacrene A synthase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Structural Analysis of (-)-Germacrene A, Germacrene B, and Germacrene D for Researchers
A deep dive into the structural nuances of three key sesquiterpenes, this guide offers a comparative analysis of (-)-Germacrene A, Germacrene B, and Germacrene D. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of their structural differences, physicochemical properties, and biosynthetic origins, supported by experimental data and detailed protocols.
Germacrenes are a class of sesquiterpenes that play significant roles in plant defense and as precursors to a wide array of other cyclic sesquiterpenoids. Their ten-membered ring structure provides conformational flexibility, leading to a diversity of isomers with distinct chemical and biological properties. This guide focuses on the comparative structural aspects of three prominent isomers: this compound, Germacrene B, and Germacrene D.
Structural Elucidation: A Tale of Three Isomers
This compound, Germacrene B, and Germacrene D all share the same molecular formula, C₁₅H₂₄, and a core germacrane skeleton.[1][2][3] However, the placement of their double bonds and the stereochemistry of their substituents give rise to their unique structures and reactivities.
This compound is characterized by the presence of an isopropenyl group and two endocyclic double bonds. It is a crucial intermediate in the biosynthesis of many other sesquiterpenes.[4]
Germacrene B features an isopropylidene group and two endocyclic double bonds.[2] Unlike the other two, Germacrene B is often considered achiral or exists as a rapidly interconverting mixture of enantiomers at room temperature, a topic of ongoing study.[5]
Germacrene D possesses an isopropyl group and one endocyclic and one exocyclic double bond.[6] Notably, both (+)- and (-)-enantiomers of Germacrene D are found in nature and are produced by distinct enzymes.[5]
The structural relationships and biosynthetic origins of these isomers are depicted in the following diagram.
References
- 1. researchgate.net [researchgate.net]
- 2. Showing Compound Germacrene B (FDB015483) - FooDB [foodb.ca]
- 3. Germacrene - Wikipedia [en.wikipedia.org]
- 4. Cloning and Functional Characterization of Two Germacrene A Oxidases Isolated from Xanthium sibiricum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Co-occurrence of (-) and (+)-Germacrene-D in Solidago altissima L. : Determination of the Optical Rotation of optically Pure Germacrene-D [jstage.jst.go.jp]
A Comparative Guide to Analytical Methods for the Quantification of (-)-Germacrene A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative analysis of (-)-Germacrene A, a key sesquiterpene in various natural products. The selection of an appropriate analytical technique is critical for ensuring the quality, consistency, and efficacy of plant-based materials and derived products. This document outlines the most common and effective methods, presenting their principles, experimental protocols, and validation parameters to aid researchers in choosing the most suitable approach for their specific needs.
Introduction to this compound Analysis
This compound is a volatile sesquiterpene hydrocarbon of significant interest due to its role as a biosynthetic precursor to many other sesquiterpenoids, including the medicinally important sesquiterpene lactones. Its accurate quantification is essential for chemical profiling, quality control of herbal extracts, and for understanding its pharmacological potential. However, the thermally labile nature of Germacrene A, which readily undergoes a Cope rearrangement to form (-)-β-elemene at elevated temperatures, presents a significant challenge for analytical methods that employ high heat, such as Gas Chromatography (GC).[1][2]
Comparison of Analytical Techniques
The primary analytical techniques suitable for the quantification of this compound and related sesquiterpenes include Gas Chromatography (GC) with various detectors and High-Performance Thin-Layer Chromatography (HPTLC). High-Performance Liquid Chromatography (HPLC) is generally more suitable for less volatile sesquiterpene lactones.[3][4][5] The choice of method depends on factors such as the complexity of the sample matrix, the required sensitivity, and the available instrumentation.
| Analytical Technique | Principle | Advantages | Disadvantages |
| Gas Chromatography-Flame Ionization Detection (GC-FID) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by detection using a flame ionization detector. | Robust, cost-effective, provides good quantitative accuracy for a wide range of concentrations. | Requires careful optimization of injector temperature to prevent thermal degradation of this compound. May have co-elution issues in complex matrices. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds as in GC, coupled with a mass spectrometer for detection and identification based on mass-to-charge ratio. | High selectivity and sensitivity. Provides structural information for peak identification. Selected Ion Monitoring (SIM) mode can enhance quantification in complex samples.[6] | Higher instrumentation cost. Injector temperature must be carefully controlled to avoid thermal rearrangement. |
| High-Performance Thin-Layer Chromatography (HPTLC)-Densitometry | Separation of compounds on a high-performance TLC plate followed by quantification of the separated spots by densitometric scanning. | Simple, cost-effective, high sample throughput. Avoids high temperatures, thus preventing degradation of thermolabile compounds.[7][8] | Lower resolution and sensitivity compared to GC-MS. Requires a specific chromophore for UV detection or post-chromatographic derivatization. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is adapted from methods used for the quantification of Germacrene D, a structurally related sesquiterpene.[6]
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 6890N GC with 5975B MS).
-
Capillary column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
Chromatographic Conditions:
-
Injector Temperature: 200°C (A lower injector temperature is crucial to prevent the thermal rearrangement of Germacrene A to β-elemene).[6]
-
Oven Temperature Program: Initial temperature of 50°C (hold for 3 min), ramp up to 290°C at a rate of 10°C/min, and hold for 5 min.[6]
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
MS Parameters: Electron ionization (EI) at 70 eV.
-
Quantification: Selected Ion Monitoring (SIM) using characteristic ions of Germacrene A (e.g., m/z 161 as a quantification ion and m/z 91 as a qualifier ion, similar to what is used for Germacrene D).[6]
Sample Preparation:
-
Extract the plant material with a suitable solvent such as dichloromethane or hexane.
-
Include an internal standard (e.g., anisole at 10 ng/µl) in the extraction solvent for accurate quantification.[6]
-
Filter the extract and inject 1 µL into the GC-MS system.
High-Performance Thin-Layer Chromatography (HPTLC)-Densitometry Method
This protocol is based on a validated method for the quantification of Germacrene D.[7][8]
Instrumentation:
-
HPTLC system with an automatic sampler, developing chamber, and densitometric scanner.
-
HPTLC plates: Silica gel 60 F254, potentially impregnated with silver nitrate (AgNO₃) to improve separation of unsaturated compounds.[7][8]
Chromatographic Conditions:
-
Mobile Phase: Dichloromethane:Acetone (9.8:0.2, v/v) or other suitable non-polar solvent system.[7][8]
-
Stationary Phase: AgNO₃ impregnated silica gel 60 F254 HPTLC plates.[7][8]
-
Detection: Densitometric scanning at λ = 254 nm (if the compound has a UV chromophore) or after post-chromatographic derivatization.[7][8]
Sample Preparation:
-
Perform a cold extraction of the plant material with a suitable solvent (e.g., diethyl ether).
-
Concentrate the extract and apply known volumes to the HPTLC plate.
Method Validation
Validation of the chosen analytical method is essential to ensure its accuracy, precision, and reliability. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[9]
Example Validation Parameters for an HPTLC-Densitometric Method for Germacrene D[7][8]
| Validation Parameter | Results |
| Linearity Range | 1000-10000 ng/mL |
| Correlation Coefficient (r²) | 0.9985 |
| Limit of Detection (LOD) | 212.07 ng/spot |
| Limit of Quantification (LOQ) | 521.23 ng/spot |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
| Specificity | The method was specific for Germacrene D with a well-resolved band at Rf = 0.46. |
| Robustness | The method was found to be robust with minor deliberate changes in the experimental conditions. |
Visualizing the Workflow
A clear understanding of the analytical workflow is crucial for successful implementation.
Caption: General workflow for the quantification of this compound.
Signaling Pathway of Sesquiterpene Biosynthesis
The biosynthesis of this compound is a key step in the production of a diverse array of sesquiterpenoids.
Caption: Biosynthetic pathway of this compound and its thermal rearrangement.
Conclusion
The quantification of this compound requires careful consideration of its thermal lability. While GC-MS offers high sensitivity and specificity, the injector temperature must be meticulously controlled to prevent its conversion to (-)-β-elemene. HPTLC-densitometry presents a viable alternative that avoids high temperatures, making it particularly suitable for this thermolabile compound. The choice between these methods will depend on the specific research or quality control objectives, sample complexity, and available resources. Regardless of the method chosen, thorough validation is imperative to ensure reliable and accurate quantitative results.
References
- 1. Isolation and Characterization of Two Germacrene A Synthase cDNA Clones from Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lavierebelle.org [lavierebelle.org]
- 6. mdpi.com [mdpi.com]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. resolvemass.ca [resolvemass.ca]
comparative study of (-)-Germacrene A synthase expression in different plant tissues
For Researchers, Scientists, and Drug Development Professionals
(-)-Germacrene A synthase (GAS) is a key enzyme in the biosynthesis of sesquiterpenoids, a diverse class of natural products with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. The expression of GAS is often tissue-specific and developmentally regulated, influencing the profile and yield of sesquiterpenoids in different parts of the plant. This guide provides a comparative overview of this compound synthase expression in various plant tissues, supported by quantitative data and detailed experimental protocols.
Data Presentation
The expression of this compound synthase genes varies significantly across different plant species and tissues. The following tables summarize the relative expression levels of GAS isoforms in chicory (Cichorium intybus), lettuce (Lactuca sativa), and sunflower (Helianthus annuus).
Table 1: Relative Expression of this compound Synthase Isoforms in Chicory (Cichorium intybus)
| Gene Isoform | Tissue | Relative Expression (Transcript Copy Number per 100 ng RNA) |
| CiGASlo (long isoform) | Shoots | High |
| Roots | High | |
| CiGASsh (short isoform) | Shoots | Low |
| Roots | Very High |
Data is inferred from studies on chicory where it is stated that CiGASsh is predominantly expressed in roots, while CiGASlo is expressed in both roots and shoots.[1]
Table 2: Relative Expression of this compound Synthase Isoforms in Lettuce (Lactuca sativa)
| Gene Isoform | Tissue | Relative Expression (Fold change relative to latex) |
| LsGAS1/2 | Stems | >200 |
| Leaves | ~150 | |
| Roots | ~100 | |
| Floral Buds | ~50 | |
| Latex | 1 | |
| LsGAS3 | Stems | ~2.5 |
| Leaves | ~1.5 | |
| Roots | ~2.0 | |
| Floral Buds | ~1.0 | |
| Latex | 1 |
Table 3: Relative Expression of this compound Synthase in Sunflower (Helianthus annuus)
| Gene | Tissue | Relative Expression (Fold change relative to pre-secretory trichomes) |
| HaGAS | Capitate Glandular Trichomes | High (Reference) |
| Young Leaves | Moderate | |
| Old Leaves | Low | |
| Roots | Moderate |
Experimental Protocols
Accurate quantification of gene expression is fundamental to comparative studies. Below are detailed protocols for key experiments cited in the analysis of this compound synthase expression.
RNA Isolation from Plant Tissues
a) General Protocol for Non-Latex Tissues (e.g., leaves, roots, flowers):
This protocol is based on the TRIzol method.
-
Tissue Homogenization: Freeze 50-100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Lysis: Add 1 mL of TRIzol reagent to the powdered tissue and vortex vigorously for 1 minute.
-
Phase Separation: Incubate the homogenate at room temperature for 5 minutes. Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes.
-
Centrifugation: Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh tube. Add 0.5 mL of isopropanol and mix gently by inverting the tube. Incubate at room temperature for 10 minutes.
-
RNA Pellet Collection: Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.
-
RNA Wash: Discard the supernatant. Wash the RNA pellet by adding 1 mL of 75% ethanol and vortexing briefly. Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Solubilization: Discard the ethanol wash. Air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in 20-50 µL of RNase-free water.
-
Quantification and Quality Check: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
b) Protocol for Latex-Containing Tissues:
This protocol is adapted for tissues with high latex content, which can interfere with RNA isolation.
-
Latex Collection: Collect latex by making incisions in the plant stem or other latex-containing organs. Immediately mix the collected latex with a lysis buffer (e.g., a buffer containing guanidinium isothiocyanate) to prevent coagulation and RNA degradation.
-
Homogenization and Lysis: Proceed with a protocol similar to the general method, ensuring thorough mixing of the latex-buffer mixture with the lysis reagent.
-
Purification: It is often beneficial to include an additional purification step, such as a column-based RNA purification kit, to remove contaminants common in latex.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers according to the manufacturer's instructions.
-
Primer Design: Design gene-specific primers for the this compound synthase gene(s) of interest and for one or more validated reference genes. For chicory, validated reference genes include ACT (actin) and EF1α (elongation factor 1-alpha).
-
qRT-PCR Reaction: Prepare the qRT-PCR reaction mixture containing cDNA template, forward and reverse primers, and a suitable SYBR Green master mix. A typical reaction volume is 10-20 µL.
-
Thermal Cycling: Perform the qRT-PCR in a real-time PCR detection system with a standard thermal cycling protocol:
-
Initial denaturation: 95°C for 5-10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Melt curve analysis: To verify the specificity of the amplified product.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. The expression of the target gene is normalized to the expression of the reference gene(s).
Promoter-GUS Fusion Analysis for Visualization of Gene Expression
-
Vector Construction: Clone the promoter region of the this compound synthase gene upstream of the β-glucuronidase (GUS) reporter gene in a plant transformation vector.
-
Plant Transformation: Introduce the promoter-GUS construct into the plant of interest (e.g., via Agrobacterium tumefaciens-mediated transformation).
-
GUS Staining:
-
Harvest tissues from transgenic plants.
-
Incubate the tissues in a GUS staining solution containing X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide) at 37°C for several hours to overnight.
-
The GUS enzyme will cleave X-Gluc, resulting in a blue precipitate in the cells where the promoter is active.
-
-
Microscopy: Destain the tissues with ethanol to remove chlorophyll and visualize the blue staining pattern under a microscope.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to the study of this compound synthase.
References
Functional Characterization of Novel (-)-Germacrene A Oxidases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of novel (-)-Germacrene A oxidases (GAOs), enzymes crucial in the biosynthesis of sesquiterpene lactones (STLs), a class of compounds with significant therapeutic potential. This document summarizes key performance data, details experimental protocols for functional characterization, and visualizes the relevant biochemical pathways and workflows.
Performance Comparison of this compound Oxidases
This compound oxidases are typically cytochrome P450 monooxygenases that catalyze the oxidation of this compound to germacrene A acid, a key precursor for the synthesis of a wide variety of STLs.[1][2][3][4] While detailed kinetic parameters such as Kcat and Km are not consistently available across published studies, comparative performance can be assessed through relative activity with different substrates and product yields in heterologous expression systems.
| Enzyme | Source Organism | Key Characteristics | Relative Activity (Amorphadiene Oxidation) | Product Yield (Germacrene A Acid in Yeast) | Reference |
| LsGAO1 | Lactuca sativa (Lettuce) | Classical three-step oxidation of germacrene A. | 40 ± 16% | 22.0 ± 5.3 µg/mL | [3] |
| LsGAO2 | Lactuca sativa (Lettuce) | Isoform with similar function to LsGAO1. | Not Reported | Comparable to LsGAO1 | [1] |
| CiGAO | Cichorium intybus (Chicory) | Conserved three-step oxidation activity. | 36 ± 11% | Not Reported | [3] |
| ScGAO | Saussurea costus (Costus) | Conserved three-step oxidation activity. | 25 ± 13% | Not Reported | [3] |
| HaGAO | Helianthus annuus (Sunflower) | Conserved three-step oxidation activity. | 7 ± 1% | Not Reported | [3] |
| BsGAO | Barnadesia spinosa | GAO from a basal Asteraceae species. | 5 ± 2% | Not Reported | [3] |
| XsGAO1 & XsGAO2 | Xanthium sibiricum | Catalyze a two-step conversion to germacrene A acid. | Not Reported | Detected, but not quantified | [2][5] |
| XsGAO (unique) | Xanthium strumarium | Catalyzes only a single-step oxidation to germacrene A alcohol. | Not Reported | Does not produce germacrene A acid | [6] |
| Amorphadiene Oxidase (AMO) | Artemisia annua | Specialized for amorphadiene oxidation, negligible activity with germacrene A. | 100% (with amorphadiene) | 0.04 ± 0.02% (with germacrene A) | [3] |
Note: The relative activity data for amorphadiene oxidation is presented as a percentage of the activity of Amorphadiene Oxidase (AMO) from Artemisia annua with its native substrate. This provides a proxy for the substrate promiscuity of different GAOs.
Experimental Protocols
Heterologous Expression of this compound Oxidases in Saccharomyces cerevisiae
This protocol describes the expression of GAO enzymes in a yeast system to produce sufficient quantities for functional analysis.
Materials:
-
Yeast expression vector (e.g., pESC-Leu2d)[1]
-
S. cerevisiae strain (e.g., EPY300)[7]
-
Competent E. coli for plasmid propagation
-
Restriction enzymes and T4 DNA ligase
-
Yeast transformation kit
-
Synthetic complete dropout media (with and without leucine)
-
Galactose for induction
Procedure:
-
Gene Cloning: The full-length cDNA of the target GAO is cloned into the multiple cloning site of the yeast expression vector. This is typically done using standard restriction digestion and ligation techniques. The construct should be verified by sequencing.
-
Yeast Transformation: The expression vector containing the GAO gene is transformed into the desired S. cerevisiae strain using a standard yeast transformation protocol (e.g., lithium acetate method).
-
Culture and Induction:
-
Transformed yeast are initially grown in synthetic complete dropout medium lacking leucine (or another appropriate auxotrophic marker) and containing 2% glucose.
-
For protein expression, an overnight culture is used to inoculate a larger volume of the same medium but with 2% galactose as the carbon source to induce gene expression from the GAL promoter in the vector.[5][6]
-
Cultures are typically grown for 48-72 hours at 30°C with shaking.
-
In Vivo Enzyme Activity Assay in Yeast
This protocol assesses the ability of the expressed GAO to convert this compound to its oxidized products within the yeast cell.
Materials:
-
Yeast culture expressing the GAO
-
Dodecane (for trapping volatile products)[6]
-
Ethyl acetate (for extraction)[6]
-
GC-MS and LC-MS instrumentation
Procedure:
-
Co-expression with Germacrene A Synthase (GAS): For de novo production of the substrate, the GAO is often co-expressed with a germacrene A synthase (GAS).[2][6] The GAS gene can be cloned into the same or a compatible expression vector.
-
Product Trapping and Extraction:
-
For volatile products (e.g., germacrene A, germacrene A alcohol): A layer of dodecane (10% of the culture volume) is added to the culture to trap volatile compounds.[6] After incubation, the dodecane layer is collected for analysis.
-
For non-volatile products (e.g., germacrene A acid): The yeast culture is extracted with ethyl acetate. The culture is typically extracted three times with an equal volume of ethyl acetate, and the organic phases are pooled.[6][8]
-
-
Analysis: The extracts are analyzed by GC-MS and/or LC-MS to identify and quantify the reaction products.
GC-MS Analysis of Sesquiterpenoids
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Shimadzu GC-MS HP 2010).[6]
-
Capillary column (e.g., HP-5MS, 15 m x 250 µm x 0.1 µm).[6]
Parameters:
-
Injector Temperature: 250°C[6]
-
Carrier Gas: Helium at a flow rate of 2.0 mL/min[6]
-
Oven Temperature Program:
-
Initial temperature: 40°C for 3 min
-
Ramp: 5°C/min to 240°C[6]
-
-
Mass Spectrometer:
Sample Preparation:
-
The dodecane or ethyl acetate extract is directly injected into the GC-MS.
Data Analysis:
-
Peaks are identified by comparing their mass spectra and retention times with those of authentic standards or with published data.[9] this compound is thermally labile and often detected as its Cope rearrangement product, β-elemene, in GC-MS analysis.[10]
LC-MS Analysis of Germacrene A Acid
Instrumentation:
-
Liquid chromatograph coupled to a mass spectrometer.
Parameters (example):
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid.
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Selected Ion Monitoring (SIM): Monitoring for the [M-H]⁻ ion of germacrene A acid (m/z 233.1547).[3]
-
Sample Preparation:
-
The ethyl acetate extract is dried and resuspended in a suitable solvent (e.g., methanol) for injection.
Data Analysis:
-
The presence of germacrene A acid is confirmed by the detection of a peak with the correct mass-to-charge ratio and retention time compared to a standard, if available.[8]
Visualizations
Caption: Biosynthetic pathway of sesquiterpene lactones from farnesyl diphosphate.
Caption: Experimental workflow for the functional characterization of this compound oxidases.
References
- 1. Catalytic Plasticity of Germacrene A Oxidase Underlies Sesquiterpene Lactone Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cloning and Functional Characterization of Two Germacrene A Oxidases Isolated from Xanthium sibiricum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical Conservation and Evolution of Germacrene A Oxidase in Asteraceae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical conservation and evolution of germacrene A oxidase in asteraceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Improved production of germacrene A, a direct precursor of ß-elemene, in engineered Saccharomyces cerevisiae by expressing a cyanobacterial germacrene A synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Comparative Genomics of (-)-Germacrene A Synthase Genes: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
(-)-Germacrene A is a key sesquiterpene intermediate in the biosynthesis of a diverse array of sesquiterpene lactones, many of which exhibit significant pharmacological activities. The enzyme responsible for its synthesis, this compound synthase (GAS), catalyzes the cyclization of farnesyl diphosphate (FPP). Understanding the comparative genomics of GAS genes is crucial for elucidating the evolution of sesquiterpene biosynthesis and for engineering novel production platforms for valuable bioactive compounds. This guide provides a comparative overview of this compound synthase genes, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Overview
The following tables summarize key quantitative data for this compound synthase genes and their corresponding enzymes from various plant species.
Table 1: Genomic and Protein Characteristics of this compound Synthase Genes
| Gene Name | Species | GenBank Accession | Protein Length (Amino Acids) | Exon/Intron Structure |
| CiGASsh | Cichorium intybus (Chicory) | AF497998 | 557 | 7 exons / 6 introns |
| CiGASlo | Cichorium intybus (Chicory) | AF497999 | 584 | 7 exons / 6 introns |
| LsGAS | Lactuca sativa (Lettuce) | AF489965 | 557 | Not explicitly reported, but sesquiterpene synthases in angiosperms typically have 7 exons and 6 introns.[1][2] |
| HaGAS | Helianthus annuus (Sunflower) | AY048921 | 556 | Not explicitly reported, but sesquiterpene synthases in angiosperms typically have 7 exons and 6 introns.[1][2] |
| AmGAS | Achillea millefolium (Yarrow) | JX982431 | 551 | Not explicitly reported, but sesquiterpene synthases in angiosperms typically have 7 exons and 6 introns.[1][2] |
| BsGAS1 | Barnadesia spinosa | KU234687 | 557 | Not explicitly reported, but sesquiterpene synthases in angiosperms typically have 7 exons and 6 introns.[1][2] |
| BsGAS2 | Barnadesia spinosa | KU234688 | 558 | Not explicitly reported, but sesquiterpene synthases in angiosperms typically have 7 exons and 6 introns.[1][2] |
| HlSTS2 | Humulus lupulus (European hop) | B6SCF6 (UniProt) | 563 | Not explicitly reported, but sesquiterpene synthases in angiosperms typically have 7 exons and 6 introns.[1][2] |
Table 2: Kinetic Parameters of this compound Synthase Enzymes
| Enzyme | Species | Km (μM) for FPP | kcat (s-1) | kcat/Km (M-1s-1) |
| CiGASsh | Cichorium intybus | 3.2 | Not Reported | Not Reported |
| CiGASlo | Cichorium intybus | 6.9 | Not Reported | Not Reported |
| LsGAS2 | Lactuca sativa | 10.1 ± 1.1 | 0.14 ± 0.003 | 13,861 |
| AaGAS | Artemisia annua | 12.5 ± 1.8 | 0.07 ± 0.003 | 5,600 |
| BsGAS1 | Barnadesia spinosa | 15.6 ± 2.1 | 0.09 ± 0.004 | 5,769 |
| BsGAS2 | Barnadesia spinosa | 17.2 ± 3.4 | 0.11 ± 0.007 | 6,395 |
| HlSTS2 | Humulus lupulus | 0.49 | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research. Below are protocols for key experiments in the study of this compound synthases.
Gene Cloning and Heterologous Expression in E. coli
This protocol describes the cloning of a candidate GAS gene into an expression vector and its subsequent expression in Escherichia coli.
a. RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from the plant tissue of interest (e.g., young leaves, trichomes) using a commercial kit or a standard Trizol-based method.
-
First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
b. PCR Amplification and Cloning:
-
Degenerate primers targeting conserved regions of sesquiterpene synthases or gene-specific primers are used to amplify the full-length coding sequence of the GAS gene from the cDNA.
-
The PCR product is purified and cloned into a suitable E. coli expression vector, such as pET or pGEX, containing an inducible promoter (e.g., T7).
-
The construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
c. Protein Expression:
-
A single colony of transformed E. coli is used to inoculate a starter culture in Luria-Bertani (LB) medium containing the appropriate antibiotic and grown overnight at 37°C.
-
The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
The culture is then incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance the solubility of the recombinant protein.
d. Cell Lysis and Protein Extraction:
-
Cells are harvested by centrifugation.
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol) and lysed by sonication or using a French press.
-
The cell lysate is centrifuged to separate the soluble protein fraction (supernatant) from the insoluble fraction (pellet).
Enzyme Assay and Product Identification
This protocol outlines the procedure for assaying the enzymatic activity of the recombinant GAS and identifying the reaction products.
a. In Vitro Enzyme Assay:
-
The enzyme assay is typically performed in a glass vial with a Teflon-lined cap.
-
The reaction mixture contains the soluble protein extract (or purified enzyme), an assay buffer (e.g., 25 mM HEPES pH 7.2, 100 mM KCl, 10 mM MgCl2, 5 mM DTT), and the substrate, farnesyl diphosphate (FPP).
-
The reaction is initiated by the addition of FPP and incubated at a suitable temperature (e.g., 30°C) for a specific duration (e.g., 1-2 hours).
-
To capture the volatile sesquiterpene products, a layer of an organic solvent (e.g., hexane or pentane) is often overlaid on the aqueous reaction mixture.
b. Product Extraction and Analysis:
-
After incubation, the reaction is stopped, and the organic layer containing the products is collected.
-
The organic extract is then analyzed by gas chromatography-mass spectrometry (GC-MS).
-
The identity of this compound is confirmed by comparing its retention time and mass spectrum with those of an authentic standard. Due to the thermal lability of this compound, it can undergo a Cope rearrangement to β-elemene in the hot GC injector. Therefore, analysis at different injector temperatures can be used to confirm its identity.[3]
Determination of Kinetic Parameters
This protocol describes how to determine the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) for the GAS enzyme.
a. Enzyme Purification:
-
For accurate kinetic analysis, the recombinant GAS protein should be purified, for example, by affinity chromatography if an affinity tag (e.g., His-tag, GST-tag) was included in the expression construct.
b. Kinetic Assay:
-
Enzyme assays are performed as described above but with varying concentrations of the substrate FPP, while keeping the enzyme concentration constant and within the linear range of the assay.
-
The initial reaction velocity (v0) is measured for each substrate concentration.
-
The data are then plotted (v0 versus [FPP]) and fitted to the Michaelis-Menten equation to determine the Km and Vmax values.
c. Calculation of kcat and Catalytic Efficiency:
-
The turnover number, kcat, is calculated using the equation: kcat = Vmax / [E]t, where [E]t is the total active enzyme concentration.
-
The catalytic efficiency of the enzyme is determined by the ratio kcat/Km.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound synthase genomics and its role in sesquiterpene lactone biosynthesis and signaling.
Caption: Experimental workflow for the cloning, expression, and characterization of this compound synthase.
Caption: Biosynthetic pathway from FPP to sesquiterpene lactones via this compound.
Caption: Simplified overview of sesquiterpene lactone-mediated inhibition of NF-κB and MAPK signaling pathways.[1][4]
References
- 1. Frontiers | Genomic Analysis of Terpene Synthase Family and Functional Characterization of Seven Sesquiterpene Synthases from Citrus sinensis [frontiersin.org]
- 2. Genome-Wide Analysis of Terpene Synthase Gene Family in Mentha longifolia and Catalytic Activity Analysis of a Single Terpene Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and Characterization of Two Germacrene A Synthase cDNA Clones from Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genomic Analysis of Terpene Synthase Family and Functional Characterization of Seven Sesquiterpene Synthases from Citrus sinensis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (-)-Germacrene A: A Procedural Guide
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental stewardship. This guide provides crucial, immediate safety and logistical information for the proper disposal of (-)-Germacrene A, a volatile sesquiterpene hydrocarbon. In the absence of specific federal or institutional disposal protocols for this compound, a cautious approach based on its known properties and general principles of chemical waste management is essential. All procedures must be conducted in strict adherence to local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. If a specific SDS is unavailable, the compound should be treated as a hazardous substance. General safety protocols for handling volatile organic compounds should be rigorously followed.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves, such as nitrile, are mandatory to prevent skin contact.
-
Eye Protection: Safety glasses or goggles must be worn at all times.
-
Lab Coat: A lab coat or other protective garment is required.
-
Respiratory Protection: Due to its volatile nature, all handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of vapors.[1][2]
Chemical and Physical Properties
A comprehensive understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₁₅H₂₄ |
| Molecular Weight | 204.35 g/mol |
| Appearance | Clear oil |
| Flash Point | 235.00 °F (112.78 °C) (TCC)[3] |
| Water Solubility | 0.009945 mg/L @ 25 °C (estimated)[3] |
| Stability | Thermally unstable; known to undergo facile Cope rearrangement to β-elemene.[4] May also undergo transannular cyclization upon contact with silica gel.[4] |
| Storage | Store in a cool, tightly sealed container in a well-ventilated area, away from direct sunlight and ignition sources.[1] Recommended storage at -20°C.[5] |
Experimental Protocols: Spill and Waste Management
Accidental Release Measures:
In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1] Eliminate all potential ignition sources.[6]
-
Containment: Absorb the spill with a non-combustible, inert material such as sand, diatomite, or universal binders.[1][7]
-
Collection: Carefully collect the absorbed material and place it into a suitable, sealed, and clearly labeled container for hazardous waste.[2][8]
-
Decontamination: Clean the spill area and any contaminated equipment thoroughly.[1]
Waste Disposal Protocol: A Step-by-Step Approach
The disposal of this compound waste must be approached systematically to ensure safety and regulatory compliance.
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including unused product, solutions, and contaminated materials (e.g., pipette tips, vials, absorbent materials).
-
Segregate this compound waste from other laboratory waste to prevent inadvertent reactions. Halogenated and non-halogenated solvent wastes should be collected separately.
-
-
Waste Accumulation and Storage:
-
Use only approved, compatible, and clearly labeled hazardous waste containers. Ensure containers are in good condition, leak-proof, and have a secure, tight-fitting lid.
-
Label containers with "Hazardous Waste," the full chemical name "this compound," and any known hazards.
-
Store waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]
-
-
Arranging for Professional Disposal:
-
Do not attempt to dispose of this compound down the drain or as regular solid waste.[2]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the waste contractor with a complete and accurate description of the waste, including its composition and any known hazards. Disposal will likely involve high-temperature incineration at a permitted facility.
-
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. chemfaces.com [chemfaces.com]
- 3. germacrene A, 28387-44-2 [thegoodscentscompany.com]
- 4. Conformational Analysis of (+)-Germacrene A by Variable Temperature NMR and NOE Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. chemicalbull.com [chemicalbull.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. angenechemical.com [angenechemical.com]
Personal protective equipment for handling (-)-Germacrene A
For Researchers, Scientists, and Drug Development Professionals
Core Safety and Handling Protocols
(-)-Germacrene A should be handled as a potentially hazardous substance. Sesquiterpenes can be skin and eye irritants, and may cause respiratory irritation if inhaled.[1][3] It is also important to consider that some sesquiterpene lactones are known to be potent skin sensitizers.[1] Therefore, a comprehensive personal protective equipment (PPE) strategy is mandatory.
Engineering Controls:
-
Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2] Ensure adequate general laboratory ventilation.
-
Eye Wash and Safety Shower: An accessible and functioning eye wash station and safety shower must be available in the immediate work area.[2]
Personal Protective Equipment (PPE):
A detailed summary of recommended PPE is provided in the table below. It is crucial to wear the specified equipment at all times when handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves, double-gloved recommended. | To prevent skin contact. Sesquiterpenes can cause skin irritation and sensitization.[1] |
| Eye Protection | Chemical safety goggles with side-shields. | To protect eyes from potential splashes.[2][4] |
| Body Protection | Disposable, fluid-resistant lab coat. | To protect clothing and skin from contamination.[1] For larger quantities or risk of splashing, chemical-resistant coveralls may be necessary.[5] |
| Respiratory Protection | NIOSH-approved respirator. | Required when handling the substance outside of a chemical fume hood or if aerosolization is possible.[1] |
Procedural Guidance:
-
Weighing: All weighing operations must be performed within a chemical fume hood.[1]
-
Dissolving: When dissolving, add solvent slowly to the vessel containing this compound to prevent splashing.[1]
-
General Handling: Avoid direct contact with the substance. Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1] Contaminated clothing should be removed immediately and washed before reuse.[6]
Emergency Procedures
| Emergency Situation | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3][6] |
| Skin Contact | Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][6] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material (e.g., sand, diatomite).[1][7] Collect the spilled material and absorbent into a sealed, labeled hazardous waste container.[1][7] Clean the spill area with a suitable solvent.[1] |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.[1]
-
Solid Waste: Collect all contaminated solid waste, including PPE (gloves, lab coats), weighing paper, and absorbent materials, in a dedicated, clearly labeled, and sealed hazardous waste container.[1]
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.[1] Do not dispose of down the drain.[1][7]
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. Dispose of the rinsed container in accordance with local regulations.
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
